4-(Aminomethyl)-3-(trifluoromethyl)pyrazole
Description
Properties
IUPAC Name |
[5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3/c6-5(7,8)4-3(1-9)2-10-11-4/h2H,1,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPPCPIPIUXYDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(Aminomethyl)-3-(trifluoromethyl)pyrazole
Foreword: The Significance of Trifluoromethylated Pyrazoles in Modern Drug Discovery
The incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the trifluoromethyl (CF₃) group is particularly valued for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity. When integrated into heterocyclic scaffolds like pyrazole, the resulting trifluoromethylated pyrazoles represent a privileged structural motif found in numerous biologically active compounds.
This guide provides a comprehensive overview of the synthetic pathways to a key building block in this class: 4-(aminomethyl)-3-(trifluoromethyl)pyrazole. This molecule, possessing both a reactive aminomethyl group and a metabolically robust trifluoromethylated pyrazole core, is of significant interest to researchers and professionals in drug development for the construction of novel pharmaceutical agents. We will delve into two primary, field-proven synthetic routes, elucidating the chemical principles, providing detailed experimental protocols, and offering insights into the practical considerations for each step.
Strategic Overview: Convergent Synthetic Pathways
The synthesis of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole is most effectively approached through a convergent strategy. This involves the initial construction of a stable 3-(trifluoromethyl)pyrazole core, followed by the introduction and subsequent modification of a functional group at the 4-position. This approach allows for greater flexibility and control over the final product's purity. Two principal pathways, diverging at the choice of the C4-functional group, will be explored in detail:
-
Route A: Synthesis via a 4-formyl-3-(trifluoromethyl)pyrazole intermediate.
-
Route B: Synthesis via a 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile intermediate.
The selection between these routes will depend on factors such as starting material availability, desired scale, and the specific capabilities of the laboratory.
Figure 1: High-level overview of the convergent synthetic strategies.
Part 1: Synthesis of the Core Intermediate - 3-(Trifluoromethyl)-1H-pyrazole
The journey to our target molecule begins with the synthesis of the foundational 3-(trifluoromethyl)-1H-pyrazole. A reliable and scalable method involves the condensation of a trifluoromethyl-containing 1,3-dicarbonyl equivalent with hydrazine.
Mechanism and Rationale
The reaction proceeds via a classical Knorr pyrazole synthesis. Ethyl 4,4,4-trifluoroacetoacetate serves as an excellent trifluoromethylated β-ketoester. The reaction with hydrazine hydrate involves initial nucleophilic attack of the hydrazine at the more electrophilic ketone carbonyl, followed by intramolecular condensation and dehydration to yield the aromatic pyrazole ring. The regioselectivity, favoring the 3-trifluoromethyl isomer, is driven by the higher electrophilicity of the ketone carbonyl adjacent to the electron-withdrawing trifluoromethyl group.
Figure 2: Synthesis of the core pyrazole intermediate.
Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-1H-pyrazole
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and ethanol (5 mL per gram of ketoester).
-
Addition of Hydrazine: While stirring, slowly add hydrazine hydrate (1.1 eq) to the solution. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 3-(trifluoromethyl)-1H-pyrazole as a white to off-white solid.[1][2]
| Parameter | Value | Reference |
| Typical Yield | 80-90% | [1] |
| Melting Point | 45-47 °C | [3] |
| Boiling Point | 70 °C / 2 mmHg | [3] |
Table 1: Physical and reaction data for the synthesis of 3-(trifluoromethyl)-1H-pyrazole.
Part 2: Functionalization at the C4-Position
With the 3-(trifluoromethyl)pyrazole core in hand, the next critical step is the introduction of a functional group at the 4-position that can be readily converted to the aminomethyl group.
Route A: Synthesis via 4-Formyl-3-(trifluoromethyl)pyrazole
This route involves the direct formylation of the pyrazole ring, a classic and reliable transformation.
Vilsmeier-Haack Formylation: Mechanism and Causality
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles.[4] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of a substituted amide (typically dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). The pyrazole ring, being electron-rich, acts as a nucleophile and attacks the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate furnishes the desired 4-formylpyrazole. The reaction exhibits high regioselectivity for the 4-position due to the electronic and steric environment of the pyrazole ring.
Figure 3: Vilsmeier-Haack formylation of the pyrazole core.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF (3.0 eq) to 0 °C. Slowly add phosphorus oxychloride (1.5 eq) dropwise, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.[4][5]
-
Reaction: Dissolve 3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours.[6]
-
Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
Extraction and Purification: The product usually precipitates as a solid and can be collected by filtration. Alternatively, the aqueous layer can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.[7]
| Parameter | Value | Reference |
| Typical Yield | 60-80% | [5][6] |
| Reagents | DMF, POCl₃ | [4][5] |
| Temperature | 80-90 °C | [6] |
Table 2: Reaction parameters for the Vilsmeier-Haack formylation.
Conversion of the Formyl Group to Aminomethyl: Reductive Amination
The final step in this route is the conversion of the 4-formyl group to the 4-(aminomethyl) group. Reductive amination is the most direct and efficient method for this transformation.
Mechanism and Reagent Selection
Reductive amination involves the initial formation of an imine or enamine by reacting the aldehyde with an amine source (in this case, ammonia or an ammonia equivalent), followed by the reduction of this intermediate to the desired amine. A one-pot procedure is often employed where the aldehyde, amine source, and a reducing agent are combined.
For the reduction of the intermediate imine, several reducing agents can be employed. Catalytic hydrogenation over palladium on carbon (Pd/C) or Raney Nickel is a clean and effective method.[8] Alternatively, hydride reducing agents such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can be used. The choice of reducing agent depends on the presence of other functional groups in the molecule and the desired reaction conditions.
Figure 4: Reductive amination of the 4-formyl intermediate.
Experimental Protocol: Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve 4-formyl-3-(trifluoromethyl)pyrazole (1.0 eq) and an ammonia source such as ammonium acetate (10 eq) in methanol.
-
Reduction: To this solution, add a reducing agent such as sodium cyanoborohydride (1.5 eq) in portions at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Workup: Once the reaction is complete, quench by the careful addition of dilute hydrochloric acid. Remove the methanol under reduced pressure.
-
Extraction and Purification: Basify the aqueous residue with aqueous NaOH and extract with dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product can be purified by column chromatography on silica gel to yield 4-(aminomethyl)-3-(trifluoromethyl)pyrazole.
Route B: Synthesis via 3-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile
An alternative and equally viable route proceeds through a nitrile intermediate.
Synthesis of 3-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile
The synthesis of the 4-carbonitrile intermediate can be achieved through a multi-step sequence starting from the 3-(trifluoromethyl)pyrazole core. A common approach involves the introduction of a halogen at the 4-position, followed by a cyanation reaction.
-
Halogenation: Bromination or iodination at the 4-position of 3-(trifluoromethyl)-1H-pyrazole can be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).
-
Cyanation: The resulting 4-halo-3-(trifluoromethyl)pyrazole can then be subjected to a palladium-catalyzed cyanation reaction using a cyanide source such as zinc cyanide (Zn(CN)₂).
Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile
A more direct, one-pot synthesis of pyrazole-4-carbonitriles has also been reported, which can be adapted for this specific target.[9][10][11]
Reduction of the Nitrile to the Amine
The conversion of the 4-carbonitrile to the 4-(aminomethyl) group is a standard reduction.
Mechanism and Reagent Selection
The reduction of a nitrile to a primary amine requires a strong reducing agent. Catalytic hydrogenation is a widely used method, employing catalysts such as Raney Nickel or palladium on carbon under a hydrogen atmosphere.[12] This method is often preferred for its clean reaction profile.
Alternatively, chemical reduction with lithium aluminum hydride (LiAlH₄) is a powerful method for nitrile reduction.[13] Borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF), can also be used. The choice of reagent will depend on the scale of the reaction and the compatibility with other functional groups.
Figure 5: Reduction of the 4-carbonitrile intermediate.
Experimental Protocol: Catalytic Hydrogenation of the Nitrile
-
Reaction Setup: In a hydrogenation vessel, dissolve 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (1.0 eq) in a suitable solvent such as ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary amines.
-
Catalyst Addition: Add a catalytic amount of Raney Nickel (slurry in water) or 10% Pd/C.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography or crystallization.[12]
| Parameter | Value | Reference |
| Catalyst | Raney Nickel or Pd/C | [12] |
| Hydrogen Pressure | 50-100 psi | |
| Solvent | Ethanol or Methanol with Ammonia |
Table 3: Typical conditions for the catalytic hydrogenation of the nitrile intermediate.
Comparison of Synthetic Routes
| Feature | Route A (via 4-Formyl) | Route B (via 4-Carbonitrile) |
| Key Intermediate Synthesis | Vilsmeier-Haack formylation | Halogenation followed by cyanation |
| Number of Steps | Generally fewer steps | Can be longer if starting from the pyrazole core |
| Reagent Toxicity | POCl₃ is corrosive and moisture-sensitive | Cyanide reagents are highly toxic |
| Final Step | Reductive amination | Nitrile reduction |
| Overall Yield | Generally good | Can be variable depending on the cyanation step |
| Scalability | Vilsmeier-Haack is scalable | Cyanation reactions can be challenging to scale |
Table 4: Comparison of the two primary synthetic routes.
Conclusion and Future Perspectives
The synthesis of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole is a critical process for the advancement of drug discovery programs targeting novel therapeutics. This guide has detailed two robust and versatile synthetic strategies, each with its own set of advantages and considerations. The choice between the 4-formyl and 4-carbonitrile intermediate routes will ultimately be guided by the specific needs and resources of the research team.
As the demand for novel fluorinated building blocks continues to grow, the development of even more efficient, greener, and cost-effective methods for the synthesis of compounds like 4-(aminomethyl)-3-(trifluoromethyl)pyrazole will remain an active area of research. Future innovations may include the development of direct C-H amination or aminomethylation methodologies, which would further streamline the synthesis of this valuable molecule.
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Introduction: The Strategic Importance of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole
An In-depth Technical Guide to the Structure Elucidation of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole
Prepared by: Gemini, Senior Application Scientist
In the landscape of modern medicinal chemistry and drug development, fluorinated heterocyclic compounds represent a cornerstone for innovation. The incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, into molecular scaffolds can profoundly enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Among these valuable building blocks, pyrazole derivatives are frequently utilized due to their diverse biological activities, including anti-inflammatory and anticancer properties.[3][4][5]
4-(aminomethyl)-3-(trifluoromethyl)pyrazole is a bifunctional molecule of significant interest. It combines the potent electronic influence of the CF₃ group with a reactive aminomethyl handle, making it a versatile synthon for constructing more complex pharmaceutical agents and agrochemicals.[6] Given its pivotal role, unambiguous confirmation of its molecular structure is a critical prerequisite for its use in any synthetic or biological application.
This guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole. Moving beyond a simple recitation of procedures, we will delve into the strategic rationale behind the selection of each analytical technique, interpret the expected data with expert insights, and demonstrate how these disparate data streams converge to provide a self-validating, definitive structural assignment.
Molecular Profile:
| Attribute | Value | Source |
|---|---|---|
| Chemical Formula | C₅H₆F₃N₃ | [7] |
| Molecular Weight | 165.12 g/mol | [7] |
| CAS Number | 1525641-12-6 |[7] |
Part 1: Foundational Analysis - Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
Before committing to more time-intensive analyses, a rapid and high-confidence confirmation of molecular weight and key functional groups is essential. This foundational stage sets the constraints for all subsequent structural hypotheses.
High-Resolution Mass Spectrometry (HRMS): Confirming the Elemental Composition
Expertise & Experience: The first question in any structure elucidation is "What is the molecular formula?". High-Resolution Mass Spectrometry is the definitive tool to answer this. For a polar, non-volatile molecule like our target, Electrospray Ionization (ESI) is the preferred technique due to its soft ionization process, which typically preserves the molecular ion.[8][9] We will operate in positive ion mode to observe the protonated molecule, [M+H]⁺.
Expected Data: The analysis should yield a prominent ion corresponding to the exact mass of the protonated species. This provides a high-fidelity filter for the compound's elemental composition, effectively confirming the molecular formula.
Table 1: Predicted HRMS Data
| Ion Species | Calculated Exact Mass (m/z) |
|---|
| [C₅H₆F₃N₃ + H]⁺ | 166.0614 |
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.
-
Instrument Setup: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a known standard to ensure high mass accuracy.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da).
-
Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured exact mass to the theoretical value. The mass error should be below 5 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: FTIR spectroscopy provides a rapid, non-destructive snapshot of the covalent bonds within the molecule. It is an invaluable technique for quickly verifying the presence of the key functional groups—the amine (NH₂), the pyrazole ring (N-H), and the trifluoromethyl (C-F) moiety—that define our target structure.
Expected Data: The IR spectrum will display characteristic absorption bands corresponding to the vibrational frequencies of these groups. The presence of strong, broad N-H stretches and intense C-F stretches are key validation points.[9][10]
Table 2: Characteristic FTIR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine (NH₂) & Pyrazole (N-H) | N-H Stretch | 3100 - 3400 | Medium-Strong, Broad |
| Methylene (-CH₂-) | C-H Stretch | 2850 - 2960 | Medium |
| Pyrazole Ring | C=N Stretch | ~1590 | Medium |
| Amine (NH₂) | N-H Bend (Scissoring) | 1590 - 1650 | Medium |
| Trifluoromethyl (-CF₃) | C-F Stretch | 1100 - 1300 | Strong, often multiple bands |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Background Scan: Place the empty pellet holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the KBr pellet containing the sample in the holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify and label the key absorption bands corresponding to the expected functional groups.
Part 2: Unveiling the Skeleton - A Multi-dimensional NMR Approach
With the molecular formula and key functional groups confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the precise connectivity of the atoms. For a fluorinated compound, a combination of ¹H, ¹³C, ¹⁹F, and 2D correlation experiments is required for an unambiguous assignment.[11][12]
Core NMR Spectra: ¹H, ¹³C, and ¹⁹F NMR
Expertise & Experience: One-dimensional NMR provides the fundamental dataset. ¹H NMR details the proton environments, ¹³C NMR maps the carbon backbone, and ¹⁹F NMR isolates the signal from the trifluoromethyl group. The electron-withdrawing nature of the CF₃ group is expected to deshield nearby nuclei, shifting their signals downfield.
¹H NMR Prediction: The proton spectrum will account for all non-exchangeable protons and provide clues to their proximity. The pyrazole N-H and amine NH₂ protons are often broad and may exchange with deuterium if a protic solvent is used.[13]
¹³C NMR Prediction: The carbon spectrum is crucial for identifying all unique carbon environments. A key signature will be the C-F coupling, where the signals for the CF₃ carbon and the carbon it is attached to (C3) will appear as quartets.[9][14]
¹⁹F NMR Prediction: This simple but vital spectrum should show a single resonance for the three equivalent fluorine atoms of the CF₃ group, confirming its chemical environment.[14]
Table 3: Predicted ¹H, ¹³C, and ¹⁹F NMR Data (in DMSO-d₆)
| Nucleus | Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration |
|---|---|---|---|---|---|
| ¹H | Pyrazole N-H | 12.0 - 13.5 | br s | - | 1H |
| Pyrazole C5-H | ~7.8 | s | - | 1H | |
| -CH₂- | ~3.9 | s | - | 2H | |
| -NH₂ | ~2.5 | br s | - | 2H | |
| ¹³C | C3 (-CF₃) | ~145 | q | ¹J(C,F) ≈ 270 Hz | - |
| C5 (-H) | ~130 | s | - | - | |
| CF₃ | ~120 | q | ¹J(C,F) ≈ 270 Hz | - | |
| C4 (-CH₂) | ~115 | s | - | - | |
| -CH₂- | ~35 | s | - | - |
| ¹⁹F | -CF₃ | ~ -65 | s | - | - |
2D NMR: Connecting the Dots with HMBC
Expertise & Experience: While 1D NMR provides the parts list, 2D correlation spectroscopy assembles the final structure. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this task, as it reveals 2- and 3-bond correlations between protons and carbons.[13] This allows us to unequivocally link the aminomethyl group to the C4 position and confirm the relative positions of all substituents on the pyrazole ring.
Key Expected HMBC Correlations:
-
H5 → C3, C4: The proton at C5 will show correlations to the carbon bearing the CF₃ group (C3) and the carbon bearing the aminomethyl group (C4), confirming the 3,4,5-substitution pattern.
-
-CH₂- → C4, C5: The methylene protons of the aminomethyl group will correlate to their point of attachment (C4) and the adjacent ring carbon (C5), locking the side chain into position.
Diagram 1: Key HMBC Correlations for Structural Confirmation
Caption: Predicted HMBC correlations confirming molecular connectivity.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum. Optimize spectral width, acquisition time, and relaxation delay.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a standard ¹⁹F spectrum. Note the broad spectral width often required for fluorine NMR.[12]
-
HMBC Acquisition: Set up a gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically corresponding to J = 8-10 Hz) to enhance 2- and 3-bond correlations.[13]
-
Data Processing & Analysis: Process all spectra using appropriate software. Reference the spectra (e.g., to residual solvent signals). Correlate all 1D and 2D data to build the final structure.
Part 3: Integrated Analysis and Final Structure Confirmation
-
HRMS establishes the elemental formula: C₅H₆F₃N₃.
-
FTIR confirms the presence of the required functional groups: N-H, C-F, and C=N.
-
¹³C and ¹⁹F NMR validate the presence of a CF₃ group and show the expected C-F coupling.
-
¹H NMR identifies all proton environments and their integrations match the formula.
-
HMBC provides the final, irrefutable evidence of connectivity, linking the -CH₂NH₂ group to C4 and confirming the 3-CF₃ substitution pattern.
This logical progression, from coarse-grained information (molecular weight) to fine-grained detail (atomic connectivity), ensures a trustworthy and robust structure elucidation.
Diagram 2: Overall Workflow for Structure Elucidation
Caption: A systematic workflow for definitive structure confirmation.
References
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Lemal, D. M., & Ramanathanam, S. FLUORINATED HETEROCYCLIC COMPOUNDS. ([Link])
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The Strategic Importance of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole in Modern Drug Discovery: A Technical Guide
For Immediate Release
[SHANGHAI, CN – January 26, 2026] – As a cornerstone in the synthesis of novel therapeutics, the pyrazole scaffold continues to be a focus of intensive research. This technical guide, authored for researchers, medicinal chemists, and drug development professionals, provides an in-depth analysis of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole , a key building block in the development of next-generation pharmaceuticals. This document will elucidate its chemical properties, synthesis, and critical role in the design of targeted therapies.
Executive Summary
The strategic incorporation of a trifluoromethyl group onto the pyrazole core imparts unique and highly desirable properties to potential drug candidates, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The further addition of a versatile aminomethyl group at the 4-position provides a crucial handle for a variety of chemical modifications, enabling the exploration of vast chemical space in the quest for novel and effective drugs. This guide will provide a comprehensive overview of this valuable compound, from its fundamental characteristics to its practical application in medicinal chemistry.
Core Compound Identification
The subject of this technical guide is the heterocyclic compound 4-(aminomethyl)-3-(trifluoromethyl)pyrazole .
| Identifier | Value |
| CAS Number | 1525641-12-6 |
| Molecular Formula | C₅H₆F₃N₃ |
| Molecular Weight | 165.12 g/mol |
| IUPAC Name | (3-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine |
Physicochemical and Spectroscopic Data (Predicted and Representative)
Due to the nature of this compound as a synthetic intermediate, comprehensive experimental data is not always publicly available. The following table includes a combination of known data for the core structure and estimated values based on closely related analogs.
| Property | Value | Source/Method |
| Appearance | White to off-white solid | Predicted |
| Melting Point | Not available | - |
| Boiling Point | >200 °C (decomposes) | Predicted |
| Solubility | Soluble in methanol, ethanol, DMSO | Predicted |
| pKa | ~8.5 (amine), ~10.5 (pyrazole NH) | Predicted |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~12.5 (s, 1H, NH-pyrazole), ~7.8 (s, 1H, C5-H), ~3.8 (s, 2H, CH₂), ~2.5 (br s, 2H, NH₂) | Representative |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~145 (q, ¹JCF = 268 Hz, CF₃), ~138 (q, ²JCCF = 36 Hz, C3), ~135 (C5), ~115 (C4), ~40 (CH₂) | Representative |
| ¹⁹F NMR (DMSO-d₆, 376 MHz) | δ ~ -62 (s, CF₃) | Representative |
The Rationale Behind the Scaffold: A Medicinal Chemistry Perspective
The 4-(aminomethyl)-3-(trifluoromethyl)pyrazole scaffold is a "privileged structure" in drug discovery, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. The strategic combination of the pyrazole core, a trifluoromethyl group, and an aminomethyl substituent provides a unique set of properties that are highly advantageous for developing new drugs.
The pyrazole ring itself is a bioisostere of other aromatic systems and can engage in various non-covalent interactions with protein targets, including hydrogen bonding and π-stacking.[1]
The trifluoromethyl (CF₃) group is a key feature that significantly enhances the drug-like properties of a molecule. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, influencing their ionization state at physiological pH.[2] Furthermore, the CF₃ group often improves metabolic stability by blocking sites susceptible to oxidative metabolism and can increase a compound's lipophilicity, which can aid in cell membrane permeability.[2]
The aminomethyl group (-CH₂NH₂) at the C4 position serves as a versatile synthetic handle. The primary amine can be readily derivatized to form amides, sulfonamides, ureas, and other functional groups, allowing for the systematic exploration of structure-activity relationships (SAR). This functional group also provides a basic center that can form salt bridges with acidic residues in a protein's active site, contributing to binding affinity.
Caption: Key medicinal chemistry attributes of the 4-(aminomethyl)-3-(trifluoromethyl)pyrazole scaffold.
Synthesis of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole: A Plausible and Referenced Approach
While a direct, one-pot synthesis of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole is not extensively documented, a reliable and logical multi-step synthesis can be devised based on established organic chemistry principles and published procedures for analogous structures. The most common and versatile approach involves the initial construction of a 3-(trifluoromethyl)pyrazole core, followed by functionalization at the 4-position.
A highly effective method for introducing a substituent at the C4 position of a pyrazole is through a 4-formylpyrazole intermediate . This can be achieved via the Vilsmeier-Haack reaction , a powerful formylation technique for electron-rich heterocycles.[3][4] The resulting aldehyde can then be converted to the desired aminomethyl group through reductive amination .
An alternative and often high-yielding method involves the reduction of a 4-cyanopyrazole intermediate. The cyano group can be introduced onto the pyrazole ring through various methods, and its subsequent reduction to a primary amine is a well-established transformation.[5]
Caption: A plausible synthetic workflow for 4-(aminomethyl)-3-(trifluoromethyl)pyrazole.
Detailed Experimental Protocol (Illustrative)
This protocol is a composite based on established procedures for the Vilsmeier-Haack reaction and subsequent reductive amination of pyrazoles.[3][4] Researchers should always first consult relevant safety data and perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 4-Formyl-3-(trifluoromethyl)pyrazole
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool dimethylformamide (DMF, 3 equivalents) to 0 °C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the resulting mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Reaction with Pyrazole: Dissolve 3-(trifluoromethyl)pyrazole (1 equivalent) in a minimal amount of dry DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-formyl-3-(trifluoromethyl)pyrazole.
Step 2: Synthesis of 4-(Aminomethyl)-3-(trifluoromethyl)pyrazole
-
Reaction Setup: To a solution of 4-formyl-3-(trifluoromethyl)pyrazole (1 equivalent) in methanol, add ammonium acetate (10 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of 1 M HCl until the evolution of gas ceases. Basify the solution with 2 M NaOH to a pH of >10.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(aminomethyl)-3-(trifluoromethyl)pyrazole. Further purification can be achieved by recrystallization or column chromatography if necessary.
Applications in Drug Discovery and Development
The 4-(aminomethyl)-3-(trifluoromethyl)pyrazole scaffold is a key component in the design of a wide range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, particularly in oncology and inflammatory diseases.[1]
5.1. Kinase Inhibitors
A significant number of kinase inhibitors incorporate the pyrazole core. The aminomethyl group can be elaborated to introduce functionalities that interact with the hinge region of the kinase active site, a common strategy for achieving potent and selective inhibition. The trifluoromethyl group can enhance binding to hydrophobic pockets within the kinase domain.
5.2. Anti-inflammatory Agents
The pyrazole ring is a central feature of the blockbuster anti-inflammatory drug Celecoxib , a selective COX-2 inhibitor.[6] The trifluoromethyl group in celecoxib is crucial for its selectivity. The 4-(aminomethyl)-3-(trifluoromethyl)pyrazole scaffold provides a platform for developing novel anti-inflammatory agents with potentially improved efficacy and safety profiles.
Caption: Therapeutic applications and molecular targets of derivatives of the title compound.
Safety and Handling
As with all laboratory chemicals, 4-(aminomethyl)-3-(trifluoromethyl)pyrazole should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Based on data for structurally related compounds, this substance may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7] Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.
Conclusion
4-(aminomethyl)-3-(trifluoromethyl)pyrazole is a highly valuable and versatile building block in modern drug discovery. Its unique combination of a stable heterocyclic core, a metabolically robust trifluoromethyl group, and a readily functionalizable aminomethyl handle provides medicinal chemists with a powerful tool for the design and synthesis of novel therapeutic agents. The synthetic routes outlined in this guide, based on established and reliable chemical transformations, offer a practical approach to accessing this important scaffold. As the demand for more targeted and effective therapies continues to grow, the strategic use of well-designed building blocks like 4-(aminomethyl)-3-(trifluoromethyl)pyrazole will undoubtedly play a pivotal role in the future of medicine.
References
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Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 134-146. Available at: [Link]
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El-Metwaly, A. M., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 324-332. Available at: [Link]
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PubChem. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. National Center for Biotechnology Information. Available at: [Link]
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Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. Available at: [Link]
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4-(aminomethyl)-3-(trifluoromethyl)pyrazole mechanism of action
An In-Depth Technical Guide on the Mechanism of Action of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole and its Congeners
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. The incorporation of a trifluoromethyl (CF₃) group into the pyrazole ring often enhances metabolic stability and binding affinity, leading to potent and selective drug candidates. This technical guide provides a comprehensive overview of the mechanism of action of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole and related trifluoromethyl-pyrazole derivatives. The primary focus is on their well-documented role as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. Additionally, this guide explores other potential biological targets and mechanisms, including anticancer and antimicrobial activities. Detailed experimental protocols and visualizations are provided to offer researchers a thorough understanding of the scientific principles and methodologies in this field.
The Trifluoromethyl-Pyrazole Scaffold: A Foundation for Diverse Bioactivity
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. This structural motif is present in a variety of clinically approved drugs, demonstrating its versatility and importance in drug design.[1] Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral activities.[2][3]
The introduction of a trifluoromethyl (CF₃) group can significantly modulate the physicochemical and biological properties of a molecule. The high electronegativity and lipophilicity of the CF₃ group can enhance metabolic stability by blocking sites of oxidation, improve membrane permeability, and increase binding affinity to target proteins. In the context of pyrazole derivatives, the CF₃ group plays a crucial role in defining their selectivity and potency, particularly as enzyme inhibitors.[2]
Primary Mechanism of Action: Selective Inhibition of Cyclooxygenase-2 (COX-2)
A major therapeutic application of trifluoromethyl-pyrazole derivatives lies in their activity as anti-inflammatory agents.[1] This is primarily achieved through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2]
The Cyclooxygenase Pathway
Cyclooxygenase enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2] There are two main isoforms of the COX enzyme:
-
COX-1: Constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal lining and regulating platelet aggregation.
-
COX-2: Inducibly expressed at sites of inflammation and in cancerous tissues, playing a central role in pathological processes.[2]
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. However, non-selective NSAIDs that inhibit both COX-1 and COX-2 can cause gastrointestinal side effects due to the inhibition of the protective functions of COX-1. Therefore, the development of selective COX-2 inhibitors has been a major goal in anti-inflammatory drug discovery.[2]
The Role of the Trifluoromethyl Group in COX-2 Selectivity
The selectivity of trifluoromethyl-pyrazole derivatives for COX-2 over COX-1 is attributed to the structural differences between the active sites of the two enzyme isoforms. The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1. The bulky trifluoromethyl group of the pyrazole inhibitor can fit into this side pocket, leading to a tighter binding and more potent inhibition of COX-2.[2] In contrast, the CF₃ group creates steric hindrance in the narrower active site of COX-1, preventing efficient binding.[2]
In Vitro Evaluation of COX Inhibition
The inhibitory potency and selectivity of trifluoromethyl-pyrazole derivatives are typically determined using in vitro COX inhibition assays.
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are used.
-
Substrate: Arachidonic acid is used as the substrate.
-
Incubation: The test compound (e.g., 4-(aminomethyl)-3-(trifluoromethyl)pyrazole) at various concentrations is pre-incubated with either COX-1 or COX-2 enzyme in a suitable buffer.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Detection: The production of prostaglandin E2 (PGE2), a major product of the COX reaction, is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC₅₀) is calculated for both COX-1 and COX-2. The selectivity index (SI) is then determined as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.
Anticancer Activity: Targeting Kinase Signaling Pathways
Beyond their anti-inflammatory effects, pyrazole derivatives have shown promise as anticancer agents.[1] The overexpression of COX-2 in various cancers suggests that COX-2 inhibition can be a viable strategy for cancer prevention and therapy.[2] However, trifluoromethyl-pyrazoles may also exert their anticancer effects through other mechanisms, such as the inhibition of protein kinases involved in cancer cell proliferation and survival.
Fms-like Tyrosine Kinase 3 (FLT3) Inhibition
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the development of acute myeloid leukemia (AML).[4][5] Mutations in the FLT3 gene can lead to its constitutive activation, promoting uncontrolled cell proliferation.[5] Some pyrazole derivatives have been identified as potent inhibitors of FLT3.[4][5]
The proposed mechanism of action involves the pyrazole core forming hydrogen bonds with the hinge region of the kinase domain, while other parts of the molecule occupy hydrophobic pockets, leading to the inhibition of kinase activity.[5]
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Enzyme Source: Recombinant human FLT3 kinase domain.
-
Substrate: A synthetic peptide substrate for FLT3.
-
ATP: Adenosine triphosphate (ATP) as the phosphate donor.
-
Incubation: The test compound is incubated with the FLT3 enzyme, peptide substrate, and ATP in a reaction buffer.
-
Detection: The amount of phosphorylated substrate is quantified, often using methods like fluorescence polarization or luminescence-based assays.
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the concentration of the test compound.
Other Potential Biological Activities
The versatile trifluoromethyl-pyrazole scaffold has been explored for a range of other therapeutic applications.
-
Antimicrobial and Antifungal Activity: Pyrazole derivatives have demonstrated activity against various bacterial and fungal strains.[6][7] The exact mechanisms are often not fully elucidated but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
-
Insecticidal Activity: Certain trifluoromethyl-pyrazole derivatives have shown potential as insecticides, possibly by acting on the nervous systems of insects.[8]
-
Antioxidant Activity: Some 4-aminopyrazole derivatives have exhibited antioxidant properties in in vitro assays.[6]
Synthesis of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole
The synthesis of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole typically involves a multi-step process. A common approach is the reduction of a corresponding 4-nitroso or 4-cyano pyrazole derivative.[6] The general synthetic strategy often starts with the condensation of a trifluoromethylated 1,3-dicarbonyl compound with a hydrazine to form the pyrazole ring.[9] Subsequent functional group manipulations at the 4-position lead to the desired aminomethyl substituent.
Conclusion and Future Perspectives
The 4-(aminomethyl)-3-(trifluoromethyl)pyrazole scaffold represents a promising area of research in drug discovery. The primary and most well-characterized mechanism of action for many related compounds is the selective inhibition of COX-2, offering a potential therapeutic strategy for inflammatory diseases with a reduced risk of gastrointestinal side effects. Furthermore, the demonstrated activity against other targets, such as FLT3 kinase, highlights the potential for developing novel anticancer agents.
Future research should focus on elucidating the precise molecular interactions of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole with its biological targets through techniques like X-ray crystallography and computational modeling. Further exploration of its structure-activity relationships will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties. Investigating its efficacy and safety in preclinical and clinical studies will be the ultimate determinant of its therapeutic potential.
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- Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. (n.d.).
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- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). MDPI.
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). PubMed Central.
- Synthesis of 4‐substituted 3‐trifluoromethyl pyrazoles. (n.d.).
- Trifluoromethylated Pyrazoles via Sequential (3 + 2)
- Current status of pyrazole and its biological activities. (n.d.). PubMed Central.
- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). PubMed Central.
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The Emergence of 4-(Aminomethyl)-3-(trifluoromethyl)pyrazole: A Privileged Scaffold in Kinase-Targeted Drug Discovery
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its versatile chemical nature and ability to form key interactions with biological targets have led to the development of numerous clinically successful drugs.[1] The strategic incorporation of a trifluoromethyl (CF3) group and an aminomethyl substituent at the 3- and 4-positions, respectively, has given rise to a class of compounds with potent and selective biological activities, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole derivatives, with a focus on their role as kinase inhibitors in cancer therapy.
Introduction: The Rationale for the 4-(Aminomethyl)-3-(trifluoromethyl)pyrazole Scaffold
The design of the 4-(aminomethyl)-3-(trifluoromethyl)pyrazole scaffold is a prime example of strategic molecular engineering in drug discovery. Each component of this core structure contributes to its favorable pharmacological profile.
-
The Pyrazole Core: The pyrazole ring serves as a versatile anchor, capable of participating in various non-covalent interactions, including hydrogen bonding and π-stacking, with the amino acid residues of target proteins.[2] Its rigid structure provides a defined orientation for the appended functional groups, facilitating optimal binding.
-
The Trifluoromethyl Group (-CF3): The incorporation of a trifluoromethyl group at the 3-position is a well-established strategy to enhance the therapeutic potential of drug candidates. The high electronegativity of the fluorine atoms can significantly modulate the electronic properties of the pyrazole ring, influencing its pKa and hydrogen bonding capabilities. Furthermore, the CF3 group is known to increase metabolic stability by blocking potential sites of oxidative metabolism, thereby improving the pharmacokinetic profile of the molecule.
-
The Aminomethyl Group (-CH2NH2): The aminomethyl group at the 4-position introduces a basic center, which can form crucial salt bridges or hydrogen bonds with acidic residues in the active site of target kinases. This moiety also provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity.
This strategic combination of a privileged heterocyclic core with bioisosteric and functional group modifications has positioned 4-(aminomethyl)-3-(trifluoromethyl)pyrazole as a promising scaffold for the development of targeted therapies.
Synthetic Strategies: Building the Core Scaffold
The synthesis of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole derivatives typically involves a multi-step sequence. While a variety of synthetic routes have been reported for substituted pyrazoles, a general and adaptable strategy is outlined below. The causality behind the choice of reagents and reaction conditions is rooted in established principles of heterocyclic chemistry.
General Synthetic Scheme
A common approach to constructing the 4-(aminomethyl)-3-(trifluoromethyl)pyrazole core begins with the condensation of a trifluoromethyl-containing β-dicarbonyl compound with a hydrazine derivative. This is followed by functional group manipulations to introduce the aminomethyl group at the 4-position.
Figure 1: General synthetic workflow for 4-(aminomethyl)-3-(trifluoromethyl)pyrazole.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol provides a detailed, step-by-step methodology for the synthesis of a 4-(aminomethyl)-3-(trifluoromethyl)pyrazole derivative. This protocol is a composite based on established synthetic transformations for pyrazole synthesis and functionalization.
Step 1: Synthesis of 3-(Trifluoromethyl)-1H-pyrazole
-
Reaction Setup: To a solution of 4,4,4-trifluoro-1-(phenyl)-1,3-butanedione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).
-
Reaction Conditions: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The choice of ethanol as a solvent is due to its ability to dissolve both reactants and its appropriate boiling point for the condensation reaction. Hydrazine hydrate is a common and effective source of the N-N component for pyrazole ring formation.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the 3-(trifluoromethyl)-1-phenyl-1H-pyrazole.
Step 2: Formylation of the Pyrazole Ring
-
Reaction Setup: In a flask, cool a mixture of dimethylformamide (DMF) (3.0 eq) and phosphorus oxychloride (POCl3) (1.2 eq) to 0°C. This forms the Vilsmeier reagent in situ, which is a powerful electrophile for formylating electron-rich heterocycles like pyrazole.
-
Reaction Conditions: Add the 3-(trifluoromethyl)-1-phenyl-1H-pyrazole (1.0 eq) dropwise to the Vilsmeier reagent at 0°C. Then, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction by pouring it onto crushed ice and neutralize with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to yield 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde.
Step 3: Reductive Amination to the Aminomethyl Group
-
Reaction Setup: Dissolve the 4-formylpyrazole derivative (1.0 eq) in methanol. Add ammonium acetate (10 eq) followed by sodium cyanoborohydride (1.5 eq). Ammonium acetate serves as the ammonia source for the imine formation. Sodium cyanoborohydride is a mild and selective reducing agent suitable for reducing the intermediate imine to the amine without reducing the aldehyde starting material.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give the final 4-(aminomethyl)-3-(trifluoromethyl)pyrazole derivative.
Biological Activity and Therapeutic Potential
Derivatives of the 4-(aminomethyl)-3-(trifluoromethyl)pyrazole scaffold have demonstrated a broad spectrum of biological activities, with their anticancer properties being the most extensively studied.
Anticancer Activity: Targeting Key Kinases
A significant body of research has highlighted the potential of these compounds as potent inhibitors of various protein kinases that are dysregulated in cancer.[3]
3.1.1. Inhibition of Fms-like Tyrosine Kinase 3 (FLT3)
Mutations in the Fms-like tyrosine kinase 3 (FLT3) receptor are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[4] Several 4-aminopyrazole derivatives have been identified as potent FLT3 inhibitors.[4][5]
Figure 2: Inhibition of the FLT3 signaling pathway by a 4-(aminomethyl)-3-(trifluoromethyl)pyrazole derivative.
3.1.2. Inhibition of Janus Kinases (JAKs)
The JAK/STAT signaling pathway plays a critical role in mediating cellular responses to cytokines and growth factors, and its aberrant activation is implicated in various cancers and inflammatory diseases.[3][6] 4-Amino-(1H)-pyrazole derivatives have been designed and synthesized as potent JAK inhibitors.[3]
Table 1: Inhibitory Activity of Representative Pyrazole Derivatives against FLT3 and JAKs
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| FN-1501 | FLT3 | 2.33 | MV4-11 (AML) | 0.008 | [7] |
| Compound 8t | FLT3 | 0.089 | MV4-11 (AML) | 0.00122 | [4] |
| Compound 3f | JAK1 | 3.4 | PC-3 (Prostate) | Not Reported | [3] |
| Compound 3f | JAK2 | 2.2 | HEL (Erythroleukemia) | Not Reported | [3] |
| Compound 3f | JAK3 | 3.5 | K562 (CML) | Not Reported | [3] |
| Compound 11b | JAK2 | Not Reported | HEL (Erythroleukemia) | 0.35 | [3] |
Other Biological Activities
Beyond their anticancer effects, trifluoromethyl-substituted pyrazoles have demonstrated a range of other important biological activities, including:
-
Anti-inflammatory activity: By targeting inflammatory pathways, these compounds show potential for treating chronic inflammatory diseases.
-
Antimicrobial and Antifungal activity: Certain derivatives exhibit inhibitory activity against various bacterial and fungal strains.
-
Antioxidant activity: Some compounds have shown radical-scavenging properties, suggesting a role in combating oxidative stress-related conditions.
Key Experimental Methodologies
The evaluation of the biological activity of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole derivatives relies on a suite of well-established in vitro assays.
Cell Viability and Cytotoxicity Assays
The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][9] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Kinase Inhibition Assays
Biochemical assays are employed to determine the direct inhibitory effect of the compounds on the target kinase activity.
FLT3 Kinase Inhibition Assay Protocol (Example)
-
Reaction Setup: In a 96-well plate, combine the recombinant FLT3 enzyme, a fluorescently labeled peptide substrate, and the test compound at various concentrations in a kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the fluorescence to determine the extent of substrate phosphorylation. The decrease in fluorescence in the presence of the inhibitor is proportional to its inhibitory activity.[5]
Western Blotting for Pathway Analysis
Western blotting is used to investigate the effect of the compounds on the phosphorylation status of downstream signaling proteins, providing insights into the mechanism of action.
Western Blot Protocol for p-FLT3 and p-STAT5
-
Cell Lysis: Treat cancer cells (e.g., MV4-11) with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6] Incubate the membrane with primary antibodies against p-FLT3, total FLT3, p-STAT5, and total STAT5 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. The reduction in the p-FLT3 and p-STAT5 signals relative to the total protein levels indicates the inhibitory effect of the compound on the signaling pathway.[1][10]
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the 4-(aminomethyl)-3-(trifluoromethyl)pyrazole scaffold have provided valuable insights into the structural requirements for potent biological activity.
-
Substituents on the Pyrazole Nitrogen (N1): The nature of the substituent at the N1 position of the pyrazole ring significantly influences activity. Often, an aryl or substituted aryl group is preferred for optimal interaction with the kinase active site.[11]
-
Modifications of the Aminomethyl Group: Derivatization of the amino group, for example, by forming amides or ureas, can lead to enhanced potency and selectivity. These modifications can introduce additional hydrogen bond donors and acceptors, fine-tuning the binding affinity.
-
The Importance of the Trifluoromethyl Group: As previously mentioned, the trifluoromethyl group at the C3 position is often crucial for high potency. Its electron-withdrawing nature and steric bulk contribute favorably to binding interactions.[10]
Figure 3: Key structural features influencing the biological activity of the pyrazole scaffold.
Conclusion and Future Directions
The 4-(aminomethyl)-3-(trifluoromethyl)pyrazole scaffold has firmly established itself as a highly promising platform for the discovery of novel kinase inhibitors with significant therapeutic potential, particularly in oncology. The wealth of available synthetic methodologies and the clear structure-activity relationships provide a solid foundation for further optimization.
Future research in this area should focus on:
-
Enhancing Selectivity: Designing derivatives with improved selectivity for specific kinase targets to minimize off-target effects and enhance the therapeutic window.
-
Overcoming Drug Resistance: Developing compounds that are effective against mutant forms of kinases that confer resistance to existing therapies.
-
Exploring New Therapeutic Areas: Investigating the potential of these compounds in other disease areas where kinase dysregulation is implicated, such as inflammatory and autoimmune disorders.
The continued exploration of the chemical space around the 4-(aminomethyl)-3-(trifluoromethyl)pyrazole core holds great promise for the development of the next generation of targeted therapeutics.
References
- Fabbro, D., & Ruetz, S. (2018). The pyrazole scaffold in kinase inhibitor drug discovery. Future Medicinal Chemistry, 10(13), 1549-1563.
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
- Wang, Y., Zhi, Y., Jin, Q., Lu, S., Lin, G., Yuan, H., ... & Lu, T. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499–1518.
- Zhi, Y., Wang, Z., Yao, C., Li, B., Heng, H., Cai, J., ... & Lu, T. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(11), 1014–1019.
- Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518.
- Zambon, A., et al. (2022). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 13(3), 336-348.
- Gadek, T. R., & Shvo, Y. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 14(26), 18635-18648.
- Godl, K., et al. (2021). OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia. Blood Cancer Journal, 11(1), 1-13.
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ResearchGate. (n.d.). Western Blot analysis of FLT3(Y969) phosphorylation and downstream STAT5 phosphorylation. Retrieved from [Link]
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BPS Bioscience. (n.d.). Chemi-Verse™ JAK2 Kinase Assay Kit. Retrieved from [Link]
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ResearchGate. (n.d.). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of Acute Myeloid Leukemia. Retrieved from [Link]
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protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]
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Testing.com. (2019). JAK2 Mutation Test. Retrieved from [Link]
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AACR Journals. (n.d.). Overexpression and Constitutive Activation of FLT3 Induces STAT5 Activation in Primary Acute Myeloid Leukemia Blast Cells. Retrieved from [Link]
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Unlocking Therapeutic Potential: A Technical Guide to Aminomethylpyrazole Targets
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the therapeutic targets of aminomethylpyrazoles, a promising class of small molecules in drug discovery. We will delve into the core mechanisms of action, key molecular targets, and the experimental strategies employed to identify and validate these interactions. This document is designed to be a practical resource, offering not only a comprehensive overview but also actionable insights and detailed methodologies for researchers in the field.
Introduction: The Rise of Aminomethylpyrazoles in Medicinal Chemistry
The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of an aminomethyl group (-CH₂NH₂) imparts unique physicochemical properties, influencing solubility, basicity, and the ability to form key hydrogen bond interactions within protein binding sites. This has led to the exploration of aminomethylpyrazoles across a wide range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[2] Their versatility stems from the pyrazole core's ability to act as a bioisostere for other aromatic systems and the aminomethyl substituent's capacity to engage in crucial binding interactions, often mimicking the role of key amino acid residues.
Key Therapeutic Targets of Aminomethylpyrazoles
Our extensive analysis of the literature has identified several key protein families that are potently and, in some cases, selectively targeted by aminomethylpyrazole derivatives. The majority of these targets are protein kinases, enzymes that play a pivotal role in cellular signaling and are frequently dysregulated in disease.
Cyclin-Dependent Kinases (CDKs): Halting the Engine of Cancer Proliferation
The Rationale: Uncontrolled cell proliferation is a hallmark of cancer, and the cell cycle is orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs).[3] Overexpression or aberrant activation of CDKs, such as CDK2, CDK4, and CDK6, is a common feature of many tumors.[4] Therefore, inhibiting CDKs to induce cell cycle arrest is a validated and highly attractive strategy for cancer therapy.
Mechanism of Action & Structure-Activity Relationship (SAR): Aminomethylpyrazoles have emerged as potent ATP-competitive inhibitors of various CDKs. The pyrazole core typically forms hydrogen bonds with the hinge region of the kinase, a critical interaction for anchoring the inhibitor in the ATP-binding pocket. The aminomethyl group can then extend into the solvent-exposed region or interact with nearby residues, contributing to both potency and selectivity.
SAR studies have revealed that the nature and substitution pattern of the aminomethyl group, as well as substituents on the pyrazole ring, are critical for determining the specific CDK isoform selectivity. For instance, the introduction of bulky or hydrophobic groups on the amine can enhance affinity for certain CDK pockets. Similarly, modifications to the pyrazole core can influence the planarity and electronic properties of the molecule, impacting its interaction with the kinase domain.[5]
Experimental Validation Workflow:
Caption: Workflow for identifying and validating aminomethylpyrazole-based CDK inhibitors.
Detailed Protocol: In Vitro CDK2 Kinase Assay (Illustrative Example)
-
Reagents and Materials:
-
Recombinant human CDK2/Cyclin A enzyme
-
Histone H1 substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Aminomethylpyrazole compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of the aminomethylpyrazole compound in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the compound dilution.
-
Add 2.5 µL of a 2x CDK2/Cyclin A enzyme solution.
-
Add 5 µL of a 2x substrate/ATP solution (Histone H1 and ATP).
-
Incubate the plate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Bruton's Tyrosine Kinase (BTK): A Key Player in B-Cell Malignancies and Autoimmune Diseases
The Rationale: Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[6] Dysregulation of BTK activity is implicated in the pathogenesis of various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases like rheumatoid arthritis.[7][8]
Mechanism of Action & SAR: Aminomethylpyrazoles have been investigated as both covalent and non-covalent inhibitors of BTK.[9] Covalent inhibitors typically contain a reactive group (e.g., an acrylamide) that forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition. The aminomethylpyrazole scaffold serves to orient this reactive group for optimal interaction. For non-covalent inhibitors, the aminomethylpyrazole core engages in hydrogen bonding and hydrophobic interactions within the ATP-binding pocket. The SAR for BTK inhibitors often focuses on optimizing the "warhead" for covalent inhibitors and fine-tuning the substituents on the pyrazole and aminomethyl groups to enhance potency and selectivity against other kinases.[10] A notable example of a pyrazole-based BTK inhibitor is pirtobrutinib, a non-covalent inhibitor that has shown efficacy in patients previously treated with covalent BTK inhibitors.[11]
Experimental Validation:
| Assay Type | Purpose | Key Readout |
| Biochemical Kinase Assay | Determine direct inhibition of BTK activity | IC₅₀ value |
| Cell-Based Phosphorylation Assay | Assess inhibition of BTK signaling in cells | Reduction in phosphorylated BTK (p-BTK) |
| Cell Proliferation Assay | Evaluate the effect on B-cell lymphoma cell growth | GI₅₀ value |
| In Vivo Efficacy Studies | Test anti-tumor activity in animal models | Tumor growth inhibition |
p38 Mitogen-Activated Protein Kinase (MAPK): Targeting the Inflammatory Cascade
The Rationale: The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in the cellular response to stress and inflammation.[7] Activation of p38 MAPK leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[7] Consequently, inhibiting p38 MAPK is a promising therapeutic strategy for a range of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Mechanism of Action & SAR: Aminomethylpyrazoles can act as potent and selective inhibitors of p38 MAPK.[2] The pyrazole core typically occupies the ATP-binding site, with the aminomethyl group extending towards the solvent-exposed region. SAR studies have demonstrated that modifications to the aminomethyl group and substituents on the pyrazole ring can significantly impact potency and selectivity over other kinases. For example, the introduction of specific aromatic or heterocyclic groups can enhance interactions with the enzyme's active site.[2][12]
Detailed Protocol: p38 MAPK Activity Assay
-
Cell Lysis and Immunoprecipitation:
-
Treat cells with a stimulus (e.g., anisomycin) to activate p38 MAPK.
-
Lyse the cells and immunoprecipitate active, phosphorylated p38 MAPK using an antibody specific for the dually phosphorylated form (p-p38).
-
-
Kinase Reaction:
-
Detection:
-
Terminate the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Detect the phosphorylated substrate (p-ATF2) by Western blotting using a specific antibody.
-
c-Jun N-terminal Kinase 3 (JNK3): A Target for Neurodegenerative Diseases
The Rationale: c-Jun N-terminal kinase 3 (JNK3) is a member of the MAPK family that is predominantly expressed in the brain. It plays a crucial role in neuronal apoptosis (programmed cell death) and is implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action & SAR: Aminopyrazoles have been developed as highly potent and selective inhibitors of JNK3. The planarity of the pyrazole and N-linked phenyl structures in some aminopyrazole series allows for better occupancy of the smaller active site of JNK3 compared to the larger active site of other kinases like p38, contributing to their selectivity. SAR studies have focused on modifying substituents on the pyrazole and the N-phenyl ring to optimize potency and selectivity.
Caption: Simplified JNK3 signaling pathway and the point of intervention for aminomethylpyrazole inhibitors.
Phosphoinositide 3-Kinase FYVE-Type Finger Containing (PIKfyve): A Novel Target in Inflammation and Cancer
The Rationale: PIKfyve is a lipid kinase that plays a crucial role in endosomal trafficking and autophagy. Inhibition of PIKfyve has been shown to suppress the production of pro-inflammatory cytokines IL-12 and IL-23, making it a target for inflammatory and autoimmune diseases. More recently, PIKfyve has been identified as a potential target in cancer, particularly in pancreatic cancer, where it is involved in regulating lysosome function and autophagy, processes that cancer cells often depend on for survival.
Mechanism of Action & Target Identification: A chemical proteomics approach using a pyrazole-based inhibitor, apilimod, led to the identification of PIKfyve as its direct target. Aminomethylpyrazoles can act as ATP-competitive inhibitors of PIKfyve, disrupting the conversion of phosphatidylinositol 3-phosphate (PtdIns3P) to phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂).
Experimental Validation: Cell-Based PIKfyve Target Engagement Assay
This type of assay relies on the principle that the binding of a small molecule inhibitor can stabilize the target protein within the cell.
-
Cell Line: A cell line engineered to express the kinase domain of PIKfyve fused to a reporter protein is used.
-
Treatment: The cells are treated with the aminomethylpyrazole compound.
-
Lysis and Detection: The cells are lysed, and the amount of stabilized PIKfyve-reporter fusion protein is quantified, often using a luminescence-based detection system. An increase in the reporter signal indicates that the compound has engaged with and stabilized the PIKfyve kinase domain.
Synthetic Strategies for Aminomethylpyrazoles
The synthesis of aminomethylpyrazoles can be achieved through various routes. A common and versatile method involves the construction of the pyrazole core followed by the introduction or modification of the aminomethyl group.
General Synthetic Scheme:
Caption: A general synthetic workflow for the preparation of aminomethylpyrazoles.
One common approach for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. The resulting aminopyrazole can then be further functionalized. For the synthesis of 3-aminomethylpyrazoles, a common strategy is the reduction of a 3-cyanopyrazole precursor.
Illustrative Synthetic Protocol: Synthesis of a 5-Aminopyrazole Derivative
-
Reaction Setup: In a round-bottom flask, dissolve the starting β-ketonitrile (1 equivalent) in ethanol.
-
Addition of Hydrazine: Add a hydrazine derivative (1.1 equivalents) to the solution.
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Future Perspectives and Conclusion
Aminomethylpyrazoles represent a versatile and promising scaffold for the development of novel therapeutics. Their ability to target a range of clinically relevant proteins, particularly kinases, underscores their potential in oncology, inflammation, and neurodegenerative diseases. Future research in this area will likely focus on:
-
Improving Selectivity: Designing next-generation aminomethylpyrazoles with enhanced selectivity for specific kinase isoforms to minimize off-target effects and improve the therapeutic window.
-
Exploring Novel Targets: Utilizing chemical biology approaches to identify new and unexpected targets of aminomethylpyrazoles, potentially expanding their therapeutic applications.
-
Developing Covalent and Allosteric Inhibitors: Moving beyond traditional ATP-competitive inhibitors to design novel modalities of inhibition with improved efficacy and resistance profiles.
This guide has provided a comprehensive overview of the current understanding of aminomethylpyrazole therapeutic targets. By leveraging the detailed experimental protocols and strategic insights presented herein, researchers can accelerate the discovery and development of new medicines based on this valuable chemical scaffold.
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An In-Depth Technical Guide to the Solubility and Stability of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited publicly available data on this specific molecule, this document emphasizes predictive insights based on its structural motifs and outlines robust, field-proven experimental protocols for generating the necessary data. It is designed for researchers, chemists, and formulation scientists, offering both the theoretical underpinnings and practical methodologies required to assess the compound's viability as a drug candidate. The guide covers thermodynamic and kinetic solubility profiling, forced degradation studies according to ICH guidelines, and the development of stability-indicating analytical methods.
Introduction: The Need for Physicochemical Characterization
The journey of a new chemical entity (NCE) from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. Poor aqueous solubility can lead to low bioavailability and erratic in vitro results, while chemical instability can compromise safety, efficacy, and shelf-life.[1]
4-(aminomethyl)-3-(trifluoromethyl)pyrazole is a functionalized pyrazole derivative. The pyrazole scaffold is a cornerstone in medicinal chemistry, found in numerous approved drugs.[2][3] The inclusion of a basic aminomethyl group and a lipophilic, metabolically robust trifluoromethyl (CF3) group suggests its potential as a versatile building block.[4][5] This guide provides the necessary protocols to de-risk such a molecule by systematically evaluating its solubility and stability, thereby enabling informed decisions in the drug development pipeline.
Structural Analysis and Predicted Physicochemical Properties
A molecule's structure dictates its behavior. An analysis of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole's functional groups allows for several key predictions:
-
Pyrazole Core: The five-membered aromatic ring with two adjacent nitrogen atoms is a weak base.[6][7] The pyrazole ring itself is generally resistant to oxidation and reduction.[8] Its planar, aromatic nature contributes to molecular rigidity.
-
Aminomethyl Group (-CH₂NH₂): This primary amine is a basic center and will be protonated at physiological pH, significantly enhancing aqueous solubility through the formation of a cationic species. This group also presents a potential site for oxidative degradation.
-
Trifluoromethyl Group (-CF₃): The CF₃ group is a strong electron-withdrawing group, which can lower the basicity of the nearby pyrazole ring.[9] It is highly lipophilic (Hansch-Fujita π constant of +0.88) and is known to enhance metabolic stability due to the strength of the C-F bond.[5][9] This group is exceptionally stable to chemical, thermal, and photochemical degradation.[9]
Based on this analysis, the molecule is expected to exhibit pH-dependent aqueous solubility, with higher solubility at acidic to neutral pH due to the protonation of the aminomethyl group. The trifluoromethyl group will contribute to its solubility in organic solvents.
Comprehensive Solubility Profiling
Solubility assessment is not a single measurement but a comprehensive profile. It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different insights relevant to different stages of drug development.
Kinetic Solubility Assessment
Kinetic solubility measures the concentration of a compound before it precipitates from a solution created by adding a DMSO stock solution to an aqueous buffer.[10] This high-throughput method is invaluable for early discovery to quickly flag compounds with potential solubility liabilities.[1]
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 20 mM stock solution of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole in 100% DMSO.[1]
-
Plate Setup: In a clear 96-well microtiter plate, dispense 5 µL of the DMSO stock solution into designated wells.
-
Buffer Addition: Add 245 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve a final compound concentration of 400 µM with 2% DMSO.
-
Mixing and Incubation: Mix the plate on a shaker for 2 hours at room temperature.[11]
-
Measurement: Measure light scattering using a laser nephelometer at time zero and after the 2-hour incubation. An increase in nephelometry units indicates precipitation.[12] The concentration at which precipitation occurs is the kinetic solubility.
Thermodynamic Solubility Assessment
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent.[13] It is the gold standard for lead optimization and formulation development and is typically determined using the shake-flask method.[14]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of solid 4-(aminomethyl)-3-(trifluoromethyl)pyrazole to a series of vials containing different aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) and relevant organic solvents (e.g., ethanol, methanol, acetonitrile).[14] It is critical to ensure undissolved solid remains to confirm saturation.
-
Equilibration: Seal the vials and place them in a shaker incubator set to a controlled temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.[11] The pH of aqueous samples should be verified at the end of the experiment.[14]
-
Sample Processing: After equilibration, allow the vials to stand for a short period for large particles to settle. Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.[1]
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.[11]
Data Presentation
All solubility data should be summarized in a clear, tabular format for easy comparison.
| Solvent/Buffer (pH) | Kinetic Solubility (µM) | Thermodynamic Solubility (µg/mL) | Temperature (°C) |
| Phosphate Buffer (2.0) | Data | Data | 25 |
| Acetate Buffer (4.5) | Data | Data | 25 |
| Phosphate Buffer (7.4) | Data | Data | 25 |
| Borate Buffer (9.0) | Data | Data | 25 |
| Ethanol | N/A | Data | 25 |
| Methanol | N/A | Data | 25 |
Stability Assessment and Forced Degradation
Understanding a compound's intrinsic stability is mandated by regulatory agencies like the ICH.[15] Forced degradation (or stress testing) studies are performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing.[16][17]
The Logic of Forced Degradation
The goal is to induce degradation of approximately 5-20% of the parent compound.[18] Over-stressing can lead to secondary degradation products that would not be seen under normal storage conditions, complicating the analysis. The conditions outlined below are based on the ICH Q1A(R2) guideline.[19]
Workflow for Solubility and Stability Assessment
Caption: Overall workflow for characterizing solubility and stability.
Experimental Protocols for Forced Degradation Studies
A stock solution of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole should be prepared in a suitable solvent (e.g., acetonitrile:water 50:50).[1] This stock is then subjected to the following stress conditions in parallel, including a control sample protected from stress.
-
Acid Hydrolysis: Mix the drug solution with 0.1 M HCl and heat at 60°C for up to 48 hours.
-
Base Hydrolysis: Mix the drug solution with 0.1 M NaOH and keep at room temperature for up to 48 hours. (Note: The pyrazole ring may be susceptible to ring-opening under strong basic conditions).[8]
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature for up to 24 hours. The aminomethyl group is a likely site of oxidation.
-
Thermal Degradation: Store the solid compound and the drug solution at 70°C for up to 7 days. Nitrogen-rich heterocycles can exhibit complex thermal degradation patterns.[20]
-
Photostability: Expose the solid compound and the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A control sample should be kept in the dark.
Samples should be withdrawn at appropriate time points (e.g., 2, 8, 24, 48 hours) and immediately neutralized (for acid/base samples) or diluted to stop the degradation process before analysis.
Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can accurately quantify the decrease in the concentration of the active compound due to degradation and separate it from all its degradation products.[21][22] Reversed-phase HPLC with UV detection is the most common technique.[21]
Protocol: HPLC Method Development
-
Column and Mobile Phase Screening: Start with a C18 column (e.g., 250 x 4.6 mm, 5 µm). Screen different mobile phase compositions, such as acetonitrile/water and methanol/water, with a buffer (e.g., 20 mM potassium phosphate at pH 3.0) using a gradient elution.
-
Analysis of Stressed Samples: Inject the control and all stressed samples. The goal is to achieve baseline separation between the parent peak and all degradant peaks.
-
Method Optimization: Adjust the gradient slope, flow rate, temperature, and mobile phase pH to optimize the separation.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the parent compound in the presence of its degradants. This ensures that no degradant peak is co-eluting.
-
Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[23]
Logical Relationship in Forced Degradation Studies
Caption: Relationship between stress conditions and potential degradants.
Conclusion and Future Directions
This guide provides a robust, scientifically grounded framework for determining the essential solubility and stability characteristics of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole. By systematically applying the outlined protocols, researchers can generate a comprehensive data package. This data is fundamental for guiding formulation development, establishing appropriate storage conditions and shelf-life, and fulfilling regulatory requirements.[24] The combination of predictive analysis based on chemical structure and rigorous experimental validation ensures a thorough understanding of the molecule's behavior, which is a prerequisite for its successful advancement as a potential therapeutic agent.
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The Ascendancy of 3-(Trifluoromethyl)pyrazoles: A Technical Guide to Unlocking Their Therapeutic Potential
Foreword: The Strategic Imperative of Fluorine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. Among these, the trifluoromethyl (CF3) group stands out for its profound impact on a molecule's physicochemical and pharmacokinetic properties. Its unique electronic nature and steric bulk can significantly enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets. When appended to a privileged scaffold like pyrazole—a five-membered nitrogen-containing heterocycle renowned for its diverse biological activities—the resulting 3-(trifluoromethyl)pyrazole core emerges as a powerful platform for the development of novel therapeutics. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of 3-(trifluoromethyl)pyrazole analogues, offering field-proven insights for researchers, scientists, and drug development professionals.
The 3-(Trifluoromethyl)pyrazole Core: A Privileged Scaffold for Therapeutic Intervention
The pyrazole nucleus is a versatile building block in medicinal chemistry, with numerous approved drugs featuring this heterocyclic core.[1] The introduction of a trifluoromethyl group at the 3-position of the pyrazole ring imparts a unique set of properties that medicinal chemists can leverage to fine-tune the biological activity of lead compounds. The strong electron-withdrawing nature of the CF3 group can influence the pKa of adjacent functionalities and enhance interactions with biological targets through hydrogen bonding and dipole-dipole interactions. Furthermore, the C-F bond is exceptionally strong, rendering the CF3 group resistant to metabolic degradation and thereby increasing the in vivo half-life of the drug candidate.
This guide will delve into the SAR of 3-(trifluoromethyl)pyrazole analogues across various therapeutic targets, with a particular focus on their application as anticancer agents through the inhibition of tubulin polymerization and kinase activity.
Structure-Activity Relationship (SAR) of 3-(Trifluoromethyl)pyrazole Analogues as Anticancer Agents
The development of 3-(trifluoromethyl)pyrazole analogues as anticancer agents has been a fertile area of research, with a significant focus on their ability to disrupt microtubule dynamics by inhibiting tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport. Their dynamic nature, characterized by rapid polymerization and depolymerization, makes them an attractive target for cancer chemotherapy.
Targeting Tubulin Polymerization
A notable class of 3-(trifluoromethyl)pyrazole analogues has been designed as combretastatin A-4 (CA-4) mimics. CA-4 is a natural product that inhibits tubulin polymerization by binding to the colchicine site. However, its clinical utility is limited by its poor aqueous solubility and propensity to isomerize to its inactive trans-isoform. By incorporating the 3-(trifluoromethyl)pyrazole core, researchers have developed potent and stable tubulin polymerization inhibitors.[2][3]
A systematic exploration of substitutions on the pyrazole ring has revealed key structural features that govern the anticancer activity of these analogues. The general scaffold consists of a 5-(3,4,5-trimethoxyphenyl)-3-(trifluoromethyl)pyrazole core with various aryl or heteroaryl substituents at the N1 position.
| Position | Substitution | Impact on Activity | Rationale | Reference |
| N1 | Phenyl | Baseline activity | Provides a core structure for further modification. | [2][3] |
| 4-Carboxymethylphenyl | Increased cytotoxicity | The carboxymethyl group likely enhances solubility and may form additional interactions with the target protein. | [2] | |
| 4-Sulfonamidophenyl | Moderate activity | The sulfonamide group can act as a hydrogen bond donor and acceptor. | [2] | |
| Pyridinyl | Varied activity | The position of the nitrogen atom in the pyridine ring influences the electronic properties and potential for hydrogen bonding. | [2] | |
| C4 | Unsubstituted | - | This position is generally not substituted in this class of compounds. | [2] |
| C5 | 3,4,5-Trimethoxyphenyl | Essential for activity | This moiety mimics the A-ring of combretastatin A-4 and is crucial for binding to the colchicine site of tubulin. | [2][3] |
Key SAR Insights for Tubulin Inhibitors:
-
The 3,4,5-trimethoxyphenyl group at the C5 position is a critical pharmacophore for tubulin polymerization inhibitory activity.
-
Substitution at the N1 position with a phenyl ring bearing a carboxymethyl group leads to a significant enhancement in cytotoxicity against various cancer cell lines, including multidrug-resistant ones.[2]
-
The 3-(trifluoromethyl)pyrazole core serves as a cis-restricted bioisostere of the stilbene double bond in combretastatin A-4, providing metabolic stability.[2]
Kinase Inhibition
The pyrazole scaffold is a well-established "privileged structure" in the design of kinase inhibitors.[4] The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with the hinge region of the ATP-binding pocket of kinases. The 3-trifluoromethyl substituent can further enhance binding affinity through hydrophobic and electrostatic interactions.
A number of 3-(trifluoromethyl)pyrazole analogues have been investigated as inhibitors of various kinases implicated in cancer progression, such as cyclin-dependent kinases (CDKs).[5]
A detailed SAR table for kinase inhibitors is contingent on more specific data from the literature. However, general principles often apply:
-
N1-Aryl Substitution: The nature and substitution pattern of the aryl group at the N1 position are critical for both potency and selectivity. Halogen substitutions, for instance, can modulate activity through both steric and electronic effects.
-
C4-Substitution: Introduction of various functional groups at the C4 position can be used to probe the solvent-exposed region of the ATP-binding site and improve physicochemical properties.
-
C5-Substitution: Substituents at the C5 position can influence the overall conformation of the molecule and its interactions with the hydrophobic regions of the kinase active site.
Experimental Protocols: A Practical Guide
The successful development of 3-(trifluoromethyl)pyrazole analogues relies on robust and reproducible experimental protocols for their synthesis and biological evaluation. This section provides detailed, step-by-step methodologies for key experiments.
General Synthesis of 1,5-Diaryl-3-(trifluoromethyl)pyrazoles
This protocol outlines a general method for the synthesis of 1,5-diaryl-3-(trifluoromethyl)pyrazoles, which are potent tubulin polymerization inhibitors. The synthesis typically involves the condensation of a substituted acetophenone with a hydrazine to form a pyrazole ring.[6]
Workflow for the Synthesis of 1,5-Diaryl-3-(trifluoromethyl)pyrazoles
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Application of 4-(Aminomethyl)-3-(trifluoromethyl)pyrazole in the Synthesis of Novel Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold" for its remarkable ability to serve as a foundational structure in a multitude of therapeutic agents.[1][2] Its prevalence is particularly striking in the domain of kinase inhibitor development, where the pyrazole ring's unique electronic properties and synthetic versatility allow for the precise orchestration of molecular interactions within the ATP-binding pocket of various kinases.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][3] Consequently, the development of potent and selective kinase inhibitors is a major focus of contemporary drug discovery.[3]
The strategic incorporation of a trifluoromethyl (CF3) group onto the pyrazole ring has emerged as a powerful tactic to enhance the pharmacological profile of these inhibitors. The CF3 group, owing to its high electronegativity and steric bulk, can significantly improve metabolic stability, membrane permeability, and binding affinity.[4] This guide focuses on a particularly valuable, yet underexplored, building block: 4-(aminomethyl)-3-(trifluoromethyl)pyrazole . The presence of a reactive aminomethyl group at the 4-position, ortho to the trifluoromethyl moiety, provides a key vector for synthetic diversification, enabling the construction of a wide array of kinase inhibitors with potentially novel structure-activity relationships (SAR).
This document will provide a comprehensive overview of the synthesis of this key building block, detailed protocols for its incorporation into kinase inhibitor scaffolds, and an exploration of the rationale behind its use, supported by relevant data and visualizations.
Synthesis of the Key Building Block: 4-(Aminomethyl)-3-(trifluoromethyl)pyrazole
A robust and scalable synthesis of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole is paramount for its successful application in drug discovery campaigns. While a direct, one-pot synthesis from simple precursors is not readily found in the literature, a logical and experimentally feasible two-step approach can be employed, commencing with the formylation of a suitable pyrazole precursor followed by reductive amination.
Part 1: Synthesis of the Intermediate Aldehyde: 4-Formyl-3-(trifluoromethyl)pyrazole
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrazole ring.[5]
Experimental Protocol: Synthesis of 4-Formyl-3-(trifluoromethyl)pyrazole
Materials:
-
3-(Trifluoromethyl)-1H-pyrazole
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Crushed ice
-
Sodium hydroxide solution (dilute)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred, ice-cold solution of 3-(trifluoromethyl)-1H-pyrazole (1.0 equivalent) in anhydrous DMF (4 volumes), add POCl3 (3.0 equivalents) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4 hours.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the resulting solution with a dilute sodium hydroxide solution until a pH of ~7 is reached.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford 4-formyl-3-(trifluoromethyl)pyrazole.
Expected Yield: 60-70%
Part 2: Reductive Amination to Yield 4-(Aminomethyl)-3-(trifluoromethyl)pyrazole
Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. In this step, the intermediate aldehyde, 4-formyl-3-(trifluoromethyl)pyrazole, is reacted with an ammonia source to form an imine in situ, which is then reduced to the desired primary amine. Various reducing agents can be employed, with sodium borohydride or catalytic hydrogenation being common choices. For this protocol, we will utilize ammonia and a borohydride-based reducing agent.
Experimental Protocol: Synthesis of 4-(Aminomethyl)-3-(trifluoromethyl)pyrazole
Materials:
-
4-Formyl-3-(trifluoromethyl)pyrazole
-
Ammonia solution (e.g., 7N in methanol)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)
-
Methanol, anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 4-formyl-3-(trifluoromethyl)pyrazole (1.0 equivalent) in anhydrous methanol (10 volumes).
-
To this solution, add a solution of ammonia in methanol (e.g., 7N, 5.0 equivalents) and stir at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 4-(aminomethyl)-3-(trifluoromethyl)pyrazole. Further purification can be achieved by crystallization or chromatography if necessary.
Expected Yield: 70-85%
Application in Kinase Inhibitor Synthesis: A Case Study
The utility of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole as a building block is best illustrated through its application in the synthesis of a hypothetical, yet representative, kinase inhibitor. The primary amine of our building block serves as a nucleophile, readily participating in coupling reactions with various electrophilic partners, such as activated heterocyclic systems, to construct the final inhibitor scaffold.
General Workflow for Kinase Inhibitor Synthesis
The following workflow outlines a general strategy for the synthesis of a pyrazole-based kinase inhibitor utilizing our key building block.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(Aminomethyl)-3-(trifluoromethyl)pyrazole in Biological Assays
Introduction: The Scientific Rationale for Investigating 4-(Aminomethyl)-3-(trifluoromethyl)pyrazole
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs. The incorporation of a trifluoromethyl (CF3) group is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Furthermore, the aminomethyl substituent at the 4-position introduces a basic center that can engage in crucial hydrogen bonding interactions with biological targets and improve aqueous solubility.
This guide provides a comprehensive overview and detailed protocols for the utilization of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole in a variety of biological assays. The selection of these assays is based on the known biological activities of structurally related pyrazole derivatives, which have demonstrated significant potential as anti-inflammatory, antioxidant, anticoagulant, and kinase-inhibiting agents. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the biological function of this promising compound.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole is paramount for designing robust and reproducible assays.
| Property | Value | Notes |
| Molecular Formula | C5H6F3N3 | |
| Molecular Weight | 165.12 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and methanol. | For most in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[1][2] |
| Storage | Store at 2-8°C, desiccated. | Protect from light and moisture to ensure long-term stability. |
Preparation of Stock Solutions:
For optimal results, it is recommended to prepare a high-concentration stock solution of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole in anhydrous DMSO (e.g., 10 mM or 50 mM). Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can lead to compound degradation. Store the aliquots at -20°C or -80°C. On the day of the experiment, thaw an aliquot and perform serial dilutions in the appropriate assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects the biological system, typically below 1%.
Experimental Workflow for Compound Characterization
The following diagram illustrates a logical workflow for characterizing the biological activity of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole.
Sources
Application of Trifluoromethylpyrazoles in Agrochemical Research: A Technical Guide
Introduction: The Strategic Importance of the Trifluoromethylpyrazole Moiety in Agrochemicals
The relentless pursuit of novel, effective, and environmentally conscious crop protection agents has led agrochemical research to increasingly focus on fluorinated organic molecules. Among these, the trifluoromethylpyrazole scaffold has emerged as a cornerstone in the design of modern insecticides, fungicides, and herbicides. The incorporation of a trifluoromethyl (-CF3) group onto the pyrazole ring imparts a unique combination of physicochemical properties that are highly advantageous for agrochemical applications.[1] This guide provides an in-depth exploration of the application of trifluoromethylpyrazoles in agrochemical research, offering detailed synthetic protocols, bioassay methodologies, and an analysis of their modes of action and structure-activity relationships (SAR).
The trifluoromethyl group is a powerful modulator of a molecule's biological activity. Its strong electron-withdrawing nature can significantly alter the acidity or basicity of nearby functional groups, influencing how the molecule interacts with its biological target. Furthermore, the lipophilicity of the -CF3 group enhances the molecule's ability to penetrate biological membranes, a critical factor for reaching the target site within a pest, pathogen, or weed. This increased bioavailability often translates to higher potency and, consequently, lower application rates in the field, a key objective in sustainable agriculture.
The pyrazole ring itself is a versatile heterocyclic scaffold that is readily amenable to chemical modification. This allows for the fine-tuning of the molecule's properties to optimize its biological activity, selectivity, and metabolic stability. The strategic combination of the trifluoromethyl group and the pyrazole ring has given rise to a diverse array of highly successful commercial agrochemicals, each with a specific mode of action and target spectrum. This guide will delve into the practical aspects of working with this important class of compounds, providing researchers with the foundational knowledge and detailed protocols to accelerate their own discovery and development efforts.
I. Synthesis of Trifluoromethylpyrazole-Containing Agrochemicals: A Practical Approach
The synthesis of trifluoromethylpyrazole-based agrochemicals typically involves the construction of the core pyrazole ring followed by the introduction of various substituents to modulate activity. A common and efficient strategy is the cyclization of a trifluoromethyl-containing β-dicarbonyl compound with a substituted hydrazine.
Protocol 1: Synthesis of a Key Intermediate: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
This protocol outlines the synthesis of a versatile intermediate used in the production of several pyrazole carboxamide fungicides. The synthesis proceeds via condensation, acylation, cyclization, and hydrolysis.[2]
Materials:
-
Sodium cyanoacetate
-
N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate
-
Ethanol
-
Trifluoroacetic anhydride
-
Methylhydrazine
-
Hydrochloric acid
-
Sodium hydroxide
-
Standard laboratory glassware and equipment
Procedure:
-
Condensation: In a round-bottom flask, dissolve sodium cyanoacetate in ethanol. Add N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate portion-wise while maintaining the temperature at 40-45°C. Stir the reaction mixture for 5 hours. Monitor the reaction by TLC.
-
Acylation: Cool the reaction mixture to 0-5°C and slowly add trifluoroacetic anhydride. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Cyclization: To the reaction mixture, add a solution of methylhydrazine in a mixture of methanol and water. Heat the reaction to reflux for 6 hours.
-
Hydrolysis and Work-up: Cool the reaction mixture and add a solution of sodium hydroxide. Heat to reflux for 4 hours to hydrolyze the nitrile. Cool the mixture and acidify with hydrochloric acid to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
Protocol 2: Synthesis of a Phenylpyrazole Insecticide: Fipronil
Fipronil is a broad-spectrum insecticide that acts as a GABA receptor antagonist. Its synthesis involves the reaction of a substituted phenylhydrazine with a trifluoromethyl-containing precursor, followed by oxidation.
Materials:
-
2,6-dichloro-4-(trifluoromethyl)aniline
-
Sodium nitrite
-
Hydrochloric acid
-
Ethyl 2,3-dicyanopropionate
-
Trifluoromethanesulfenyl chloride
-
Oxidizing agent (e.g., m-chloroperoxybenzoic acid - mCPBA)
-
Solvents (e.g., acetonitrile, dichloromethane)
-
Standard laboratory glassware and equipment
Procedure:
-
Diazotization: Dissolve 2,6-dichloro-4-(trifluoromethyl)aniline in a mixture of hydrochloric acid and water. Cool to 0-5°C and add a solution of sodium nitrite in water dropwise.
-
Condensation: In a separate flask, dissolve ethyl 2,3-dicyanopropionate in a suitable solvent. Add the diazonium salt solution slowly to this mixture, maintaining a low temperature.
-
Cyclization: After the addition is complete, allow the reaction to warm to room temperature and stir until the cyclization to the pyrazole ring is complete, as monitored by TLC.
-
Sulfenylation: To the pyrazole intermediate, add trifluoromethanesulfenyl chloride in the presence of a suitable base.
-
Oxidation: Dissolve the resulting trifluoromethylthio-pyrazole in a solvent such as dichloromethane and add an oxidizing agent like mCPBA portion-wise at a controlled temperature to form the final sulfinyl product, fipronil.[3][4][5]
-
Purification: Purify the crude product by crystallization or column chromatography.
Diagram 1: General Synthetic Workflow for Trifluoromethylpyrazole Agrochemicals
Caption: A generalized workflow for the synthesis of trifluoromethylpyrazole-based agrochemicals.
II. Modes of Action: Targeting Key Biological Processes
Trifluoromethylpyrazole agrochemicals have been successfully developed to target a range of biological processes in insects, fungi, and plants. The specific mode of action is determined by the overall structure of the molecule, with the trifluoromethylpyrazole core serving as a key pharmacophore.
Insecticides: Neurotransmission Disruptors
A prominent class of trifluoromethylpyrazole insecticides, exemplified by fipronil, acts as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor.[6][7] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. By binding to the GABA receptor, these insecticides block the influx of chloride ions into the neuron, leading to hyperexcitation, convulsions, and eventual death of the insect.[6][8][9] The high selectivity of these compounds for insect GABA receptors over their mammalian counterparts contributes to their favorable toxicological profile for non-target organisms.[8][7]
Diagram 2: Mode of Action of Phenylpyrazole Insecticides on the GABA Receptor
Caption: An iterative workflow for lead optimization based on SAR analysis.
IV. Biological Evaluation Protocols
The accurate and reproducible biological evaluation of trifluoromethylpyrazole derivatives is crucial for identifying promising lead compounds. The following are representative protocols for testing the efficacy of these compounds as insecticides, fungicides, and herbicides.
Protocol 3: Insecticidal Bioassay against Diamondback Moth (Plutella xylostella)
This protocol is adapted from the IRAC susceptibility test method and is suitable for evaluating the toxicity of insecticides like fipronil. [10][11] Materials:
-
Cabbage leaves (Brassica oleracea)
-
Test compound dissolved in an appropriate solvent (e.g., acetone with a wetting agent)
-
Third-instar larvae of Plutella xylostella
-
Petri dishes lined with filter paper
-
Forceps and fine brushes
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of the test compound. A control solution containing only the solvent and wetting agent should also be prepared.
-
Leaf-Dip Application: Dip individual cabbage leaves into each test solution for 10 seconds with gentle agitation. [11]Allow the leaves to air-dry on paper towels.
-
Insect Exposure: Place one treated leaf in each Petri dish. Transfer 10-15 third-instar larvae onto each leaf using a fine brush.
-
Incubation: Incubate the Petri dishes at 25 ± 2°C with a 16:8 hour (light:dark) photoperiod.
-
Mortality Assessment: Assess larval mortality after 48 and 72 hours. Larvae that are unable to move when prodded with a brush are considered dead. [12]6. Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 (lethal concentration for 50% of the population) using probit analysis.
Protocol 4: In Vitro Antifungal Bioassay against Rhizoctonia solani
This protocol uses the poisoned food technique to evaluate the fungicidal activity of trifluoromethylpyrazole derivatives. [13][14][15] Materials:
-
Potato Dextrose Agar (PDA)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Actively growing culture of Rhizoctonia solani on PDA
-
Sterile Petri dishes
-
Cork borer (5 mm diameter)
Procedure:
-
Preparation of Poisoned Media: Autoclave the PDA medium. While it is still molten (around 45-50°C), add the test compound to achieve the desired final concentrations. Pour the poisoned PDA into sterile Petri dishes and allow it to solidify. [15]2. Inoculation: Using a sterile cork borer, cut a 5 mm disc of mycelial agar from the edge of an actively growing R. solani culture. Place the disc, mycelium-side down, in the center of each poisoned PDA plate.
-
Incubation: Incubate the plates at 28 ± 2°C in the dark.
-
Growth Measurement: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, and 72 hours) until the colony in the control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage inhibition of mycelial growth for each concentration compared to the control. Determine the EC50 (effective concentration for 50% inhibition) value.
Protocol 5: Greenhouse Herbicide Bioassay
This protocol is a whole-plant bioassay to assess the pre-emergence or post-emergence herbicidal activity of test compounds. [16][17][18][19][20] Materials:
-
Seeds of a susceptible weed species (e.g., Amaranthus retroflexus - redroot pigweed)
-
Pots filled with a standard soil mix
-
Test compound formulated as a sprayable solution
-
Greenhouse with controlled temperature and light conditions
-
Laboratory sprayer
Procedure:
-
Planting: Sow the weed seeds in pots and cover them with a thin layer of soil.
-
Pre-emergence Application: For pre-emergence testing, apply the test compound to the soil surface immediately after sowing.
-
Post-emergence Application: For post-emergence testing, allow the weeds to grow to a specific stage (e.g., 2-4 true leaves) before applying the test compound.
-
Treatment Application: Use a laboratory sprayer to apply the herbicide solution evenly to the pots at different dose rates. Include an untreated control.
-
Incubation: Place the pots in a greenhouse under optimal growing conditions for the weed species.
-
Efficacy Assessment: After a set period (e.g., 14-21 days), visually assess the herbicidal efficacy on a scale of 0% (no effect) to 100% (complete kill). Parameters such as stunting, chlorosis, and necrosis should be noted. For a more quantitative assessment, the fresh or dry weight of the above-ground biomass can be measured.
-
Data Analysis: Determine the GR50 (the dose required to cause a 50% reduction in growth) for the test compound.
V. Conclusion and Future Perspectives
Trifluoromethylpyrazoles have unequivocally established their position as a privileged scaffold in the discovery and development of novel agrochemicals. Their unique combination of physicochemical properties and synthetic accessibility has enabled the creation of highly effective insecticides, fungicides, and herbicides. The continued exploration of the chemical space around the trifluoromethylpyrazole core, guided by a deep understanding of SAR and mode of action, will undoubtedly lead to the discovery of next-generation crop protection solutions. As the challenges of feeding a growing global population intensify, and the need for sustainable agricultural practices becomes more acute, the versatility and potency of trifluoromethylpyrazoles will ensure their continued relevance and importance in agrochemical research for years to come.
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experimental procedure for pyrazole synthesis and purification
An Application Guide for the Synthesis and Purification of Pyrazole Derivatives
Authored by: A Senior Application Scientist
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and drug development.[1][2] First synthesized by Ludwig Knorr in 1883, this privileged scaffold is present in a remarkable array of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide range of biological targets. Notable drugs incorporating the pyrazole ring include the blockbuster anti-inflammatory agent Celecoxib (a COX-2 inhibitor), the anxiolytic Fipamezole, and various compounds with anticancer, antimicrobial, and antiviral activities.[1][3]
This guide provides a detailed exploration of a classic and reliable method for pyrazole synthesis—the Knorr pyrazole synthesis—and outlines rigorous protocols for the subsequent purification and characterization of the products. The methodologies described herein are designed to be robust and reproducible, providing researchers with a solid foundation for their work in synthetic and medicinal chemistry.
PART 1: Synthesis of Pyrazole Derivatives via Knorr Condensation
The reaction of a 1,3-dicarbonyl compound with a hydrazine derivative remains one of the most efficient and widely used methods for constructing the pyrazole ring.[4][5] This reaction, known as the Knorr pyrazole synthesis, proceeds through a cascade of condensation, cyclization, and dehydration steps to yield the stable aromatic pyrazole core.[4][6]
Mechanistic Rationale: The "Why" Behind the Reaction
Understanding the reaction mechanism is critical for troubleshooting and optimization. The process is typically catalyzed by a small amount of acid.[5]
-
Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound.[5] When using a β-ketoester, this attack preferentially occurs at the more electrophilic ketone carbonyl over the ester carbonyl.[6][7]
-
Formation of a Hydrazone Intermediate: Following the initial attack, a molecule of water is eliminated to form a hydrazone or an enamine intermediate.[4][6]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.[5][6] This step forms the five-membered heterocyclic ring.
-
Dehydration and Aromatization: The final step involves the elimination of a second molecule of water from the cyclic intermediate to yield the thermodynamically stable, aromatic pyrazole ring.[4] The formation of this stable aromatic system is the primary driving force for the reaction.
The following diagram illustrates the general mechanistic pathway for the Knorr pyrazole synthesis.
Caption: General mechanism of the Knorr pyrazole synthesis.
Detailed Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole
This protocol describes the synthesis of 3,5-dimethylpyrazole from acetylacetone (a 1,3-diketone) and hydrazine hydrate, a classic example of the Knorr synthesis.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Acetylacetone (2,4-pentanedione) | 100.12 | 5.0 g (5.1 mL) | ~50 mmol | Purity >99% |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 2.5 g (2.4 mL) | ~50 mmol | Toxic and Corrosive |
| Ethanol (95%) | 46.07 | 20 mL | - | Reaction Solvent |
| Glacial Acetic Acid | 60.05 | 2-3 drops | catalytic | Catalyst |
| Distilled Water | 18.02 | As needed | - | For work-up |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | As needed | - | For neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | Drying agent |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine acetylacetone (50 mmol) and ethanol (20 mL). Begin stirring the solution at room temperature.
-
Addition of Hydrazine: In a fume hood, carefully and slowly add hydrazine hydrate (50 mmol) to the stirring solution. Caution: The initial reaction can be exothermic. Add dropwise if necessary to control the temperature.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.[6]
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle. Let the reaction proceed for 1 hour. The progress can be monitored by Thin Layer Chromatography (TLC).[6]
-
Reaction Work-up & Isolation:
-
After 1 hour, allow the flask to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 50 mL of ice-cold distilled water.
-
Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (check with pH paper to ensure pH > 7).
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 30 mL).
-
Combine the organic layers in a separatory funnel, wash with brine (1 x 20 mL), and then dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
PART 2: Purification of Pyrazole Derivatives
Purification is a critical step to remove unreacted starting materials, by-products, and residual solvent. The choice of method depends on the physical properties of the synthesized pyrazole (e.g., solid or liquid) and the nature of the impurities.
Protocol 1: Recrystallization (for solid pyrazoles)
Recrystallization is the gold standard for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures.
Rationale: An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor).
Procedure:
-
Solvent Selection: Test various solvents (e.g., ethanol, methanol, water, ethyl acetate, hexane, or mixtures thereof) in small test tubes to find a suitable one. An ethanol/water mixture is often effective for pyrazole derivatives.[8]
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid. Keep the solution at or near the boiling point.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Allow the crystals to air dry completely on the filter paper or in a desiccator.[3]
Protocol 2: Silica Gel Column Chromatography
For oils or solid mixtures that are difficult to separate by recrystallization, column chromatography is the preferred method. It separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (eluent).
Rationale: Polar compounds adsorb more strongly to the polar silica gel and therefore elute more slowly. Nonpolar compounds have weaker interactions and elute faster. By gradually increasing the polarity of the eluent, compounds can be separated based on their polarity.
Procedure:
-
Eluent System Selection: Using TLC, determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that gives a good separation of the product from impurities, with an Rf value for the product of approximately 0.3-0.4.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes. Gradually increase the eluent polarity if necessary to elute the product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified pyrazole.[9][10]
Expert Tip: Pyrazoles are basic compounds and can sometimes streak or be irreversibly adsorbed onto acidic silica gel. To mitigate this, the silica gel can be deactivated by preparing the slurry with an eluent containing a small amount of triethylamine (~1%).[8]
The following diagram provides a high-level overview of the entire experimental workflow.
Caption: Overall workflow for pyrazole synthesis and purification.
PART 3: Characterization and Validation
To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed.
| Technique | Purpose | Expected Results for 3,5-Dimethylpyrazole |
| Melting Point (MP) | Assess purity and identity. | A sharp melting range indicates high purity. Literature MP: 106-108 °C. |
| ¹H NMR Spectroscopy | Structural elucidation. | δ ~2.2 (s, 6H, 2x CH₃), δ ~5.8 (s, 1H, C4-H), δ ~9.5-12.0 (br s, 1H, N-H). |
| ¹³C NMR Spectroscopy | Confirm carbon framework. | δ ~10 (CH₃), δ ~105 (C4), δ ~145 (C3/C5). |
| Infrared (IR) Spectroscopy | Identify functional groups. | Broad peak ~3100-3300 cm⁻¹ (N-H stretch), ~2900-3000 cm⁻¹ (C-H stretch), ~1580 cm⁻¹ (C=N/C=C stretch). |
| Mass Spectrometry (MS) | Determine molecular weight. | [M+H]⁺ = 97.076. |
PART 4: Safety and Handling Precautions
Chemical synthesis requires strict adherence to safety protocols.
-
Hydrazine: Hydrazine and its derivatives are highly toxic, corrosive, and potential carcinogens.[6] Always handle them in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.
-
Pyrazole: The pyrazole product itself may be harmful. It is classified as harmful if swallowed, toxic in contact with skin, and can cause serious eye damage.[11] Avoid inhalation of dust and direct contact with skin and eyes.[12][13]
-
Solvents: Organic solvents are flammable. Ensure all heating is performed using heating mantles or water baths, with no open flames nearby.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.
By following these detailed protocols and safety measures, researchers can confidently synthesize, purify, and validate a wide range of pyrazole derivatives for applications in drug discovery and materials science.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- Google Patents. (2009). Method for purifying pyrazoles. WO2011076194A1.
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Journal of Emerging Technologies and Innovative Research. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR, 11(6). Retrieved from [Link]
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The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Supplementary information for Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
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Chem Help ASAP. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Retrieved from [Link]
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Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
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ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]
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Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Organic Chemistry: Current Research. Retrieved from [Link]
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YouTube. (2019). synthesis of pyrazoles. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
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Thieme. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Retrieved from [Link]
-
DergiPark. (2024). Microwave-assisted synthesis of pyrazoles - a mini-review. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]
-
ACS Publications. (2010). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. Retrieved from [Link]
-
PubMed. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
AWS. (n.d.). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Retrieved from [Link]
-
ACS Publications. (2026). Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. The Journal of Organic Chemistry. Retrieved from [Link]
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PubMed Central. (2025). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Retrieved from [Link]
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RSC Publishing. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]
- Google Patents. (1995). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. US5462960A.
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Canadian Journal of Chemistry. (2025). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
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Application Notes and Protocols: Leveraging 4-(Aminomethyl)-3-(trifluoromethyl)pyrazole in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the 4-(Aminomethyl)-3-(trifluoromethyl)pyrazole Scaffold
In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds have emerged as privileged scaffolds. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity for biological targets. Among these, the trifluoromethyl-substituted pyrazole core is of particular interest due to its prevalence in a range of bioactive molecules, from pharmaceuticals to agrochemicals.[1][2]
This guide focuses on the synthetic utility of a versatile building block: 4-(aminomethyl)-3-(trifluoromethyl)pyrazole . This molecule offers a unique combination of a stable, aromatic pyrazole ring, a strongly electron-withdrawing trifluoromethyl group, and a reactive primary aminomethyl functionality. The interplay of these features makes it a valuable synthon for accessing a diverse array of complex molecular architectures.
The trifluoromethyl group at the 3-position significantly influences the electronic properties of the pyrazole ring and, consequently, the reactivity of the aminomethyl group at the 4-position. This guide will provide an in-depth exploration of the chemical properties of this building block and offer detailed, field-proven protocols for its application in key synthetic transformations.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. Below is a summary of the key properties of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole and its common salt form.
Table 1: Physicochemical Properties
| Property | Value (Estimated) | Comments and Rationale |
| Molecular Formula | C₅H₅F₃N₃ | |
| Molecular Weight | 164.11 g/mol | |
| Appearance | Off-white to pale yellow solid | Based on similar pyrazole derivatives. |
| Melting Point | 70-80 °C | Estimated based on related trifluoromethylated pyrazoles. |
| pKa (of the conjugate acid of the amine) | ~8.5 - 9.0 | The electron-withdrawing trifluoromethyl group is expected to lower the basicity of the aminomethyl group compared to benzylamine (pKa ~9.34).[3] The pyrazole ring itself also has a modest electron-withdrawing effect. |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate. Sparingly soluble in water. | Typical for small polar organic molecules. The hydrochloride salt is expected to be water-soluble. |
Table 2: Spectroscopic Data (Predicted and Representative)
| Spectroscopy | Characteristic Features |
| ¹H NMR | * CH₂: Singlet at ~3.9-4.1 ppm. * NH₂: Broad singlet at ~1.5-2.5 ppm (concentration dependent). * Pyrazole C5-H: Singlet at ~7.8-8.0 ppm. * Pyrazole N-H: Very broad singlet at ~12-14 ppm (if not exchanged). |
| ¹³C NMR | * CH₂: ~35-40 ppm. * Pyrazole C4: ~110-115 ppm. * Pyrazole C5: ~135-140 ppm. * Pyrazole C3: Quartet at ~145-150 ppm (JC-F ≈ 35-40 Hz). * CF₃: Quartet at ~120-125 ppm (JC-F ≈ 270-275 Hz). |
| IR (cm⁻¹) | * N-H stretch (amine): 3300-3400 (two bands for primary amine). * C-H stretch (aromatic): ~3100. * N-H bend (amine): ~1600. * C=N, C=C stretch (pyrazole ring): 1500-1600. * C-F stretch: 1100-1300 (strong, multiple bands). |
| Mass Spectrometry (EI) | * M⁺: Expected at m/z 164. * Fragmentation: Loss of NH₂, CH₂NH₂, and CF₃ are plausible fragmentation pathways. |
Synthetic Applications and Protocols
The primary amine of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole serves as a versatile handle for a variety of synthetic transformations. The electron-withdrawing nature of the trifluoromethyl group can decrease the nucleophilicity of the amine, which may necessitate slightly more forcing conditions or specific activation methods compared to more electron-rich benzylamines.
Amide Bond Formation: Accessing Pyrazolyl-Amides
Amide bond formation is a cornerstone of medicinal chemistry. The reduced nucleophilicity of the amine in our building block requires robust coupling conditions.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol utilizes the widely employed carbodiimide activator EDC in conjunction with HOBt to minimize side reactions and improve efficiency, particularly with less nucleophilic amines.[4]
Workflow Diagram:
Caption: Workflow for EDC/HOBt mediated amide coupling.
Step-by-Step Methodology:
-
Preparation: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM (0.1-0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Activation: Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the active ester.
-
Amine Addition: In a separate flask, dissolve 4-(aminomethyl)-3-(trifluoromethyl)pyrazole hydrochloride (1.1 eq) in a minimal amount of DMF or DCM. Add a suitable non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 eq, to neutralize the HCl salt and the acid formed during the reaction), and stir for 5 minutes.
-
Coupling Reaction: Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality and Self-Validation:
-
Why HOBt? The addition of HOBt suppresses racemization (for chiral carboxylic acids) and minimizes the formation of N-acylurea byproduct by converting the highly reactive O-acylisourea intermediate into a more stable active ester.[5]
-
Why DIPEA? A hindered, non-nucleophilic base is crucial to neutralize the acids present without competing with the primary amine in the coupling reaction.
-
Self-Validation: The reaction can be monitored for the consumption of the starting materials and the appearance of the product by LC-MS. The purity of the final product can be confirmed by ¹H NMR and LC-MS.
Reductive Amination: Synthesis of Secondary Amines
Reductive amination is a powerful method for forming C-N bonds and accessing secondary and tertiary amines. This protocol involves the in-situ formation of an imine between the primary amine and a carbonyl compound, followed by its reduction.
Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride (STAB)
STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic and more tolerant of acidic conditions than other hydride reagents like NaBH₄ or NaBH₃CN.[6][7]
Logical Relationship Diagram:
Caption: Logical steps in reductive amination.
Step-by-Step Methodology:
-
Preparation: To a solution of the aldehyde or ketone (1.0 eq) and 4-(aminomethyl)-3-(trifluoromethyl)pyrazole hydrochloride (1.2 eq) in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF) (0.1-0.5 M), add DIPEA (1.3 eq) to free the amine.
-
Imine Formation (Optional Pre-formation): Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. For less reactive carbonyls, a catalytic amount of acetic acid can be added.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The reaction is often mildly exothermic.
-
Reaction Progression: Stir the reaction at room temperature for 6-24 hours. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Workup: Quench the reaction by the slow addition of saturated NaHCO₃ solution. Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Expertise and Experience Insights:
-
Solvent Choice: DCE is often a good choice as it is aprotic and can facilitate the reaction.
-
pH Control: While STAB is tolerant of mild acid, maintaining a pH between 4 and 6 is often optimal for imine formation without significant decomposition of the reducing agent.
-
One-Pot Procedure: For many substrates, all reagents can be mixed together at the start of the reaction (the "one-pot" approach), simplifying the procedure.
N-Alkylation: Diversification at the Pyrazole Nitrogen
While the primary focus is on the aminomethyl group, the pyrazole ring itself contains a reactive N-H bond that can be functionalized, typically after protecting the primary amine. N-alkylation of unsymmetrical pyrazoles can lead to a mixture of regioisomers, but often one is favored based on steric and electronic factors.[8]
Protocol 3: N-Alkylation of a Boc-Protected Intermediate
To achieve selective N-alkylation of the pyrazole ring, the aminomethyl group must first be protected, for example, as a Boc-carbamate.
Experimental Workflow Diagram:
Caption: Workflow for N-alkylation of the pyrazole ring.
Step-by-Step Methodology (for N-Alkylation step):
-
Preparation: To a solution of the Boc-protected 4-(aminomethyl)-3-(trifluoromethyl)pyrazole (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃) (2.0 eq) or cesium carbonate (Cs₂CO₃) (1.5 eq).
-
Addition of Alkylating Agent: Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1-1.5 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 50-80 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by flash chromatography.
-
Deprotection: The Boc group can be removed under standard acidic conditions (e.g., TFA in DCM, or HCl in dioxane) to yield the N-alkylated aminomethyl pyrazole.
Trustworthiness and Rationale:
-
Choice of Base: The choice of base can influence the regioselectivity of N-alkylation. Stronger bases and polar aprotic solvents generally favor alkylation at the less sterically hindered nitrogen.
-
Protection Strategy: The Boc protecting group is robust enough to withstand the alkylation conditions and can be cleanly removed afterward, ensuring the integrity of the final product.
Conclusion
4-(Aminomethyl)-3-(trifluoromethyl)pyrazole is a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery and materials science. Its unique electronic and structural features offer both opportunities and challenges in its synthetic application. The protocols detailed in this guide provide a solid foundation for researchers to effectively utilize this synthon in their synthetic endeavors. By understanding the underlying principles of its reactivity and employing the appropriate reaction conditions, scientists can unlock the full potential of this powerful building block.
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Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link]
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Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. PMC - PubMed Central. Available at: [Link]
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]
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Direct Amidation of Tertiary N-Benzylamines. ACS Publications. Available at: [Link]
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Reductive Amination. Chemistry Steps. Available at: [Link]
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Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. ResearchGate. Available at: [Link]
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Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journals. Available at: [Link]
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC - PubMed Central. Available at: [Link]
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1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxamide. PubChem. Available at: [Link]
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Benzylamine. Wikipedia. Available at: [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]
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Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Reductive Amination of some aldehydes and ketones. Organic Chemistry Portal. Available at: [Link]
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Qualitative analysis of pyrazole pesticides in tea leafby using FastGC-HRTOFMS. JEOL. Available at: [Link]
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Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE. Available at: [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Portal. Available at: [Link]
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Comparison of basic strength of benzylamine and ammonia. Chemistry Stack Exchange. Available at: [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. The Royal Society of Chemistry. Available at: [Link]
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Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][8][9]triazine Sulfonamides and Their Experimental and Computational Biological Studies. MDPI. Available at: [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
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FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. Available at: [Link]
-
Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. PMC - NIH. Available at: [Link]
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. NIH. Available at: [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
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Application Notes and Protocols for the Characterization of 4-(Aminomethyl)-3-(trifluoromethyl)pyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the analytical methods for the characterization of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole, a key building block in medicinal chemistry and drug discovery. The trifluoromethyl group imparts unique properties to molecules, including enhanced metabolic stability and binding affinity, making its unequivocal identification and characterization paramount.[1] Pyrazole derivatives, in general, are known to possess a wide range of biological activities.[2]
This guide is structured to provide not just procedural steps but also the scientific rationale behind the selection of each analytical technique, ensuring a robust and validated approach to characterization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is the foundation of any analytical endeavor. While specific experimental data for 4-(aminomethyl)-3-(trifluoromethyl)pyrazole is not extensively published, we can infer its likely properties based on its structure and data from similar compounds.
Table 1: Predicted Physicochemical Properties of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole
| Property | Predicted Value/Information | Rationale/Source |
| CAS Number | 1525641-12-6 | Commercial Supplier Data |
| Molecular Formula | C₅H₆F₃N₃ | Based on chemical structure |
| Molecular Weight | 165.12 g/mol | Calculated from molecular formula |
| Appearance | Likely a solid at room temperature | Inferred from similar pyrazole structures |
| Melting Point | Not available | Requires experimental determination |
| Boiling Point | Not available | Requires experimental determination |
| Solubility | Likely soluble in organic solvents like methanol, DMSO, and chloroform. | General solubility of pyrazole derivatives |
Analytical Workflow for Comprehensive Characterization
A multi-technique approach is essential for the unambiguous characterization of a novel or synthesized compound. The following workflow outlines the recommended analytical cascade for 4-(aminomethyl)-3-(trifluoromethyl)pyrazole.
Caption: Recommended analytical workflow for the characterization of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For 4-(aminomethyl)-3-(trifluoromethyl)pyrazole, ¹H, ¹³C, and ¹⁹F NMR experiments are crucial.
Rationale: The presence of protons, carbons, and fluorine atoms in the molecule allows for a comprehensive structural analysis. ¹⁹F NMR is particularly important for confirming the presence and environment of the trifluoromethyl group.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹⁹F detection.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Expected Signals:
-
A singlet for the aminomethyl protons (-CH₂NH₂).
-
A singlet or doublet for the pyrazole ring proton.
-
A broad singlet for the amine protons (-NH₂), which may exchange with residual water in the solvent.
-
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Signals:
-
A quartet for the trifluoromethyl carbon (-CF₃) due to ¹J(C-F) coupling.
-
Signals for the pyrazole ring carbons.
-
A signal for the aminomethyl carbon (-CH₂NH₂).
-
-
-
¹⁹F NMR:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Expected Signal: A singlet for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift will be indicative of the electronic environment.
-
-
Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to confirm the connectivity of the atoms.
Table 2: Predicted NMR Data for 4-(aminomethyl)-3-(trifluoromethyl)pyrazole
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ¹H | ~7.5-8.0 | s | - | Pyrazole C5-H |
| ~3.8-4.2 | s | - | -CH₂NH₂ | |
| ~1.5-3.0 (broad) | s | - | -NH₂ | |
| ¹³C | ~140-150 (q) | q | ¹J(C-F) ≈ 270 | -CF₃ |
| ~120-140 | s | - | Pyrazole C3 | |
| ~110-120 | s | - | Pyrazole C4 | |
| ~100-110 | s | - | Pyrazole C5 | |
| ~35-45 | s | - | -CH₂NH₂ | |
| ¹⁹F | ~ -60 to -70 | s | - | -CF₃ |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Rationale: Determining the accurate mass of the molecular ion confirms the elemental composition. The fragmentation pattern can provide clues about the molecule's structure.
Protocol for Mass Spectrometry Analysis:
-
Ionization Method:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Provides detailed fragmentation patterns.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for less volatile or thermally labile compounds. Often shows a prominent protonated molecule [M+H]⁺.
-
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass measurements.
-
Sample Introduction:
-
Direct Infusion: For pure samples.
-
Coupled to Chromatography (GC-MS or LC-MS): For mixture analysis and purity determination.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺˙ in EI or [M+H]⁺ in ESI).
-
Calculate the theoretical exact mass of C₅H₆F₃N₃ and compare it with the measured mass.
-
Analyze the fragmentation pattern to identify characteristic losses (e.g., loss of NH₂, CH₂NH₂, CF₃). The fragmentation of pyrazoles often involves the loss of HCN.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Rationale: The presence of N-H, C-H, C-N, C=N, and C-F bonds in 4-(aminomethyl)-3-(trifluoromethyl)pyrazole will give rise to characteristic absorption bands in the IR spectrum.
Protocol for FTIR Analysis:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.
Table 3: Predicted FTIR Absorption Bands for 4-(aminomethyl)-3-(trifluoromethyl)pyrazole
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretching (amine) |
| 3100-3000 | Medium | C-H stretching (aromatic/heteroaromatic) |
| 2950-2850 | Medium | C-H stretching (aliphatic -CH₂-) |
| 1620-1550 | Medium-Strong | C=N and C=C stretching (pyrazole ring) |
| 1450-1350 | Medium | CH₂ bending |
| 1350-1100 | Strong | C-F stretching (trifluoromethyl group) |
| 1200-1000 | Medium-Strong | C-N stretching |
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for determining the purity of a compound and for developing quantitative analytical methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common method for the purity analysis and quantification of non-volatile organic compounds.
Rationale: Reversed-phase HPLC with UV detection is a versatile and robust method for separating and quantifying pyrazole derivatives. Coupling HPLC with mass spectrometry (LC-MS) provides an additional layer of confirmation.
Protocol for HPLC Analysis:
-
Instrumentation: An HPLC system equipped with a UV detector (or a diode array detector, DAD) and a C18 reversed-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often necessary to achieve good separation of the main compound from any impurities.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a compatible solvent.
-
Method Development:
-
Optimize the mobile phase composition and gradient to achieve a sharp, symmetrical peak for the main component with good resolution from any impurity peaks.
-
The UV detection wavelength should be set at the λmax of the compound, which can be determined using a UV-Vis spectrophotometer or a DAD detector.
-
-
Purity Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.
-
Quantification: Prepare a series of standard solutions of known concentrations and generate a calibration curve. Quantify the amount of the compound in unknown samples by comparing their peak areas to the calibration curve.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound.
Rationale: The experimentally determined percentages of C, H, and N should be in close agreement with the theoretical values calculated from the molecular formula (C₅H₆F₃N₃), providing ultimate confirmation of the compound's elemental composition.
Protocol for Elemental Analysis:
-
Sample Preparation: A small, accurately weighed amount of the pure, dry sample is required.
-
Instrumentation: A CHN elemental analyzer.
-
Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured.
-
Data Comparison: Compare the experimental weight percentages with the calculated theoretical values.
Table 4: Theoretical Elemental Composition of C₅H₆F₃N₃
| Element | Theoretical Percentage (%) |
| Carbon (C) | 36.37 |
| Hydrogen (H) | 3.66 |
| Nitrogen (N) | 25.45 |
| Fluorine (F) | 34.52 |
Safety and Handling
General Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Consult the supplier's safety information, if available.
Conclusion
The comprehensive characterization of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole requires a synergistic application of various analytical techniques. This guide provides a robust framework for researchers, scientists, and drug development professionals to confidently identify, purify, and quantify this important chemical entity. By following these protocols and understanding the underlying principles, the integrity and quality of scientific data can be assured.
References
-
Rehman, M. U., et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(1), 366-440. [Link]
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Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Applications. Bioorganic & Medicinal Chemistry, 25(22), 5859-5879. [Link]
-
PubChem. (n.d.). 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Gómez-Caturla, J., et al. (2013). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Gas Chromatography in Plant Science, Wine Technology, Toxicology and Some Specific Applications. [Link]
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- 2. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]
- 3. 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(~2~H_2_)sulfonamide | C17H14F3N3O2S | CID 138395995 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 4-(Aminomethyl)-3-(trifluoromethyl)pyrazole
Introduction: The Strategic Importance of 4-(Aminomethyl)-3-(trifluoromethyl)pyrazole in Modern Drug Discovery
The 4-(aminomethyl)-3-(trifluoromethyl)pyrazole scaffold is a cornerstone building block in contemporary medicinal chemistry and agrochemical research. The strategic incorporation of a trifluoromethyl group imparts profound effects on the physicochemical properties of parent molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] The pyrazole core itself is a bioisostere for various functional groups and a privileged heterocycle known for its diverse pharmacological activities.[1][3] The primary aminomethyl group at the 4-position serves as a versatile synthetic handle, allowing for a wide array of derivatization strategies to explore chemical space and optimize lead compounds.
This comprehensive guide provides detailed application notes and validated protocols for the derivatization of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole. The methodologies outlined herein are designed to be robust and reproducible, empowering researchers to efficiently generate diverse libraries of novel chemical entities for screening and development.
Core Derivatization Strategies and Mechanistic Insights
The primary amine of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole offers a nucleophilic center for a variety of chemical transformations. This guide will focus on five key derivatization techniques: N-acylation, N-alkylation, N-sulfonylation, reductive amination, and urea formation. Each section will delve into the underlying chemical principles, provide detailed experimental protocols, and present a table of representative reagents.
N-Acylation: Formation of Amide Bonds
Mechanistic Rationale: N-acylation is a fundamental transformation that couples the primary amine with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form a stable amide bond. The reaction typically proceeds via nucleophilic acyl substitution. The choice of coupling reagent is critical for efficient amide bond formation, especially when using free carboxylic acids, to activate the carboxyl group and facilitate the reaction.
Experimental Workflow for N-Acylation:
Sources
- 1. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
Application Notes & Protocols for High-Throughput Screening with Pyrazole-Based Libraries
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries against biological targets.[1][2] Within the landscape of medicinal chemistry, the pyrazole nucleus has emerged as a "privileged scaffold".[3][4] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a recurring motif in a multitude of clinically approved drugs and investigational agents.[5] Its prevalence stems from a combination of favorable properties: metabolic stability, synthetic tractability, and the ability to engage in a wide range of non-covalent interactions with protein targets, particularly hydrogen bonding.[6]
Pyrazole-based compounds have demonstrated remarkable efficacy across a spectrum of therapeutic areas, including oncology, inflammation, and neurodegenerative disorders.[3][7] A significant number of these agents function as inhibitors of protein kinases and modulators of G-protein coupled receptors (GPCRs), two of the most important and extensively studied target classes in drug discovery.[3][8][9] The versatility of the pyrazole core allows for the creation of diverse and highly specific libraries, making it an invaluable tool for identifying novel hit compounds through HTS campaigns.[4][10]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective implementation of high-throughput screening campaigns utilizing pyrazole-based libraries. We will delve into the strategic design of screening cascades, detailed protocols for common assay formats, and the critical steps of hit validation and data analysis, all within the context of leveraging the unique chemical properties of the pyrazole scaffold.
I. The High-Throughput Screening Workflow: A Strategic Overview
A successful HTS campaign is more than just the primary screen; it is a meticulously planned multi-step process designed to identify and validate promising lead candidates while minimizing false positives and negatives.[11] The workflow for screening pyrazole-based libraries follows this established paradigm, with specific considerations for the chemical nature of the library and the intended biological targets.
Caption: High-Throughput Screening (HTS) workflow for pyrazole-based libraries.
II. Library Management and Quality Control: The Foundation of a Successful Screen
The integrity of the compound library is paramount to the success of any HTS campaign.[1] Proper management of pyrazole-based libraries involves meticulous attention to storage, handling, and quality control to ensure the stability and purity of the compounds.
Key Considerations for Pyrazole Library Management:
-
Compound Acquisition and Registration: Pyrazole libraries are typically received as dry powders or concentrated stock solutions in dimethyl sulfoxide (DMSO).[1] Each compound must be accurately registered in a database with its chemical structure, plate and well location, and initial concentration.
-
Storage and Handling: To prevent degradation, pyrazole stock solutions should be stored at -20°C or lower in a low-humidity environment.[1] Repeated freeze-thaw cycles should be minimized by creating intermediate "daughter" plates for routine screening.
-
Solubility and Aggregation: While many pyrazole derivatives exhibit good solubility, it is crucial to assess the solubility of each compound in the assay buffer. Undissolved compounds can lead to false-positive results. Proactively identifying and flagging potential aggregators is a critical step.
-
Purity and Integrity: The purity of the library compounds should be periodically assessed using techniques like liquid chromatography-mass spectrometry (LC-MS). This helps to identify any degradation products that could interfere with the assay.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C to -80°C | Minimizes degradation of compounds.[1] |
| Solvent | Anhydrous DMSO | High solubility for a wide range of organic compounds.[12] |
| Stock Concentration | 10 mM | A common standard that balances solubility with the need for dilution.[12] |
| Plate Format | 384- or 1536-well | Enables miniaturization and automation of the screening process.[13][14] |
| Purity Assessment | LC-MS on a subset of the library annually | Ensures the integrity and identity of the compounds over time. |
III. Assay Development and Validation: Ensuring Robustness and Reliability
The development of a robust and reproducible assay is a critical prerequisite for HTS.[13] The assay must be miniaturized to a 384- or 1536-well format to accommodate large-scale screening and be compatible with automated liquid handling systems.[13]
A. Protocol: Development of a Kinase Activity Assay for a Pyrazole Library Screen
Protein kinases are a major target class for pyrazole-based inhibitors.[3][7][8] This protocol outlines the development of a generic biochemical kinase assay using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
1. Materials and Reagents:
-
Purified, active kinase
-
Kinase substrate (e.g., a biotinylated peptide)
-
ATP
-
Europium-labeled anti-phospho-specific antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Pyrazole library compounds (10 mM in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well low-volume white plates
2. Step-by-Step Procedure:
-
Enzyme Titration: Determine the optimal kinase concentration by performing a titration of the enzyme against a fixed concentration of substrate and ATP. Aim for a concentration that yields approximately 50-80% of the maximum signal.
-
ATP Km Determination: Perform a substrate saturation experiment by varying the ATP concentration while keeping the kinase and substrate concentrations constant. Determine the Michaelis-Menten constant (Km) for ATP. For inhibitor screening, use an ATP concentration at or near the Km value.
-
Assay Miniaturization and Automation: Adapt the assay to a 384-well format with a final volume of 20 µL.[13] Program automated liquid handlers for the addition of reagents and compounds.
-
Z'-Factor Determination: The Z'-factor is a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[13]
-
Prepare multiple wells with positive controls (no inhibition) and negative controls (maximum inhibition with a known inhibitor).
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
-
DMSO Tolerance: Evaluate the effect of DMSO on the assay performance. Ensure that the final DMSO concentration used for screening (typically 0.1-1%) does not significantly impact the assay signal.
B. Protocol: Development of a GPCR Calcium Mobilization Assay
GPCRs are another prominent target for pyrazole-based libraries.[15][] This protocol describes a cell-based assay to measure changes in intracellular calcium levels upon GPCR activation or inhibition.
1. Materials and Reagents:
-
A stable cell line expressing the target GPCR
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Known agonist and antagonist for the target GPCR
-
Pyrazole library compounds (10 mM in DMSO)
-
384-well black-walled, clear-bottom plates
2. Step-by-Step Procedure:
-
Cell Seeding: Seed the cells into 384-well plates at a density that results in a confluent monolayer on the day of the assay.
-
Dye Loading: Wash the cells with assay buffer and incubate with the calcium-sensitive dye according to the manufacturer's instructions.
-
Agonist Dose-Response: Determine the EC₅₀ of the known agonist by adding varying concentrations to the cells and measuring the fluorescence signal over time using a plate reader with an integrated liquid handler.
-
Antagonist Mode Screening:
-
Pre-incubate the cells with the pyrazole library compounds or a known antagonist.
-
Stimulate the cells with the agonist at its EC₈₀ concentration.
-
Measure the inhibition of the calcium signal.
-
-
Z'-Factor Determination: Calculate the Z'-factor using the agonist (negative control) and antagonist (positive control) signals.
Caption: Mechanism of a pyrazole-based kinase inhibitor.
IV. Primary Screen, Hit Confirmation, and Data Analysis
A. The Primary Screening Campaign
The primary screen involves testing the entire pyrazole library at a single concentration (typically 10-20 µM) against the validated assay.[13] The goal is to identify "hits"—compounds that produce a significant and reproducible effect.
B. Hit Confirmation and Dose-Response Analysis
Hits identified in the primary screen must be confirmed through a series of follow-up experiments.[17] This is a critical step to eliminate false positives and prioritize the most promising compounds.[11]
1. Step-by-Step Hit Confirmation Protocol:
-
Re-testing from the Original Plate: Re-test the initial hits from the same plate to confirm their activity and rule out experimental errors.
-
Cherry-Picking and Fresh Stock Testing: "Cherry-pick" the confirmed hits and prepare fresh stock solutions from the original dry powder. This step is crucial to rule out issues with compound degradation or concentration inaccuracies in the screening plates.
-
Dose-Response Curves: Test the confirmed hits over a range of concentrations (typically an 8- to 12-point serial dilution) to determine their potency (IC₅₀ or EC₅₀).
| Parameter | Typical Value | Significance |
| Primary Hit Rate | 0.5 - 2% | The percentage of compounds showing activity in the primary screen. |
| Confirmation Rate | 10 - 50% | The percentage of primary hits that are confirmed upon re-testing. |
| IC₅₀/EC₅₀ | Varies by target | The concentration of an inhibitor/activator that elicits a 50% response. |
| Z-score | > 3 | A statistical measure used to identify hits in the primary screen. |
C. Orthogonal and Counter-Screens
To further validate the hits and elucidate their mechanism of action, it is essential to perform orthogonal and counter-screens.[18]
-
Orthogonal Assays: These are assays that measure the same biological endpoint using a different technology. For example, a TR-FRET kinase assay hit could be confirmed using a label-free mass spectrometry-based assay.[14]
-
Counter-Screens: These are designed to identify compounds that interfere with the assay technology itself, rather than the biological target. For example, inhibitors of luciferase are often identified in counter-screens for assays that use luciferase as a reporter.
D. Preliminary Structure-Activity Relationship (SAR) Analysis
Once a set of validated hits has been identified, a preliminary SAR analysis can be performed.[13] This involves examining the chemical structures of the active compounds to identify common scaffolds and functional groups that are important for activity. This analysis provides valuable insights for the subsequent hit-to-lead optimization phase.
V. Conclusion
High-throughput screening with pyrazole-based libraries is a powerful strategy for the discovery of novel drug candidates. The unique chemical properties of the pyrazole scaffold, combined with a rigorous and well-planned screening cascade, can significantly increase the probability of identifying high-quality hits. By following the protocols and best practices outlined in this guide, researchers can effectively leverage the potential of pyrazole chemistry to accelerate their drug discovery programs.
References
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Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC. PubMed Central. Available at: [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. PubMed. Available at: [Link]
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Compound Management for Quantitative High-Throughput Screening. PubMed Central. Available at: [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]
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Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. PubMed. Available at: [Link]
-
Combinatorial Chemistry & High Throughput Screening. Bentham Science. Available at: [Link]
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(PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available at: [Link]
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Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science. Available at: [Link]
-
Harmonized Tariff Schedule System User Guide. USITC. Available at: [Link]
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GPCR - Research Areas - Screening Libraries. Asinex. Available at: [Link]
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Mastering HTS Code Cost Analysis: Unlocking Savings and Ensuring Compliance. Certified Laboratories. Available at: [Link]
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A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]
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Genome-wide pan-GPCR cell libraries accelerate drug discovery - PMC. PubMed Central. Available at: [Link]
-
High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Publications. Available at: [Link]
-
Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. Oxford Academic. Available at: [Link]
-
Hit Discovery at Sygnature Discovery. Sygnature Discovery. Available at: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC. PubMed Central. Available at: [Link]
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Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. Nature. Available at: [Link]
-
What is a U.S. HTS Code (& How to Estimate Customs Duties)? Certified Laboratories. Available at: [Link]
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(PDF) Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors. ResearchGate. Available at: [Link]
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Establishing assays and small molecule screening facilities for Drug discovery programs. ResearchGate. Available at: [Link]
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High-throughput screening (HTS) confirmation rate analysis. ResearchGate. Available at: [Link]
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Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Dove Medical Press. Available at: [Link]
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]
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Prestwick GPCR Drug Library. Prestwick Chemical. Available at: [Link]
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Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. NIH. Available at: [Link]
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(PDF) INTERPRETABLE AND GENERALIZABLE HTS CODE CLASSIFICATION FRAMEWORK. ResearchGate. Available at: [Link]
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Pyrazole Scaffold: A Remarkable Tool in Drug Development. IJPSRR. Available at: [Link]
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Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Available at: [Link]
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Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at: [Link]
-
Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. MDPI. Available at: [Link]
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scale-up synthesis of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole
An Application Guide for the Multi-Gram Scale-Up Synthesis of 4-(Aminomethyl)-3-(trifluoromethyl)pyrazole
Abstract
This comprehensive application note provides a detailed, robust, and scalable two-step protocol for the synthesis of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole, a valuable building block for pharmaceutical and agrochemical research. The described pathway prioritizes operational simplicity, safety, and scalability, moving from the synthesis of the key intermediate, 4-cyano-3-(trifluoromethyl)pyrazole, to its subsequent reduction. This guide is intended for researchers, chemists, and process development professionals, offering not only step-by-step instructions but also the underlying scientific rationale for key procedural choices, in-process controls, and critical safety considerations.
Introduction and Strategic Overview
4-(Aminomethyl)-3-(trifluoromethyl)pyrazole is a key structural motif in a variety of biologically active molecules. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the aminomethyl group provides a crucial handle for further chemical elaboration.[1] Developing a reliable and scalable synthesis is therefore of significant interest to the drug development community.
The synthetic strategy outlined herein is a two-step process designed for efficiency and amenability to scale-up:
-
Step 1: Pyrazole Ring Formation. Synthesis of the key intermediate, 4-cyano-3-(trifluoromethyl)pyrazole, via a silver-catalyzed [3+2] cycloaddition reaction. This modern approach offers high regioselectivity and good yields under mild conditions.[2]
-
Step 2: Nitrile Reduction. Conversion of the cyano intermediate to the target primary amine via catalytic hydrogenation. This method is chosen over stoichiometric metal hydrides for its superior safety profile, easier workup, and better atom economy on a larger scale.[3][4]
This strategic division allows for the isolation and purification of a stable intermediate, ensuring high-quality material enters the final, more sensitive reduction step.
Caption: Overall two-step synthetic workflow.
Part 1: Scale-Up Synthesis of 4-Cyano-3-(trifluoromethyl)pyrazole
Principle and Rationale
The construction of the pyrazole core is achieved through a silver-catalyzed [3+2] cycloaddition reaction between a suitable dicyanoalkene and trifluorodiazoethane.[2] This method is advantageous for scale-up as it proceeds under relatively mild conditions and demonstrates high regiocontrol, which minimizes the formation of difficult-to-separate isomers that can complicate purification at a larger scale. Silver chloride (AgCl) is an effective and relatively inexpensive catalyst for this transformation.
Detailed Experimental Protocol (100g Scale)
Materials and Equipment:
-
20 L jacketed glass reactor with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
1,2-Dicyanoalkene (e.g., fumaronitrile, 0.5 mol, 1.0 equiv)
-
Silver Chloride (AgCl) (1.4 g, 0.01 mol, 0.02 equiv)
-
Trifluorodiazoethane (CF3CHN2) solution in DMF (1.0 M, 550 mL, 0.55 mol, 1.1 equiv)
-
Tetramethylethylenediamine (TMEDA) (83 mL, 0.55 mol, 1.1 equiv)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Ammonium Chloride (NH4Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Rotary evaporator and vacuum oven
Procedure:
-
Reactor Setup: Assemble the 20 L reactor under a nitrogen atmosphere. Ensure all glassware is oven-dried and the system is inert.
-
Charge Reagents: To the reactor, add the 1,2-dicyanoalkene and silver chloride (AgCl).
-
Solvent and Base Addition: Add the trifluorodiazoethane solution in DMF followed by the TMEDA.
-
Scientist's Note: The addition of the trifluorodiazoethane solution and TMEDA may be exothermic. For larger scales, consider adding these reagents via an addition funnel to control the internal temperature, maintaining it below 30 °C.
-
-
Reaction: Stir the mixture at room temperature (20-25 °C) for 12-18 hours.
-
In-Process Control (IPC): Monitor the reaction progress by TLC or LC-MS. Take a small aliquot, quench it with a few drops of water, extract with EtOAc, and analyze the organic layer. The reaction is complete upon the disappearance of the starting dicyanoalkene.
-
Workup:
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate (5 L).
-
Transfer the mixture to a suitable separatory funnel or extraction vessel.
-
Wash the organic layer with saturated NH4Cl solution (2 x 2 L) to remove TMEDA and other water-soluble components.
-
Safety Note: The aqueous phase may contain cyanide byproducts. It should be treated with an oxidizing agent like sodium hypochlorite (bleach) before disposal to neutralize cyanide.[2]
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification and Isolation: The crude product is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by slurry in a non-polar solvent like hexanes to remove impurities. Dry the purified solid in a vacuum oven at 40 °C to a constant weight.
Expected Yield and Characterization
-
Yield: 75-85%
-
Appearance: Off-white to pale yellow solid
-
¹H NMR (CDCl₃): δ ~8.0-9.0 (br s, 1H, NH), ~7.8 (s, 1H, CH)
-
¹⁹F NMR (CDCl₃): δ ~-62 (s, 3F, CF₃)
-
IR (KBr, cm⁻¹): ~3300 (N-H), ~2240 (C≡N), ~1300, ~1150 (C-F)
Part 2: Catalytic Reduction to 4-(Aminomethyl)-3-(trifluoromethyl)pyrazole
Principle and Rationale
The conversion of the nitrile to a primary amine is a critical step. While powerful reducing agents like lithium aluminum hydride (LiAlH4) are effective on a lab scale, they present significant challenges for scale-up, including highly exothermic quenching procedures and the generation of aluminum salt waste.[3]
Catalytic hydrogenation using Raney® Nickel is the preferred method for this transformation on a larger scale.[4] It offers several key advantages:
-
Safety: Avoids the use of pyrophoric and water-reactive metal hydrides. Hydrogen gas handling requires specific precautions but is a well-established industrial process.
-
Workup: The catalyst is simply removed by filtration, leading to a much cleaner and simpler product isolation procedure.
-
Selectivity: Raney® Ni is highly effective for nitrile reduction and is less likely to cause unwanted side reactions on the pyrazole ring under controlled conditions.
Caption: Key components of the catalytic hydrogenation setup.
Detailed Experimental Protocol (80g Scale)
Materials and Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave) with a minimum 2 L capacity, equipped with a gas inlet, pressure gauge, vent, and internal cooling/heating coils.
-
Inert atmosphere filtration setup (e.g., Celite® pad in a Büchner funnel, purged with nitrogen).
-
4-Cyano-3-(trifluoromethyl)pyrazole (Intermediate 1, 80 g, ~0.45 mol)
-
Raney® Nickel (approx. 8-16 g, 10-20% w/w, aqueous slurry)
-
Methanol (MeOH), anhydrous
-
Ammonia solution (7N in Methanol)
-
Dichloromethane (DCM)
Procedure:
-
Catalyst Preparation: Under an inert atmosphere, carefully decant the storage water from the Raney® Ni slurry and wash the catalyst with anhydrous methanol (3 x 50 mL).
-
CRITICAL SAFETY NOTE: Raney® Nickel is pyrophoric when dry and may ignite flammable solvents. Never allow the catalyst to become dry and exposed to air. Handle only as a slurry under liquid.
-
-
Reactor Charging:
-
To the high-pressure reactor vessel, add the washed Raney® Ni catalyst as a slurry in methanol.
-
Add a solution of the 4-cyano-3-(trifluoromethyl)pyrazole in methanol (800 mL).
-
Add the 7N ammonia solution in methanol (100 mL).
-
Scientist's Note: The addition of ammonia is crucial. It prevents the formation of secondary and tertiary amine byproducts by competing for reactive intermediates on the catalyst surface.
-
-
Hydrogenation:
-
Seal the reactor and purge the headspace with nitrogen (3 cycles), followed by hydrogen (3 cycles).
-
Pressurize the reactor with hydrogen to 50-100 psi (3.5-7 bar).
-
Begin vigorous stirring and heat the reactor to 40-50 °C.
-
The reaction is exothermic; use internal cooling to maintain the target temperature.
-
-
In-Process Control (IPC): Monitor the reaction by observing the hydrogen uptake on the pressure gauge. The reaction is complete when hydrogen consumption ceases. This can be confirmed by LC-MS analysis of a carefully vented and filtered aliquot.
-
Catalyst Filtration:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Under a nitrogen blanket, filter the reaction mixture through a pad of Celite® to remove the Raney® Ni catalyst.
-
Wash the filter cake with additional methanol (2 x 100 mL).
-
CRITICAL SAFETY NOTE: The filter cake containing Raney® Ni remains pyrophoric. Do not allow it to dry. Immediately quench the filter cake by carefully and slowly submerging it in a large volume of water in a designated waste container.
-
-
Isolation:
-
Concentrate the combined filtrate and washes under reduced pressure.
-
The resulting crude amine may be an oil or a low-melting solid. It can be purified by vacuum distillation or by forming a salt (e.g., hydrochloride) by treating a solution of the amine in a solvent like DCM with HCl (in ether or as a gas), followed by filtration of the precipitated salt.
-
Data Summary and Troubleshooting
Summary of Process Parameters
| Parameter | Step 1: Cycloaddition | Step 2: Reduction | Rationale and Impact |
| Temperature | 20-25 °C | 40-50 °C | Step 1 is efficient at RT. Step 2 requires mild heat to improve reaction kinetics but excessive heat can lead to side products. |
| Pressure | Atmospheric | 50-100 psi H₂ | Atmospheric pressure is sufficient for Step 1. Step 2 requires elevated H₂ pressure to drive the reduction. |
| Key Reagent Stoichiometry | CF₃CHN₂ (1.1 equiv) | NH₃ (excess) | A slight excess of the diazo compound ensures full conversion. Excess ammonia in Step 2 is critical to prevent byproduct formation. |
| Catalyst Loading | AgCl (2 mol%) | Raney® Ni (10-20% w/w) | Sufficient for efficient turnover without excessive cost or difficult removal. Higher loading in Step 2 may speed up the reaction. |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Step 1: Sluggish or Incomplete Reaction | Inactive catalyst; moisture in the system. | Use fresh, high-purity AgCl. Ensure all glassware and reagents are scrupulously dry. |
| Step 2: Reduction Stalls | Catalyst poisoning or deactivation. | Ensure the starting nitrile is of high purity (sulfur-containing impurities can poison the catalyst). Increase catalyst loading or re-introduce fresh catalyst. |
| Step 2: Formation of Secondary Amines | Insufficient ammonia concentration. | Ensure an adequate excess of ammonia solution is used. Maintain a positive pressure of H₂ throughout. |
| Difficult Filtration of Raney® Ni | Catalyst particles are too fine. | Use a bed of Celite® or another filter aid. Ensure the filter pad is well-settled before starting filtration. |
Process Safety Assessment
Handling the reagents in this synthesis requires strict adherence to safety protocols.
-
Trifluoromethylated Compounds: While the target molecule itself is not hydrofluoric acid (HF), some fluorinated reagents can decompose to release HF under certain conditions (e.g., high heat, strong base). Always work in a well-ventilated fume hood.[5][6]
-
Raney® Nickel: Pyrophoric when dry. It must be handled as a slurry under a solvent at all times. The filtration and quenching process must be performed carefully under an inert atmosphere to prevent ignition.[4]
-
Hydrogen Gas: Highly flammable and can form explosive mixtures with air. Hydrogenation must be conducted in a dedicated high-pressure reactor designed for this purpose, located in an area with appropriate ventilation and safety features (e.g., rupture discs, blast shields).
-
General Chemical Handling: All personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and compatible gloves.[7][8] An emergency plan, including access to safety showers, eyewash stations, and appropriate fire extinguishers, must be in place.
References
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Available at: [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]
- Yan, T., et al. (2012). SYNTHESIS OF 3-CYANOPYRAZOLES FROM 3-TRIFLUORO- METHYLPYRAZOLES VIA DIRECT AMMONOLYSIS REACTION. HETEROCYCLES, Vol. 85, No. 2.
-
Chinese Chemical Society. (n.d.). Dual Incorporation of Trifluoromethyl and Cyano Groups into Pyrazole Pharmcophores via Silver-Catalyzed Cycloaddition Reaction of Trifluorodiazoethane. CCS Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 4‐substituted 3‐trifluoromethyl pyrazoles. Available at: [Link]
-
ETH Zürich. (n.d.). Safe handling of Hydrofluoric acid and Hydrogen fluoride. Available at: [Link]
-
Chemguide. (n.d.). reduction of nitriles. Available at: [Link]
-
Thieme. (n.d.). Catalytic Reduction of Nitriles. Available at: [Link]
-
Missouri S&T. (n.d.). Appendix B Guidelines for Safe Use of Hydrofluoric Acid. Environmental Health and Safety. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
-
Royal Society of Chemistry. (2022). Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Organic & Biomolecular Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Available at: [Link]
- Google Patents. (n.d.). US6462238B2 - Process for the reduction of cyano-substituted sulfones to aminoalkylene....
-
Purdue University. (n.d.). Fluorine Safety. Department of Chemistry. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}. PMC. Available at: [Link]
-
PubMed Central. (n.d.). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Available at: [Link]
- Journal of Drug Delivery and Therapeutics. (n.d.).
-
ACS Publications. (n.d.). THE PREPARATION OF SOME PRIMARY AMINES BY THE CATALYTIC REDUCTION OF NITRILES. Journal of the American Chemical Society. Available at: [Link]
- ScienceDirect. (n.d.). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles.
-
YouTube. (2022). Safe Handling of Chemicals. Available at: [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Chemoselective reduction of nitrile to amine. Available at: [Link]
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Application Note & Protocols: 4-(aminomethyl)-3-(trifluoromethyl)pyrazole as a Versatile Scaffold for Radiolabeling Studies
Abstract & Introduction
The convergence of medicinal chemistry and molecular imaging has created a demand for novel molecular scaffolds that can be readily adapted for radiolabeling. Pyrazole derivatives are a cornerstone of pharmaceutical development, recognized for their diverse biological activities and presence in numerous approved drugs.[1][2] The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[3] Consequently, pyrazole-based structures containing CF₃ moieties are of significant interest for developing Positron Emission Tomography (PET) tracers.[1][4]
This document introduces 4-(aminomethyl)-3-(trifluoromethyl)pyrazole as a promising and versatile precursor for radiolabeling. Its unique structure features two key functionalities ripe for distinct radiochemical approaches:
-
An aminomethyl group , which serves as a reactive handle for conjugation to bifunctional chelators (BFCs), enabling labeling with a wide array of metallic radionuclides.[5][6]
-
A trifluoromethyl group , which, leveraging recent breakthroughs in radiochemistry, presents an opportunity for direct, late-stage labeling with isotopes like Fluorine-18 ([¹⁸F]).[3]
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals. We will outline two distinct, field-proven methodologies for leveraging this scaffold in radiopharmaceutical development, complete with detailed, step-by-step protocols, the underlying scientific rationale for each step, and robust quality control procedures.
Physicochemical Properties of the Scaffold
Understanding the fundamental properties of the starting material is critical for successful synthesis and purification.
| Property | Value |
| IUPAC Name | (3-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine |
| Molecular Formula | C₅H₆F₃N₃ |
| Molecular Weight | 165.12 g/mol |
| Structure | ![]() |
| Key Functional Groups | Primary Amine (-CH₂NH₂), Pyrazole Ring, Trifluoromethyl (-CF₃) |
| Primary Application | Bifunctional Scaffold for Radiopharmaceutical Synthesis |
Strategy 1: Development as a Bifunctional Chelator (BFC) for Radiometal Labeling
This strategy utilizes the aminomethyl group as a conjugation point for a chelating agent, transforming the molecule into a bifunctional precursor ready for labeling with therapeutic or diagnostic radiometals such as Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), or Copper-64 (⁶⁴Cu).
Scientific Rationale & Workflow
A bifunctional chelator (BFC) covalently links a radionuclide to a targeting biomolecule.[6][7] In this workflow, we first attach a macrocyclic chelator, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), to the primary amine of our scaffold. DOTA is widely used in nuclear medicine due to its ability to form highly stable complexes with a variety of radiometals.[8] The resulting conjugate, DOTA-pyrazole, can then be radiolabeled in a subsequent step.
Experimental Protocol: Synthesis of DOTA-Pyrazolylmethanamine Precursor
Objective: To covalently conjugate an activated DOTA chelator to the primary amine of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole.
Materials:
-
4-(aminomethyl)-3-(trifluoromethyl)pyrazole
-
DOTA-NHS-Ester (1,4,7,10-Tetraazacyclododecane-1,4,7-tetraacetic acid mono-N-hydroxysuccinimide ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Preparative Reverse-Phase HPLC system
Procedure:
-
Preparation: In a clean, dry vial, dissolve 10 mg of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole in 1 mL of anhydrous DMSO.
-
Base Addition: Add 1.5 molar equivalents of DIPEA to the solution. Mix gently by vortexing.
-
Scientist's Note: DIPEA is a non-nucleophilic base used to deprotonate the ammonium salt of the primary amine to its free base form, making it reactive towards the NHS-ester without competing in the reaction itself.
-
-
Chelator Addition: In a separate vial, dissolve 1.2 molar equivalents of DOTA-NHS-Ester in 0.5 mL of anhydrous DMSO. Add this solution dropwise to the pyrazole solution while stirring.
-
Reaction: Seal the vial and allow the reaction to proceed at room temperature for 4-6 hours, or overnight for optimal yield. Monitor the reaction progress by LC-MS to confirm the formation of the desired product mass.
-
Purification: Purify the crude reaction mixture using preparative reverse-phase HPLC with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Verification: Collect the fraction corresponding to the product peak. Confirm the identity and purity of the DOTA-Pyrazolylmethanamine conjugate by analytical HPLC and mass spectrometry. Lyophilize the pure fraction to obtain a white, fluffy powder. Store at -20°C.
Experimental Protocol: Radiolabeling with Gallium-68
Objective: To chelate the positron-emitting radionuclide ⁶⁸Ga with the DOTA-Pyrazolylmethanamine precursor.
Materials:
-
DOTA-Pyrazolylmethanamine precursor (lyophilized)
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl (metal-free)
-
Sodium Acetate Buffer (1 M, pH 4.5, metal-free)
-
Sterile, pyrogen-free water
-
Heating block set to 95°C
-
C18 Sep-Pak light cartridge
Procedure:
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M HCl to obtain [⁶⁸Ga]GaCl₃ in solution.
-
Precursor Preparation: Dissolve 20-50 µg of the DOTA-Pyrazolylmethanamine precursor in 100 µL of sterile water.
-
Buffering: To the [⁶⁸Ga]GaCl₃ eluate, add 500 µL of 1 M sodium acetate buffer to adjust the pH to approximately 4.0-4.5.
-
Scientist's Note: The optimal pH for ⁶⁸Ga chelation by DOTA is between 3.5 and 4.5. This ensures the carboxylate arms of the DOTA cage are sufficiently protonated to be reactive but allows for efficient metal incorporation.
-
-
Labeling Reaction: Add the precursor solution to the buffered ⁶⁸Ga solution. The total reaction volume should not exceed 1 mL. Gently mix.
-
Incubation: Place the reaction vial in a heating block at 95°C for 10 minutes.
-
Purification:
-
Pre-condition a C18 Sep-Pak cartridge with 5 mL of ethanol followed by 10 mL of sterile water.
-
Load the reaction mixture onto the cartridge. The radiolabeled product will be retained.
-
Wash the cartridge with 10 mL of sterile water to remove any unchelated [⁶⁸Ga] and hydrophilic impurities.
-
Elute the final product, [⁶⁸Ga]Ga-DOTA-Pyrazolylmethanamine, with 0.5 mL of ethanol followed by 1 mL of saline for injection.
-
Quality Control Protocol
Objective: To ensure the final radiotracer meets standards for radiochemical purity (RCP) before in vivo use.
Method: Radio-HPLC (High-Performance Liquid Chromatography)
| Parameter | Specification |
| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm) |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detectors | UV (254 nm) and Radiometric (e.g., NaI) |
Expected Results:
-
Unchelated [⁶⁸Ga]Ga³⁺: Elutes near the solvent front (Retention Time ≈ 2-3 minutes).
-
[⁶⁸Ga]Ga-DOTA-Pyrazolylmethanamine: Elutes as a sharp, single peak (Retention Time typically ≈ 8-10 minutes).
-
Acceptance Criteria: Radiochemical Purity (RCP) must be ≥95%.
Strategy 2: Direct [¹⁸F]-Trifluoromethylation
This advanced strategy targets the trifluoromethyl group itself for radiolabeling, offering a path to an ¹⁸F-labeled tracer. The longer half-life of ¹⁸F (109.8 min) compared to ¹¹C (20.4 min) is highly advantageous for clinical distribution and longer imaging studies.[3] This approach is based on novel copper-mediated radio-trifluoromethylation methods.[3]
Scientific Rationale & Workflow
This protocol is a proposed adaptation of recently developed methods for late-stage radiotrifluoromethylation.[3] It requires a non-fluorinated precursor, 4-(aminomethyl)-3-(iodo)pyrazole, which is then converted to the final ¹⁸F-labeled product using [¹⁸F]fluoroform ([¹⁸F]HCF₃) as the labeling agent in a copper-catalyzed reaction.
Proposed Experimental Protocol: [¹⁸F]-Trifluoromethylation
Objective: To synthesize [¹⁸F]4-(aminomethyl)-3-(trifluoromethyl)pyrazole from a suitable precursor using a copper-mediated reaction.
Materials:
-
4-(aminomethyl)-3-(iodo)pyrazole precursor (with the amine group protected, e.g., with a Boc group)
-
[¹⁸F]Fluoroform (synthesized from cyclotron-produced [¹⁸F]fluoride)
-
Copper(I) iodide (CuI)
-
Organic ligand (e.g., a phenanthroline derivative)
-
Anhydrous, degassed solvent (e.g., DMF or DMA)
-
Semi-preparative and analytical HPLC systems
Procedure:
-
Precursor Preparation: In a sealed, argon-flushed reaction vial, dissolve 2-5 mg of the Boc-protected 4-(aminomethyl)-3-(iodo)pyrazole precursor, 1.2 equivalents of CuI, and 1.5 equivalents of the organic ligand in 500 µL of anhydrous DMF.
-
Scientist's Note: The amine must be protected to prevent it from interfering with the copper catalyst. The reaction must be performed under inert conditions as organometallic catalysts are sensitive to oxygen and moisture.
-
-
[¹⁸F]Fluoroform Trapping: Bubble the gaseous [¹⁸F]fluoroform, produced in a separate module, through the reaction mixture at low temperature (e.g., 0°C) to ensure efficient trapping.
-
Reaction: Seal the vial tightly and heat the reaction mixture at 100-120°C for 15-20 minutes in a shielded hot cell.
-
Deprotection: After cooling, add 200 µL of 4 M HCl and heat at 60°C for 5 minutes to remove the Boc protecting group.
-
Purification: Neutralize the mixture and purify the crude product using semi-preparative reverse-phase HPLC to isolate the final radiolabeled compound.
-
Formulation: The collected HPLC fraction is typically reformulated into a physiologically compatible solution (e.g., saline with a small percentage of ethanol) using a C18 cartridge, similar to the method described in section 3.3.
Quality Control Protocol
Objective: To determine the radiochemical purity (RCP) and molar activity (Aₘ) of the final ¹⁸F-labeled product.
Method: Radio-HPLC (specifications as described in section 3.4).
Expected Results:
-
Unreacted [¹⁸F]Fluoride/Fluoroform: Elutes very early, near the solvent front.
-
[¹⁸F]4-(aminomethyl)-3-(trifluoromethyl)pyrazole: Elutes as a single, sharp radioactive peak, co-eluting with a non-radioactive reference standard.
-
Acceptance Criteria: RCP ≥95%. Molar activity should be determined and reported, as low molar activity can lead to receptor saturation in target-specific imaging studies.
Conclusion
The 4-(aminomethyl)-3-(trifluoromethyl)pyrazole scaffold represents a highly valuable and flexible platform for radiopharmaceutical development. Its dual-functionality allows for two distinct and powerful labeling strategies. The aminomethyl handle provides a reliable route for conjugation with chelators to access a vast library of radiometals for both PET/SPECT imaging and targeted radionuclide therapy. Concurrently, the trifluoromethyl moiety positions this scaffold at the cutting edge of radiochemistry, enabling direct ¹⁸F-labeling through modern synthetic methods. The protocols and workflows detailed in this note provide a robust framework for researchers to harness the full potential of this promising molecule in advancing the field of molecular imaging.
References
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Title: Trifluoromethylation of Alkyl Electrophiles with 11C or 18F Labeled Fluoroform for PET Applications Source: PubMed Central URL: [Link]
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Title: Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides Source: PubMed Central URL: [Link]
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Title: Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET) Source: PubMed Central URL: [Link]
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Title: Syntheses of [11C]2- and [11C]3-trifluoromethyl-4-aminopyridine: potential PET radioligands for demyelinating diseases Source: RSC Medicinal Chemistry URL: [Link]
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Title: Advances in [18F]Trifluoromethylation Chemistry for PET Imaging Source: PubMed URL: [Link]
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Title: Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one Source: MDPI URL: [Link]
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Title: Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison Source: MDPI URL: [Link]
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Application Notes and Protocols for the In Vivo Formulation of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Preclinical Formulation of a Novel Pyrazole Derivative
The journey of a novel chemical entity (NCE) from bench to potential therapeutic application is fraught with challenges, with preclinical in vivo studies representing a critical milestone. The success of these studies hinges not only on the intrinsic activity of the molecule but also on its effective delivery to the target site. This guide provides a detailed framework for the formulation of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole, a novel pyrazole derivative, for in vivo research.
Given the novelty of this compound, this document eschews a one-size-fits-all protocol. Instead, it presents a logical, stepwise approach to formulation development, beginning with essential physicochemical characterization and progressing to tailored formulation strategies for various administration routes. The principles and methodologies outlined herein are grounded in established pharmaceutical science and are designed to empower researchers to develop a stable, safe, and effective formulation that yields reliable and reproducible preclinical data.
The molecular structure of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole, featuring a basic aminomethyl group, an acidic pyrazole N-H, and a lipophilic trifluoromethyl moiety, suggests a complex physicochemical profile that requires careful consideration. The trifluoromethyl group can enhance metabolic stability and lipophilicity, potentially impacting solubility.[1][2] The presence of both acidic and basic centers suggests the possibility of zwitterionic character, which would significantly influence its solubility and pH-dependent behavior.
Part 1: Essential Physicochemical Characterization - The Foundation of Rational Formulation Design
Before any formulation work commences, a thorough understanding of the physicochemical properties of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole is paramount.[3][4] This initial characterization will dictate the most viable formulation strategies.
Solubility Determination
A comprehensive solubility profile is the cornerstone of formulation development.[5] The presence of both an acidic proton on the pyrazole ring and a basic aminomethyl group suggests that the solubility of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole will be highly dependent on pH.
Protocol: Equilibrium Solubility Measurement
-
Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6.8, 7.4, and 9).
-
Sample Preparation: Add an excess amount of the compound to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Interpretation: Plot the solubility (in mg/mL or µg/mL) as a function of pH. This profile will identify the pH of maximum and minimum solubility, which is critical for selecting appropriate formulation vehicles.
pKa Determination
The ionization constant(s) (pKa) of the aminomethyl group and the pyrazole ring will provide a theoretical basis for the observed pH-solubility profile. This can be determined experimentally using techniques like potentiometric titration or calculated using in silico prediction tools.[6]
LogP/LogD Assessment
The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) are measures of the compound's lipophilicity. The trifluoromethyl group is known to increase lipophilicity.[1] These parameters are crucial for predicting absorption, distribution, and potential for formulation in lipid-based systems.
Solid-State Characterization
Techniques such as Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) should be employed to determine the compound's melting point, crystallinity, and identify any potential polymorphs. The solid-state properties can significantly influence solubility and dissolution rate.
Table 1: Physicochemical Characterization Summary
| Parameter | Experimental Method | Importance in Formulation Design |
| Aqueous Solubility | Equilibrium solubility in various pH buffers | Determines the feasibility of aqueous-based formulations and informs pH adjustment strategies.[5] |
| pKa | Potentiometric titration, UV-spectrophotometry | Predicts the ionization state at different physiological pHs, guiding the selection of buffers and pH modifiers. |
| LogP / LogD | Shake-flask method, HPLC | Indicates the lipophilicity of the compound, influencing its potential for oral absorption and the suitability of lipid-based formulations.[6] |
| Melting Point | Differential Scanning Calorimetry (DSC) | Provides information on the compound's purity and solid-state energy. |
| Crystallinity | X-Ray Powder Diffraction (XRPD) | Determines if the compound is crystalline or amorphous, which affects its solubility and stability. |
Part 2: Formulation Strategies for In Vivo Administration
The choice of formulation will depend on the intended route of administration, the required dose, and the physicochemical properties of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole.[7]
Oral Administration (PO)
Oral delivery is often preferred for its convenience.[8] However, for compounds with poor aqueous solubility, achieving adequate bioavailability can be challenging.[5]
Workflow for Oral Formulation Development
Caption: Decision workflow for oral formulation.
Protocol 2.1.1: pH-Adjusted Aqueous Solution
If the compound exhibits sufficient solubility at a particular pH, a simple aqueous solution is the most straightforward approach.
-
Vehicle Selection: Start with purified water or a common buffer (e.g., phosphate-buffered saline, PBS).
-
pH Adjustment: Based on the pH-solubility profile, adjust the pH of the vehicle using dilute HCl or NaOH to achieve the pH of maximum solubility.
-
Dissolution: Slowly add the powdered compound to the pH-adjusted vehicle while stirring until completely dissolved.
-
Final Volume: Adjust the final volume with the vehicle.
-
Filtration: Filter the solution through a 0.22 µm filter to sterilize and remove any undissolved particles.
Protocol 2.1.2: Co-solvent Formulations
For compounds with low aqueous solubility, co-solvents can be used to increase the amount of drug in solution.
-
Co-solvent Screening: Screen various pharmaceutically acceptable co-solvents such as polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.
-
Vehicle Preparation: Prepare a mixture of the chosen co-solvent and water (or buffer). A common starting point is 10-40% co-solvent in the final formulation.
-
Dissolution: Dissolve the compound in the co-solvent first, then slowly add the aqueous component while stirring.
-
Safety Consideration: Be mindful of the potential toxicity of the co-solvents, especially at high concentrations.
Protocol 2.1.3: Suspension Formulations
If the required dose cannot be achieved in a solution, a suspension may be necessary.
-
Vehicle Preparation: Prepare an aqueous vehicle containing a suspending agent (e.g., 0.5% carboxymethylcellulose sodium) and a wetting agent (e.g., 0.1% Tween 80) to ensure uniform particle distribution.
-
Particle Size Reduction: If necessary, micronize the compound to improve its dissolution rate.
-
Dispersion: Gradually add the powdered compound to the vehicle while homogenizing to form a uniform suspension.
-
Stability: Ensure the suspension is physically stable (i.e., does not settle rapidly) for the duration of the study.
Intravenous Administration (IV)
IV administration requires a sterile, particle-free solution. For poorly soluble compounds, solubilizing excipients are often necessary.[9]
Workflow for Intravenous Formulation Development
Caption: Decision workflow for intravenous formulation.
Protocol 2.2.1: Cyclodextrin-Based Formulations
Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.
-
Cyclodextrin Selection: Screen different cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), for their ability to solubilize the compound.
-
Complexation: Prepare an aqueous solution of the chosen cyclodextrin. Slowly add the compound while stirring. The complexation process can sometimes be enhanced by gentle heating or sonication.
-
Lyophilization: For long-term stability, the complex can be lyophilized and reconstituted with sterile water or saline before use.
Table 2: Common Excipients for Preclinical Formulations
| Excipient Type | Examples | Route of Administration | Function |
| Solvents/Co-solvents | Water, Ethanol, Propylene Glycol, PEG 400, DMSO | Oral, IV, IP, SC | Dissolve the active pharmaceutical ingredient (API). |
| Suspending Agents | Carboxymethylcellulose (CMC), Methylcellulose | Oral | Increase viscosity to prevent particle settling in suspensions. |
| Wetting Agents/Surfactants | Polysorbate 80 (Tween 80), Poloxamers | Oral, IV | Lower the surface tension between the solid and liquid, aiding in dispersion and solubilization.[9] |
| Buffering Agents | Phosphate, Citrate | Oral, IV | Maintain a stable pH to ensure compound solubility and stability.[10] |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Oral, IV | Form inclusion complexes to increase aqueous solubility. |
| Oils | Sesame oil, Corn oil | SC, IM | Vehicle for lipophilic compounds, allowing for sustained release.[7] |
Intraperitoneal (IP) and Subcutaneous (SC) Administration
Formulations for IP and SC administration should be sterile and isotonic. The considerations are similar to those for IV formulations, although suspensions can sometimes be used for SC injections to achieve sustained release.[7]
Part 3: Stability Assessment - Ensuring Formulation Integrity
Stability testing is crucial to ensure that the formulation remains within its physical and chemical specifications throughout the study.[11][12]
Protocol 3.1: Short-Term Stability Study
-
Sample Storage: Prepare the final formulation and store it under the intended study conditions (e.g., room temperature, refrigerated).
-
Time Points: Analyze the formulation at various time points (e.g., 0, 4, 8, and 24 hours).
-
Analytical Tests: At each time point, assess the following:
-
Appearance: Visual inspection for precipitation, color change, or phase separation.
-
pH: Measure the pH of the formulation.
-
Assay: Determine the concentration of the active compound using a validated HPLC method to check for degradation.
-
Purity: Analyze for the presence of any degradation products.
-
The International Council for Harmonisation (ICH) provides comprehensive guidelines on stability testing.[13][14]
Conclusion: A Pathway to Reliable In Vivo Data
The successful in vivo evaluation of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole is critically dependent on the development of a robust and appropriate formulation. This guide provides a systematic approach, emphasizing the importance of initial physicochemical characterization to inform rational formulation design. By carefully considering the unique structural features of this novel pyrazole derivative and applying the principles of pharmaceutical formulation science, researchers can develop a vehicle that ensures accurate and reproducible delivery, thereby generating high-quality data to advance their drug discovery program. It is imperative to remember that the excipients chosen should be well-tolerated in the selected animal model to avoid any confounding toxicological effects.[15]
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Gautam, A., & Singh, A. P. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(5), 1337–1353. [Link]
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Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: AN OVERVIEW. ResearchGate. [Link]
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Matos, M. J., & Marques, M. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
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Voitekhovich, S. V., Gaponik, P. N., & Ivashkevich, O. A. (2005). Synthesis of New Functionally Substituted 1-R-Tetrazoles and Their 5-Amino Derivatives. Chemistry of Heterocyclic Compounds, 41(8), 1018-1025. [Link]
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Kumar, S., & Singh, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]
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Application Notes and Protocols for the Design of Experiments (DoE) in Pyrazole Compound Optimization
Introduction: The Strategic Imperative for Pyrazole Scaffolds and Optimized Drug Discovery
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and presence in numerous FDA-approved drugs.[1][2] These five-membered heterocyclic compounds are integral to therapies targeting a wide array of diseases, including cancer, inflammation, and infectious agents.[3][4] The therapeutic success of pyrazole-containing drugs, such as the anti-inflammatory agent Celecoxib and various kinase inhibitors, stems from the scaffold's unique electronic properties and its ability to engage in diverse molecular interactions with biological targets.[5][6]
However, the journey from a promising pyrazole "hit" to a viable clinical candidate is fraught with challenges. The traditional "one-variable-at-a-time" (OVAT) approach to optimizing chemical structures and synthetic processes is often inefficient, time-consuming, and fails to capture the complex interplay between different experimental factors. This is where the strategic implementation of Design of Experiments (DoE) becomes a transformative tool for researchers in drug discovery and development.
DoE is a powerful statistical methodology for systematically and efficiently planning, executing, and analyzing experiments.[7] By simultaneously varying multiple factors, DoE allows for a comprehensive exploration of the experimental space, leading to a deeper understanding of the relationships between synthetic parameters, structural modifications, and biological outcomes. This approach not only accelerates the optimization process but also enhances the robustness and reliability of the developed synthetic methods and the identified lead compounds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging DoE for the efficient optimization of pyrazole-based compounds.
Foundational Principles of Design of Experiments (DoE) in Medicinal Chemistry
The core principle of DoE is to maximize the information gained from a minimal number of experiments. This is achieved by moving away from the linear, one-factor-at-a-time approach to a multifactorial strategy. The key concepts underpinning DoE in the context of pyrazole optimization are:
-
Factors and Levels: Factors are the independent variables that are intentionally varied during an experiment. In pyrazole synthesis, factors could include reaction temperature, catalyst loading, or the concentration of a specific reagent. For optimizing biological activity, factors might be different substituents at various positions on the pyrazole ring. Levels are the specific values or settings of each factor.
-
Responses: Responses are the measured outcomes of the experiment. For a synthetic optimization, responses could be reaction yield, purity, or the level of a specific impurity. In a biological optimization, responses would typically be measures of efficacy (e.g., IC50 value against a cancer cell line) or desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Factorial Designs: These designs involve systematically testing all possible combinations of the levels of the chosen factors. A full factorial design provides a comprehensive understanding of the main effects of each factor and their interactions. For instance, a 2-level, 3-factor (2³) full factorial design would involve 8 experiments.[2]
-
Response Surface Methodology (RSM): RSM is a collection of statistical and mathematical techniques used to model and analyze problems where a response of interest is influenced by several variables.[8][9] The goal is to optimize this response. A common RSM design is the Central Composite Design (CCD) , which is well-suited for fitting a quadratic model and identifying the optimal conditions for a process.[1][10]
The following diagram illustrates the general workflow of a DoE-driven optimization project.
Caption: A generalized workflow for Design of Experiments in pyrazole compound optimization.
Application Protocol: Optimization of a Pyrazole-Based Kinase Inhibitor
This section outlines a detailed, hypothetical protocol for the optimization of a novel pyrazole-based inhibitor targeting a specific kinase, for example, a receptor tyrosine kinase (RTK) involved in cancer cell proliferation.[11]
Part 1: Synthesis Optimization using a Factorial Design
Objective: To maximize the yield of a key pyrazole intermediate.
Identified Factors and Levels:
| Factor | Low Level (-1) | High Level (+1) |
| A: Temperature (°C) | 80 | 120 |
| B: Catalyst Loading (mol%) | 1 | 5 |
| C: Reaction Time (hours) | 4 | 12 |
Experimental Design: A 2³ full factorial design will be employed, requiring 8 experiments.
Protocol:
-
Reaction Setup: In a series of 8 parallel reaction vials, combine the starting materials for the pyrazole synthesis according to the experimental matrix generated by a statistical software package (e.g., JMP, Minitab).[12][13]
-
Execution of Experiments: Subject each reaction vial to the specific combination of temperature, catalyst loading, and reaction time as dictated by the design matrix.
-
Work-up and Purification: Upon completion, quench each reaction and perform a standardized work-up and purification procedure (e.g., extraction followed by flash chromatography).
-
Response Measurement: Determine the isolated yield of the desired pyrazole intermediate for each of the 8 experiments.
-
Data Analysis: Input the yield data into the statistical software. Perform an analysis of variance (ANOVA) to determine the statistical significance of the main effects of each factor and their interactions. A Pareto chart of the effects can visually represent the most influential factors.
Hypothetical Data and Analysis:
| Run | Temp (°C) | Cat. Loading (mol%) | Time (h) | Yield (%) |
| 1 | 80 | 1 | 4 | 45 |
| 2 | 120 | 1 | 4 | 65 |
| 3 | 80 | 5 | 4 | 55 |
| 4 | 120 | 5 | 4 | 80 |
| 5 | 80 | 1 | 12 | 50 |
| 6 | 120 | 1 | 12 | 70 |
| 7 | 80 | 5 | 12 | 60 |
| 8 | 120 | 5 | 12 | 85 |
Part 2: Biological Activity Optimization using Response Surface Methodology (RSM)
Objective: To identify the pyrazole derivative with the lowest IC50 value against a target cancer cell line (e.g., a breast cancer cell line like MCF-7).[14][15]
Identified Factors and Levels: For this biological optimization, the factors are the substituents at key positions on the pyrazole ring. We will explore the electronic and steric effects of these substituents.
| Factor | -α | Low (-1) | Center (0) | High (+1) | +α |
| X1: Hammett Parameter (σ) of R1 | -0.5 | -0.25 | 0 | 0.25 | 0.5 |
| X2: Steric Parameter (Es) of R2 | -1.0 | -0.5 | 0 | 0.5 | 1.0 |
Note: The Hammett and Steric parameters are used to quantify the electronic and steric properties of the substituents, respectively. The actual substituents will be chosen to correspond to these parameter values.
Experimental Design: A Central Composite Design (CCD) will be used to explore the response surface for anti-proliferative activity.
Protocol:
-
Compound Synthesis: Synthesize a focused library of pyrazole derivatives with substituents at the R1 and R2 positions that correspond to the levels defined in the CCD matrix.
-
In Vitro Cytotoxicity Assay (MTT Assay):
-
Seed the target cancer cells (e.g., MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of each synthesized pyrazole compound for a specified incubation period (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
IC50 Determination: Calculate the IC50 value for each compound, which represents the concentration at which 50% of cell growth is inhibited.
-
Data Analysis and Modeling:
-
Input the IC50 values as the response into the DoE software.
-
Fit a quadratic model to the data to generate a response surface plot. This plot will visualize the relationship between the substituent properties (electronic and steric) and the anti-proliferative activity.
-
Use the model to predict the optimal combination of substituent properties that would lead to the lowest IC50 value.
-
Hypothetical Response Surface Plot:
The analysis would generate a 3D response surface plot and a 2D contour plot, which would visually guide the researchers to the region of the "substituent space" that corresponds to the highest potency.
Caption: A simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for pyrazole-based kinase inhibitors.[6][16]
Self-Validating Systems and Trustworthiness in Protocols
The protocols described herein are designed to be self-validating. The statistical analysis inherent in DoE provides a framework for assessing the reliability of the experimental results.
-
Model Validation: The statistical models generated from the DoE analysis should be rigorously validated. This includes examining the goodness of fit (R-squared), the statistical significance of the model terms (p-values), and the analysis of residuals to ensure that the assumptions of the model are met.
-
Confirmatory Experiments: Once the DoE model predicts optimal conditions, it is crucial to perform confirmatory experiments at these conditions to verify the model's predictive power. A close agreement between the predicted and experimental results builds confidence in the model and the optimization process.
-
Robustness Testing: DoE can also be used to assess the robustness of a synthetic method by intentionally introducing small variations in the process parameters and observing the impact on the responses. This ensures that the method is reliable and reproducible.
Conclusion: A Paradigm Shift in Pyrazole Optimization
The adoption of Design of Experiments represents a paradigm shift in the optimization of pyrazole compounds for drug discovery. By embracing a systematic, multifactorial approach, researchers can navigate the complexities of chemical synthesis and biological activity with greater efficiency and precision. The application of DoE not only accelerates the identification of potent and selective lead candidates but also fosters a deeper understanding of the underlying structure-activity relationships. This, in turn, facilitates the rational design of next-generation pyrazole-based therapeutics with improved efficacy and safety profiles. The protocols and principles outlined in this application note provide a robust framework for implementing DoE in your research, ultimately contributing to the successful development of novel medicines.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Using the Response Surface Method for the Optimization of Gas-Phase Hydrogenation of Carbon Dioxide on Nickel-Based Catalysts—A Large Laboratory-Scale Process. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Design expert complete tutorial | RSM | Response surface methodology. (2024, January 1). YouTube. Retrieved January 26, 2026, from [Link]
-
Design, synthesis and anticancer activities evaluation of novel pyrazole modified catalpol derivatives. (2023, May 12). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Celecoxib pathways: pharmacokinetics and pharmacodynamics. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Response Surface Methodology Tutorial | Design, Analysis, and Optimization. (2023, September 24). YouTube. Retrieved January 26, 2026, from [Link]
-
Is it better to use JMP or Minitab to create a DoE? (2023, May 10). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Central Composite Design for Response Surface Methodology and Its Application in Pharmacy. (n.d.). SciSpace. Retrieved January 26, 2026, from [Link]
-
Response Surface Methodology (RSM) in Design of Experiments. (2024, April 12). SixSigma.us. Retrieved January 26, 2026, from [Link]
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Schematic pathway of roles of COX-2 in pain perception in the periphery and within the central nervous system (CNS). (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
How to make Central Composite Design?|Response Surface Methodology|CCD. (2023, December 2). YouTube. Retrieved January 26, 2026, from [Link]
-
Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (2024, December 25). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Application of Central Composite Design with Design Expert v13 in Process Optimization. (n.d.). IntechOpen. Retrieved January 26, 2026, from [Link]
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Moving From Minitab® to JMP®: A Transition Guide. (n.d.). JMP. Retrieved January 26, 2026, from [Link]
-
Using response surface models to analyze drug combinations. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. (2025, April 5). PubMed. Retrieved January 26, 2026, from [Link]
-
Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. (2022, February 24). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. Retrieved January 26, 2026, from [Link]
-
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
DOE: Practical Analysis in JMP. (2023, March 14). YouTube. Retrieved January 26, 2026, from [Link]
-
SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. (2023, July 1). International Journal of Pharmaceutical Sciences and Research. Retrieved January 26, 2026, from [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). Brieflands. Retrieved January 26, 2026, from [Link]
-
Optimization of Pharmaceutical Product Formulation by Factorial Designs: Case Studies. (n.d.). Research J. Pharm. and Tech. Retrieved January 26, 2026, from [Link]
-
Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
DOE Analysis. (n.d.). Minitab. Retrieved January 26, 2026, from [Link]
-
Factorial Designing – An Essential Tool in Pharmaceutical Optimization. (2025, August 9). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Celecoxib inhibited the COX-2-PGE2-EP2 signalling pathway. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
-
Design of Experiments (DOE) in Minitab: A Six Sigma Guide to Factorial Analysis. (2024, August 22). YouTube. Retrieved January 26, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Aminomethyl)-3-(trifluoromethyl)pyrazole
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. We will address specific experimental challenges in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.
Overview of the Synthetic Strategy
The synthesis of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole is typically approached via a multi-step sequence. A common and logical pathway involves the initial formation of the pyrazole core, followed by functionalization at the C4 position with a nitrile group, which is then reduced to the target aminomethyl group. This guide is structured around the critical final step: the reduction of the nitrile precursor.
Troubleshooting Guide: Reduction of 4-Cyano-3-(trifluoromethyl)pyrazole
This section addresses the most frequently encountered challenge in the synthesis: the reduction of the 4-cyano intermediate to the final 4-(aminomethyl) product. Low yields at this stage are common and can stem from various factors including incomplete reaction, side-product formation, or difficult purification.
Q1: My reduction of 4-cyano-3-(trifluoromethyl)pyrazole is resulting in a very low yield of the desired amine. What are the primary causes and how can I fix this?
Answer: Low yield in this nitrile reduction is a classic problem that can usually be traced to one of three areas: the choice of reducing agent, the reaction conditions, or the work-up procedure. The pyrazole ring, particularly with the electron-withdrawing trifluoromethyl group, can influence the reaction's outcome.
1. Causality of the Issue: Reagent and Conditions
-
Insufficiently Powerful Reducing Agent: The nitrile group can be stubborn to reduce. While catalytic hydrogenation (e.g., H₂/Raney Nickel, H₂/Pd-C) is an option, it often requires high pressures and temperatures, and the catalyst can be poisoned by trace impurities.[1] More commonly, chemical hydrides are used. Lithium aluminum hydride (LiAlH₄) is a potent choice, but its high reactivity can also lead to side reactions if not properly controlled.[2] Borane complexes (e.g., BH₃·THF) offer a milder alternative that is often highly effective for nitrile reduction.[3]
-
Incomplete Reaction: The reaction may not be going to completion. This can be due to insufficient equivalents of the reducing agent, low reaction temperature, or short reaction times. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is critical to determine the point of completion.
-
Side-Product Formation: Over-reduction is not typically an issue for a primary amine, but side reactions are. The primary amine product can potentially react with any intermediate imine species. More commonly, if the work-up is not carefully controlled, the intermediate imine can be hydrolyzed to an aldehyde, or the nitrile itself can be partially hydrolyzed to an amide under harsh conditions.[4]
2. Step-by-Step Troubleshooting Protocol
Here is a logical workflow to diagnose and solve the low yield issue, using LiAlH₄ as the primary example due to its common use.
Caption: Troubleshooting workflow for low-yield nitrile reduction.
3. Recommended Protocol: Reduction with BH₃·THF
If issues with LiAlH₄ persist, switching to a borane-tetrahydrofuran complex is an excellent alternative that often provides cleaner reactions.
-
Reagents & Setup:
-
4-cyano-3-(trifluoromethyl)pyrazole (1.0 eq.)
-
BH₃·THF solution (1.0 M in THF, 2.0-2.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
3M Hydrochloric Acid (HCl)
-
6M Sodium Hydroxide (NaOH)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen atmosphere.
-
-
Procedure:
-
Dissolve the starting nitrile in anhydrous THF in the flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BH₃·THF solution dropwise via syringe.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours. Monitor progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Crucially, quench the reaction very slowly by the dropwise addition of 3M HCl. This will hydrolyze the borane-amine complex. (Caution: Hydrogen gas evolution).
-
Remove the THF under reduced pressure.
-
Basify the remaining aqueous solution to a pH > 12 with 6M NaOH to deprotonate the ammonium salt and liberate the free amine.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) several times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product. Purify as necessary (e.g., column chromatography or crystallization).
-
Frequently Asked Questions (FAQs)
Q2: I am having trouble synthesizing the 4-cyano-3-(trifluoromethyl)pyrazole precursor. What are some reliable methods?
Answer: Synthesizing the cyanopyrazole intermediate is a key step. Two common strategies are building the ring with the cyano group already present or functionalizing a pre-formed pyrazole.
-
[3+2] Cycloaddition: A modern and efficient method involves the silver-catalyzed [3+2] cycloaddition of trifluorodiazoethane (CF₃CHN₂) with a dicyanoalkene.[5] This approach can offer high regioselectivity and directly install both the trifluoromethyl and cyano groups in a single step.
-
Ammonolysis of a Trifluoromethyl Group: It has been demonstrated that a 3-trifluoromethylpyrazole can be converted to a 3-cyanopyrazole via a direct ammonolysis reaction, typically using aqueous ammonia at elevated temperatures.[6] This method is attractive if the corresponding 3,4-bis(trifluoromethyl)pyrazole is available, though selectivity could be a challenge.
-
Classical Ring Formation: A more traditional approach involves the condensation of a hydrazine with a β-ketonitrile precursor. For your target, this would require a molecule like 4,4,4-trifluoro-1- (some-group)-3-oxobutanenitrile, which may itself require a multi-step synthesis.
Q3: My final 4-(aminomethyl)-3-(trifluoromethyl)pyrazole product is unstable and difficult to purify. Any suggestions?
Answer: Primary amines, especially those on an electron-rich heterocyclic ring, can be prone to air oxidation, appearing as a darkening of the material over time. Furthermore, their basicity can make them challenging to handle during silica gel chromatography.
-
Purification Strategy:
-
Avoid Silica Gel if Possible: Amines can streak badly on silica gel. If chromatography is necessary, consider pre-treating the silica with triethylamine (e.g., using a mobile phase containing 0.5-1% triethylamine) to neutralize acidic sites and improve elution. Alternatively, basic alumina can be a better stationary phase.
-
Salt Formation: A highly effective method for purification and long-term storage is to convert the amine into a stable salt. After the basic work-up, re-dissolve the crude amine in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether or isopropanol. The hydrochloride salt will often precipitate as a stable, crystalline solid that can be easily filtered and dried.[3] This salt can then be used directly in many subsequent reactions or converted back to the free base when needed.
-
Q4: Can I use Sodium Borohydride (NaBH₄) for the nitrile reduction?
Answer: Generally, no. Sodium borohydride (NaBH₄) is not a strong enough reducing agent to reduce a nitrile to a primary amine under standard conditions. Its reactivity is typically limited to aldehydes, ketones, and acyl chlorides. To reduce a nitrile with a borohydride-type reagent, you would need to add a catalyst, such as cobalt(II) chloride (CoCl₂), which generates a more potent reducing species in situ. However, for a direct and reliable reduction, LiAlH₄ or a borane complex like BH₃·THF are the standard and recommended choices.
Data Summary Table
| Parameter | LiAlH₄ Reduction | BH₃·THF Reduction | Catalytic Hydrogenation |
| Reagent Equivalents | 2.0 - 3.0 | 2.0 - 2.5 | Catalytic |
| Typical Solvent | Anhydrous THF, Diethyl Ether | Anhydrous THF | Methanol, Ethanol |
| Temperature | 0 °C to Reflux | 0 °C to Reflux | Room Temp to 100 °C |
| Pressure | Atmospheric | Atmospheric | 50 psi to 1000 psi |
| Key Advantages | High reactivity, fast | High selectivity, cleaner | "Green" reagent, scalable |
| Common Issues | Difficult to handle, side reactions | Slower, careful quench needed | Catalyst poisoning, high pressure |
Experimental Workflows & Diagrams
Overall Synthetic Pathway
Caption: General two-stage synthesis of the target compound.
References
-
Vasilyev, N. V., & Usachev, B. I. (2021). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. RSC Advances, 11(52), 32885–32905. [Link]
-
Shafiei, M., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5083. [Link]
- TBA.
- TBA.
-
Baran, P., et al. (2018). An efficient cycloaddition reaction of trifluoroacetohydrazonoyl bromides with nitroolefins was developed, which regioselectively produced 3‐trifluoromethyl‐4‐substituted pyrazoles. Asian Journal of Organic Chemistry, 7(9), 1839-1842. [Link]
- TBA.
-
Maciag, K., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(13), 2465–2470. [Link]
- TBA.
-
Yan, T., et al. (2012). SYNTHESIS OF 3-CYANOPYRAZOLES FROM 3-TRIFLUORO- METHYLPYRAZOLES VIA DIRECT AMMONOLYSIS REACTION. HETEROCYCLES, 85(2), 383-392. [Link]
-
Wang, F., et al. (2022). Dual Incorporation of Trifluoromethyl and Cyano Groups into Pyrazole Pharmcophores via Silver-Catalyzed Cycloaddition Reaction of Trifluorodiazoethane. CCS Chemistry, 5(2), 523-532. [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Chemistry Steps. [Link]
-
Sharma, V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]
-
LibreTexts. (2023). The Reduction of Nitriles. Chemistry LibreTexts. [Link]
-
Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboratoire de Chimie Moléculaire. [Link]
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LibreTexts. (2023). Reactivity of Nitriles. Chemistry LibreTexts. [Link]
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- Process for the reduction of cyano-substituted sulfones to aminoalkylene sulfones. (2002).
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Technical Support Center: Optimizing Pyrazole Formation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with pyrazole ring formation. Here, we address common challenges and frequently asked questions, providing field-proven insights and evidence-based solutions to help you optimize your reaction conditions and achieve your desired outcomes with confidence.
Core Principles: The Knorr Pyrazole Synthesis
One of the most fundamental and widely used methods for pyrazole synthesis is the Knorr reaction, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] Understanding this mechanism is key to troubleshooting many common issues. The reaction proceeds through the formation of an imine or enamine intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring.[1][2]
The regioselectivity of the reaction, especially with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is a critical factor that depends heavily on reaction conditions.[2]
General Mechanism of Knorr Pyrazole Synthesis
Caption: General workflow for the Knorr pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for my pyrazole synthesis?
A1: Solvent selection is critical and depends on the specific reactants and desired outcome.
-
Polar Protic Solvents (e.g., Ethanol, Acetic Acid): These are traditionally used for the Knorr synthesis. Ethanol is a common choice that works well for many substrates. Acetic acid can serve as both a solvent and an acid catalyst, facilitating the dehydration step.[3]
-
Aprotic Dipolar Solvents (e.g., DMF, DMAc, NMP): These solvents can offer significant advantages, particularly for the synthesis of 1-arylpyrazoles. They can accelerate the dehydration steps and lead to higher yields and better regioselectivity, sometimes even at room temperature when combined with an acid catalyst.[3]
-
Aqueous/Micellar Conditions: For greener synthesis protocols, reactions can be performed in water, often with the aid of a surfactant. This approach is environmentally friendly and can be highly efficient.[4][5]
-
Toluene: In some cases, particularly with silver-catalyzed reactions, toluene can be an effective solvent, providing better yields than THF or dioxane.[6]
| Solvent Type | Examples | Best For... | Key Considerations |
| Polar Protic | Ethanol, Acetic Acid | General Knorr synthesis, simple substrates. | Acetic acid can be catalytic. |
| Aprotic Dipolar | DMF, NMP, DMAc | 1-Arylpyrazoles, improving yield and regioselectivity.[3] | Can be difficult to remove during workup. |
| Aqueous | Water, Water/Surfactant | "Green chemistry" approaches.[4] | Substrate solubility can be a challenge. |
| Aprotic Non-Polar | Toluene | Certain metal-catalyzed reactions.[6] | May require higher temperatures. |
Q2: When should I use a catalyst, and what kind?
A2: While many pyrazole syntheses can proceed without a catalyst, especially at elevated temperatures, catalysts are often employed to improve reaction rates, yields, and selectivity under milder conditions.[6][7]
-
Acid Catalysts (Brønsted or Lewis): A small amount of acid (e.g., HCl, H₂SO₄, or a Lewis acid like AlCl₃) can significantly accelerate the cyclization and the final dehydration step, which is often rate-limiting.[2][3] For instance, adding concentrated HCl to a reaction in DMAc can improve yields dramatically.[3]
-
Metal Catalysts (Cu, Ru, Ag, Ni): Various metal catalysts are used for specific pyrazole syntheses. For example, copper and ruthenium catalysts are effective in oxidative or dehydrogenative coupling reactions.[8] Silver catalysts have been shown to be effective in [3+2] cycloadditions and reactions involving trifluoromethylated precursors.[6][8]
-
"Green" Catalysts: Eco-friendly options like ZnO nanoparticles or lithium perchlorate have been successfully used as recyclable and efficient Lewis acid catalysts.[6]
Q3: What are the main synthetic routes to pyrazoles besides the Knorr synthesis?
A3: Several robust methods exist, offering access to diverse pyrazole structures.
-
Reaction of α,β-Unsaturated Aldehydes and Ketones with Hydrazines: This method involves a Michael addition followed by cyclization and oxidation. Often, a pyrazoline intermediate is formed first and then oxidized to the pyrazole.[6]
-
1,3-Dipolar Cycloadditions: This powerful method involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne. It is particularly useful for creating highly substituted pyrazoles.[4][7]
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the pyrazole product, offering high efficiency and atom economy.[9][10] This strategy can avoid the often difficult synthesis of hydrazine precursors by generating them in situ.[9]
Troubleshooting Guide
This section addresses specific experimental failures and provides a logical workflow for diagnosing and solving the problem.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting pyrazole synthesis.
Problem 1: My reaction shows very low or no conversion to the desired pyrazole.
-
Probable Cause 1: Inactive Hydrazine Reagent. Hydrazine and its derivatives can degrade upon storage, especially if exposed to air and moisture.
-
Solution: Use a freshly opened bottle of the hydrazine reagent or purify stored hydrazine before use. If using a hydrazine salt (e.g., hydrochloride), ensure it is properly neutralized or that the reaction conditions are appropriate for the salt form.
-
-
Probable Cause 2: Insufficient Temperature/Energy. The final dehydration step to form the aromatic pyrazole ring is often the rate-determining step and can require significant energy input.[2]
-
Solution: Increase the reaction temperature or switch to a higher-boiling solvent. If the initial condensation is slow, a moderate temperature may be needed, followed by a higher temperature for the cyclization/dehydration. For example, a reaction might be held at 60 °C to form the intermediate, then heated to reflux to drive the formation of the final product.[6]
-
-
Probable Cause 3: Lack of Catalysis. The reaction may be inherently slow under neutral conditions.
Problem 2: My main product is a mixture of two regioisomers that are difficult to separate.
-
Probable Cause: Reaction with an Unsymmetrical 1,3-Dicarbonyl and/or Substituted Hydrazine. This is one of the most common challenges in pyrazole synthesis.[2][9] The regioselectivity is determined by which carbonyl group the more substituted nitrogen of the hydrazine attacks first (or which nitrogen attacks which carbonyl). This is influenced by steric and electronic factors, solvent, and pH.[2]
-
Solution 1 (Modify Reaction Conditions): Systematically vary the solvent and pH. A switch from a protic solvent like ethanol to an aprotic dipolar solvent can sometimes favor one regioisomer.[3] Similarly, running the reaction under acidic versus basic conditions can dramatically alter the product ratio. A thorough optimization is often required.
-
Solution 2 (Change Reagent Strategy): If conditions cannot control selectivity, a different synthetic strategy may be necessary. For example, using a starting material where one of the reactive positions is blocked or has a leaving group can force the reaction to proceed with a single regiochemical outcome.[6]
-
Problem 3: I am isolating a pyrazoline intermediate, not the fully aromatic pyrazole.
-
Probable Cause: Incomplete Oxidation/Dehydration. The reaction has successfully formed the five-membered ring but has not proceeded to the final aromatic product. This is common when starting from α,β-unsaturated ketones or when the dehydration step is slow.[6]
-
Solution 1 (Force Dehydration): As with low conversion, increase the reaction temperature and/or add an acid catalyst to promote the elimination of water.[2]
-
Solution 2 (In-situ Oxidation): If the route proceeds via a pyrazoline that requires oxidation, ensure an appropriate oxidant is present. One benign protocol involves simply heating the pyrazoline intermediate in DMSO under an oxygen atmosphere.[8] More classical oxidants like bromine can also be used if compatible with other functional groups.[8]
-
Problem 4: The reaction is messy, and purification of the pyrazole product is challenging.
-
Probable Cause: Side Reactions or Degradation. High temperatures or strongly acidic/basic conditions can sometimes lead to side reactions or degradation of starting materials or products.
-
Solution 1 (Milder Conditions): Explore catalyst systems that allow the reaction to proceed at lower temperatures. Many modern metal-catalyzed or photoredox-catalyzed methods operate under very mild conditions.[8]
-
Solution 2 (Purification Strategy): Pyrazoles are basic. An effective purification technique can be to dissolve the crude mixture in an organic solvent and perform a liquid-liquid extraction with an acidic aqueous solution (e.g., 1M HCl). The pyrazole will move to the aqueous phase as a salt. The aqueous phase can then be washed with an organic solvent to remove non-basic impurities, followed by basification (e.g., with NaOH) to regenerate the free pyrazole, which can then be extracted back into an organic solvent. Alternatively, the pyrazole can be precipitated or crystallized as an acid addition salt.[11]
-
Experimental Protocol Example: Regioselective Synthesis of a 1-Aryl-3,5-substituted Pyrazole
This protocol is adapted from methodologies that prioritize high regioselectivity by using an aprotic dipolar solvent and acid catalysis.[3]
Objective: To synthesize 1-phenyl-3-methyl-5-(trifluoromethyl)pyrazole from 1,1,1-trifluoro-2,4-pentanedione and phenylhydrazine.
Materials:
-
1,1,1-trifluoro-2,4-pentanedione
-
Phenylhydrazine
-
N,N-Dimethylacetamide (DMAc)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) in DMAc, add phenylhydrazine (1.05 eq) dropwise at room temperature.
-
Stir the mixture for 10 minutes.
-
Add a catalytic amount of concentrated HCl (e.g., 0.1 eq).
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired pyrazole.
Causality: The use of DMAc as a solvent and HCl as a catalyst accelerates the dehydration of the hydroxylpyrazolidine intermediate, leading to higher yields and potentially improved regioselectivity compared to traditional methods in ethanol.[3] The sterically smaller NH₂ group of phenylhydrazine is expected to be more nucleophilic than the NHPh group, influencing the initial attack on the dicarbonyl.[3]
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Al-Mughaid, H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]
-
Lhassani, M., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals. Retrieved from [Link]
-
Karad, S. N., & Thore, S. N. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Papakyriakou, A., et al. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Retrieved from [Link]
-
He, C., et al. (2024). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Retrieved from [Link]
-
Chen, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Cabrera-Guzmán, J. M., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. Retrieved from [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Chad Chemistry. (2019). synthesis of pyrazoles. YouTube. Retrieved from [Link]
-
Venkatesh, P. (2016). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Retrieved from [Link]
- Google Patents. (2011). DE102009060150A1 - Process for the purification of pyrazoles.
-
Candeias, N. R., et al. (2013). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. European Journal of Organic Chemistry. Retrieved from [Link]
-
Candeias, N. R., et al. (2013). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. Chemistry Europe. Retrieved from [Link]
-
ResearchGate. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
Wang, Y., et al. (2024). Copper(I)-Catalyzed Interrupted CuAIAC/Disulfuration Reaction for the Synthesis of N,N′-Bicyclic Pyrazolidinone Disulfides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Karad, S. N., & Thore, S. N. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. Retrieved from [Link]
-
Al-Issa, S. A. A. (2019). Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction. Iraqi National Journal of Chemistry. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
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- 7. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 10. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Purification of Aminomethylpyrazole Compounds
Welcome to the technical support center for aminomethylpyrazole purification. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating and purifying these valuable compounds. Aminomethylpyrazoles are a critical class of heterocyclic amines used in medicinal chemistry, but their inherent properties—basicity, potential for isomerization, and polarity—can present significant purification hurdles.
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and develop robust, reproducible purification strategies.
Part 1: Foundational Challenges & Initial Assessment
The first step in any purification strategy is to understand the nature of your crude product. Aminomethylpyrazoles, synthesized through various routes, often contain a predictable set of impurities that must be characterized before a purification method is selected.
Frequently Asked Questions (FAQs): Impurity Profiling
Q1: What are the most common impurities I should expect in my crude aminomethylpyrazole sample?
A1: The impurity profile is highly dependent on the synthetic route, but several classes of impurities are common:
-
Unreacted Starting Materials: Residual pyrazole precursors or aminomethylating agents.
-
Reagent-Related Byproducts: Impurities from reagents like protecting groups or catalysts.
-
Regioisomers: A significant challenge arises from the potential for substitution at different nitrogen atoms on the pyrazole ring, leading to isomers with very similar physical properties.[1]
-
Process-Related Impurities: These can include dimers, oligomers, or products from side-reactions.
-
Degradation Products: Aminomethylpyrazoles can be sensitive to acidic conditions, potentially leading to decomposition, especially during workup or silica gel chromatography.
Q2: Which analytical techniques are essential for an initial purity assessment?
A2: A multi-faceted analytical approach is crucial for a thorough purity assessment.[2] A single technique is rarely sufficient.
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone for purity assessment, allowing for the separation and quantification of non-volatile impurities.[2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is arguably the most powerful tool. It couples the separation power of HPLC with the mass identification of MS, helping to identify impurities that may co-elute with your main product.[4] It is invaluable for detecting isomers (which have the same mass) and structurally similar byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information about your target compound and can help identify and quantify major impurities if their signals are resolved from the product's signals.[2]
Workflow for Initial Purity Assessment
The following diagram outlines a systematic approach to characterizing your crude material before attempting large-scale purification.
Caption: Workflow for Crude Product Analysis.
Part 2: Troubleshooting Chromatographic Purification
Column chromatography is the most common technique for purifying aminomethylpyrazole compounds. However, their basic nature and potential for isomerism often lead to complications.
Frequently Asked Questions (FAQs): Chromatography
Q1: My aminomethylpyrazole is streaking badly on my silica gel column and the recovery is low. What's happening?
A1: This is a classic problem caused by the interaction between the basic amine group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to irreversible adsorption, causing streaking, poor peak shape, and low recovery.
The Solution: You must deactivate the silica gel by adding a small amount of a volatile base to your mobile phase.
-
Triethylamine (Et₃N): The most common choice. Adding 0.1-1% triethylamine to your eluent will protonate the amine, which then competes with your compound for the acidic sites on the silica, allowing your product to elute cleanly.
-
Ammonia: A 2M solution of ammonia in methanol can also be used, often as a component in a gradient for more polar compounds.
Q2: I'm struggling to separate two regioisomers. They have the same Rf value on TLC no matter which solvent system I try. What are my options?
A2: Separating regioisomers is a common and difficult challenge because they often have very similar polarities.[1] Here is a systematic approach to tackling this:
-
Optimize Normal-Phase Chromatography:
-
Solvent System: Don't just use standard ethyl acetate/hexane. Try systems with different selectivities. Chlorinated solvents (like dichloromethane) or ethers (like MTBE or Diethyl Ether) can alter the interactions with the stationary phase.
-
Additives: Sometimes adding a small amount of an alcohol like methanol or isopropanol to a dichloromethane-based system can dramatically improve separation.
-
-
Switch Stationary Phase: If silica gel fails, consider alternatives:
-
Alumina (Basic or Neutral): For basic compounds, basic or neutral alumina can provide a different selectivity profile and prevent degradation.
-
Reverse-Phase (C18): This is an excellent alternative. The separation is based on hydrophobicity rather than polarity. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a buffer like ammonium bicarbonate or a modifier like formic acid (if the compound is stable).
-
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is often the best solution. It offers much higher resolution than flash chromatography.[1] Chiral HPLC with polysaccharide-based chiral stationary phases (CSPs) is essential if you are separating enantiomers.[1]
Troubleshooting Decision Tree: Isomer Separation
Caption: Decision Tree for Isomer Separation.
Protocol: Deactivated Silica Gel Flash Chromatography
This protocol provides a robust method for purifying basic compounds like aminomethylpyrazoles.
1. Column Packing:
-
Select an appropriate column size based on your crude sample weight (a 1:30 to 1:100 ratio of crude material to silica gel is typical).
-
Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate + 0.5% Et₃N).
-
Pack the column using positive air pressure, ensuring a flat, stable bed. Do not let the column run dry.[1]
2. Sample Loading:
-
Dry Loading (Preferred): Dissolve your crude mixture in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel (approx. 1-2 times the weight of your crude) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.[1]
-
Carefully add this powder to the top of your packed column, creating a thin, even band.[1]
3. Elution and Fractionation:
-
Begin elution with your low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound. A common gradient is increasing ethyl acetate in hexane, or adding methanol to a dichloromethane solution, all while maintaining a constant 0.1-1% of triethylamine.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.[1]
4. Post-Processing:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Important: The triethylamine must also be removed. This can be achieved by co-evaporating with a solvent like toluene or by dissolving the residue in a solvent and washing with a dilute acid (if your compound is not acid-sensitive) or brine.
Part 3: Crystallization and Final Purity Assessment
Crystallization can be an excellent final purification step to remove trace impurities and obtain a high-purity, solid material. It is also a critical step in polymorph screening for drug development.
Frequently Asked Questions (FAQs): Crystallization & Purity
Q1: My purified oil won't crystallize. What techniques can I try?
A1: Inducing crystallization can be a process of trial and error. Here are several effective methods:
-
Anti-Solvent Addition: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy. Warm slightly to redissolve, then allow to cool slowly. The rate of anti-solvent addition can significantly impact which polymorph crystallizes.[5]
-
Slow Evaporation: Dissolve the compound in a suitable solvent and leave the container partially open in a controlled environment to allow the solvent to evaporate slowly over hours or days.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a few crystals of the desired compound, add a single, tiny seed crystal to a saturated solution to initiate crystallization.
Q2: I have a single sharp peak in my HPLC chromatogram. Can I consider my compound >99% pure?
A2: Not necessarily. This is a common misconception. Purity assessment requires orthogonal methods—techniques that separate compounds based on different chemical or physical principles.
-
A single HPLC method only confirms purity with respect to impurities that can be separated under those specific conditions (e.g., stationary phase, mobile phase).
-
An impurity could co-elute with your main peak. For example, a compound with a different mass but identical retention time would be invisible to a UV detector.
-
A comprehensive purity assessment should include at least two orthogonal methods. A good combination is Reverse-Phase HPLC and an information-rich technique like Quantitative NMR (qNMR) or LC-MS.[3]
The Principle of Orthogonal Purity Assessment
Caption: Orthogonal Methods for Purity Confirmation.
Data Summary: Comparison of Purification Techniques
| Technique | Principle of Separation | Best For | Common Challenges |
| Normal-Phase Flash Chromatography | Polarity | General purification of reaction mixtures, separating compounds with different functional groups. | Streaking and degradation of basic compounds on acidic silica gel.[1] |
| Reverse-Phase HPLC | Hydrophobicity | High-resolution separation of closely related isomers, final polishing step. | Requires compound to be soluble in aqueous/organic mixtures; can be expensive at scale. |
| Ion-Exchange Chromatography (IEX) | Charge | Purifying compounds that can be readily ionized (like amines or acids) from neutral impurities. | Requires careful buffer selection and pH control.[6] |
| Crystallization | Differential Solubility | Final purification step to achieve high purity, polymorph screening. | Can be difficult to induce; may not remove impurities with very similar structures.[5] |
References
-
Strategies to Address Large Molecule Purification Challenges. BioProcess International. [Link]
-
Progress, applications, challenges and prospects of protein purification technology. PMC. [Link]
-
Challenges and solutions for the downstream purification of therapeutic proteins. PMC. [Link]
-
Protein A chromatography: Challenges and progress in the purification of monoclonal antibodies. PubMed. [Link]
-
Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. ResearchGate. [Link]
-
Anion Exchange Chromatography (GFP Purification part 2 of 6). YouTube. [Link]
-
Mass spectrometric assessment and analytical methods for quantitation of the new herbicide aminocyclopyrachlor and its methyl analogue in soil and water. PubMed. [Link]
-
Separation of Carbohydrate Isomers and Anomers on Poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded Stationary Phase by Hydrophilic Interaction Chromatography as well as Determination of Anomer Interconversion Energy Barriers. ResearchGate. [Link]
-
Purification of trypsin inhibitor (a). Anion exchange chromatogram: QFF... ResearchGate. [Link]
-
Chromatographic Purification of Adenoviral Vectors on Anion-Exchange Resins. PubMed. [Link]
-
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR. [Link]
-
Ion exchange chromatography protein purification and isoelectric point (pI). YouTube. [Link]
-
An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. [Link]
Sources
Technical Support Center: Trifluoromethylpyrazole Synthesis
Welcome to the technical support center for trifluoromethylpyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of molecules. Trifluoromethylpyrazoles are key structural motifs in numerous pharmaceuticals and agrochemicals, making their efficient and clean synthesis a critical endeavor.[1][2][3][4]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a particular focus on the formation of unwanted side products. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your reactions effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental observations that may indicate the formation of side products.
Problem 1: My NMR/LC-MS shows two major products with the same mass. What's happening?
Answer:
You are most likely observing the formation of regioisomers . This is the most common side product issue in the synthesis of trifluoromethylpyrazoles, particularly when using classical methods like the Knorr pyrazole synthesis with unsymmetrical 1,3-dicarbonyl compounds (e.g., 1,1,1-trifluoro-2,4-pentanedione).[5][6][7]
Causality:
The Knorr synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[8][9][10] If the dicarbonyl is unsymmetrical, the initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons.[6][8] The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group makes the adjacent carbonyl highly electrophilic, but steric factors and the specific reaction conditions also play a crucial role in determining the site of initial attack. This leads to two different hydrazone intermediates, which then cyclize to form a mixture of the desired pyrazole and its regioisomer (e.g., 3-CF₃-pyrazole vs. 5-CF₃-pyrazole).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for regioisomer formation.
Solution & Protocol:
-
Confirm Isomer Identity: Use advanced NMR techniques like NOESY or HMBC to definitively assign the structures of the two isomers. This is crucial for understanding the outcome of your optimization attempts.
-
Optimize Reaction Conditions:
-
pH Control: The regioselectivity of the condensation is often pH-dependent. A systematic screen of acidic catalysts (e.g., H₂SO₄, TFA, p-TsOH) and their concentrations can significantly influence the isomer ratio.[11][12]
-
Temperature and Solvent: Varying the reaction temperature and solvent polarity can alter the kinetic vs. thermodynamic control of the initial nucleophilic attack.
-
-
Adopt a Regioselective Strategy: If optimization fails, consider a different synthetic approach designed for regiocontrol.
-
[3+2] Cycloaddition: The reaction of nitrile imines with specific alkenes like 2-bromo-3,3,3-trifluoropropene can provide exclusively 5-trifluoromethylpyrazoles.[5][13][14]
-
Use of Pre-functionalized Substrates: Syntheses starting from trifluoromethylated ynones or other precursors where the regiochemistry is already set can bypass this issue entirely.[14]
-
Problem 2: My mass spectrum shows a significant peak corresponding to the desired product minus a CF₃ group (or plus an H and minus CF₃).
Answer:
You are observing the formation of a des-trifluoromethylated pyrazole . This side product arises from the instability of a key reagent, trifluoromethylhydrazine, or related intermediates.[15]
Causality:
Trifluoromethylhydrazine (H₂N-NHCF₃) is known to be unstable, particularly in its free base form.[15] It can decompose through a process likely involving the elimination of hydrogen fluoride (HF).[15] This decomposition can generate hydrazine (H₂N-NH₂) or a related reactive species. If this happens before or during the cyclization reaction, the resulting hydrazine will react with the 1,3-dicarbonyl compound to produce the non-fluorinated pyrazole analogue.
Key Factors Influencing Decomposition:
-
pH: The free base of trifluoromethylhydrazine is less stable than its protonated (salt) form.[15] Basic conditions can accelerate decomposition.
-
Temperature: Higher temperatures can increase the rate of decomposition.
-
Reaction Time: Longer reaction times provide more opportunity for the reagent to degrade.
Solution & Protocol:
-
Use the Hydrazine Salt: Start with a stable salt form of the trifluoromethylhydrazine (e.g., the HCl salt) and generate the reactive species in situ under controlled acidic conditions.
-
Optimize Conditions to Suppress Decomposition:
-
Solvent and Acid: A study found that using a strong acid in a non-polar solvent like dichloromethane (DCM) was key to suppressing the formation of des-CF₃ side products.[15]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0 °C and slowly warming to room temperature.
-
Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or rapid LC-MS) and quench it as soon as the starting material is consumed to avoid prolonged exposure of intermediates to the reaction conditions.
-
Problem 3: My reaction is sluggish and the crude product contains starting materials and a new intermediate that won't convert.
Answer:
This issue often points to the formation of a stable hydrazone or cyclic hemiaminal intermediate due to incomplete cyclization or dehydration.
Causality:
The Knorr pyrazole synthesis is a two-stage process: 1) formation of a hydrazone intermediate, and 2) intramolecular cyclization followed by dehydration to form the aromatic pyrazole ring.[6][16]
-
Incomplete Cyclization: Steric hindrance or unfavorable electronic factors can slow down the intramolecular attack of the second nitrogen atom.
-
Stable Hemiaminal (Hydroxy-pyrazoline): The cyclic intermediate formed after the second nitrogen attacks is a 5-hydroxy-4,5-dihydropyrazole (a hemiaminal). Under neutral or mild conditions, this intermediate can be surprisingly stable, especially when a strong electron-withdrawing group like CF₃ is present.[12] Dehydration to the final aromatic pyrazole often requires an acid catalyst and/or heat.
Caption: The Knorr pathway and the critical dehydration step.
Solution & Protocol:
-
Characterize the Intermediate: Isolate the intermediate if possible and characterize it by NMR and Mass Spectrometry to confirm its identity as either the open-chain hydrazone or the cyclic hemiaminal.
-
Force the Dehydration:
-
Add a Strong Acid: If the reaction was run under neutral or weakly acidic conditions, add a catalytic amount of a strong acid like concentrated H₂SO₄ or trifluoroacetic acid (TFA) to the reaction mixture.[12]
-
Increase Temperature: Gently heating the reaction (e.g., refluxing in ethanol or toluene) will often provide the energy needed to overcome the activation barrier for dehydration.
-
Use a Dehydrating Agent: In difficult cases, a Dean-Stark apparatus can be used to azeotropically remove water and drive the equilibrium towards the aromatic pyrazole product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side products in trifluoromethylpyrazole synthesis?
A1: The most common side products can be categorized as follows:
-
Regioisomers: Arise from the use of unsymmetrical starting materials, leading to mixtures of, for example, 3-CF₃ and 5-CF₃ pyrazoles.[5]
-
Products of Incomplete Reaction: Stable hydrazones or 5-hydroxy-pyrazoline intermediates that fail to dehydrate to the final aromatic product.[12]
-
Products of Reagent Decomposition: Primarily des-trifluoromethylated pyrazoles formed from the degradation of unstable trifluoromethylhydrazine.[15]
-
Azines: Formed from the reaction of a hydrazone intermediate with excess carbonyl starting material, this is a potential side reaction, especially under conditions that disfavor cyclization.[17]
Q2: How can I purify my target trifluoromethylpyrazole away from its regioisomer?
A2: Separating regioisomers can be challenging due to their similar physical properties.
-
Column Chromatography: This is the most common method. Careful selection of the stationary phase (e.g., standard silica, alumina, or functionalized silica) and a systematic screen of solvent systems (e.g., hexanes/ethyl acetate, DCM/methanol) is required. Often, the polarity difference between isomers is small, requiring long columns and shallow gradients for successful separation.
-
Crystallization: If one isomer is significantly more crystalline or has a much lower solubility in a particular solvent system, fractional crystallization can be an effective and scalable purification method.
-
Preparative HPLC: For difficult separations or for obtaining highly pure material for biological testing, reverse-phase preparative HPLC is a powerful option.
Q3: Are there any "green" or more environmentally friendly methods for this synthesis?
A3: Yes, research is ongoing to develop more sustainable methods. Some approaches include:
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and often leads to cleaner reactions with higher yields, reducing energy consumption and solvent use.[18]
-
Solvent-Free Reactions: Some protocols have been developed under solvent-free ball-milling conditions, which is a significant green chemistry advancement.[19]
-
Catalyst-Free Methods: Certain [3+2] cycloaddition reactions are catalyst-free and operationally simple, reducing waste from catalysts and ligands.[13][14]
Q4: My synthesis involves a [3+2] cycloaddition to form a pyrazoline intermediate, which is then oxidized. What side products should I look out for?
A4: In the oxidation step to convert the pyrazoline to the pyrazole, you might encounter:
-
Incomplete Oxidation: Residual pyrazoline in your final product.
-
Over-oxidation or Degradation: If the oxidizing agent is too harsh or the conditions are not controlled, it could lead to the degradation of the pyrazole ring.
-
Solvent-Dependent Side Products: As described in the literature, the choice of solvent during oxidation (e.g., with MnO₂) can be critical. In a non-polar solvent like hexane, a deacylative pathway may occur, leading to loss of a substituent, whereas in a polar solvent like DMSO, the desired fully substituted pyrazole is favored.[1][3]
| Condition | Primary Product | Potential Side Product | Reference |
| Oxidation of 5-acylpyrazoline in Hexane | 1,3,4-Trisubstituted Pyrazole (Deacylated) | Fully substituted pyrazole | [1][3] |
| Oxidation of 5-acylpyrazoline in DMSO | Fully Substituted Pyrazole | Deacylated pyrazole | [1][3] |
Reference Protocols
General Protocol for Knorr Synthesis of a Trifluoromethylpyrazole
This is a representative protocol and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the trifluoromethylated 1,3-dicarbonyl compound (1.0 eq).
-
Solvent Addition: Add a suitable solvent (e.g., ethanol, acetic acid, or toluene, ~5-10 mL per mmol of dicarbonyl).
-
Reagent Addition: Add the substituted hydrazine or its hydrochloride salt (1.0-1.1 eq). If using the salt, a catalytic amount of a strong acid (e.g., 2-3 drops of conc. H₂SO₄) is recommended.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. Reactions can take from 2 to 24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable solvent like ethyl acetate or DCM, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Protocol for Analysis of Regioisomers
-
Sample Preparation: Prepare a concentrated sample (~10-20 mg) of the purified isomer mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR: Acquire standard ¹H and ¹⁹F NMR spectra. The ¹⁹F NMR will clearly show two distinct signals if two regioisomers are present.
-
2D NMR (NOESY/ROESY): Acquire a 2D NOESY or ROESY spectrum. Look for through-space correlations between the protons on the N-substituent and the protons at the C3 or C5 position of the pyrazole ring. This can often unambiguously distinguish the isomers.
-
2D NMR (HMBC): Acquire a 2D HMBC spectrum. Look for long-range (2-3 bond) correlations between the pyrazole ring protons (H3 or H5) and the carbons of the N-substituent, or between the CF₃ group's carbon and the ring protons. This provides definitive evidence for the connectivity and confirms the isomeric structure.
References
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Available from: [Link]
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Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Available from: [Link]
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Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Available from: [Link]
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Liu, H., et al. (2021). Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene. The Journal of Organic Chemistry, 86(4), 2810–2819. Available from: [Link]
-
ACS Publications. (2021). Regioselective Synthesis of 5‑Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2‑Bromo-3,3,3-trifluoropropene. Available from: [Link]
-
ChemInform. (1994). A Facile Synthesis of 3‐Trifluoromethylpyrazole and Its Derivatives. ChemInform, 25(35). Available from: [Link]
-
YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Available from: [Link]
-
Wikipedia. (n.d.). Wolff–Kishner reduction. Available from: [Link]
-
ACS Publications. (2021). Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene. Available from: [Link]
-
Kowalczyk, A., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(12), 2341–2346. Available from: [Link]
-
Goldberg, F. W., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. Available from: [Link]
-
El-Sayed, M. A. A., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Biomolecular Structure and Dynamics. Available from: [Link]
-
Jasiński, M., et al. (2022). Synthesis of Drug‐like Fully Substituted 3‐Trifluoromethyl Pyrazoles. European Journal of Organic Chemistry, 2022(31). Available from: [Link]
-
Kowalczyk, A., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(12), 2341-2346. Available from: [Link]
-
University of Mississippi, eGrove. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Available from: [Link]
-
Nenajdenko, V. G., et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(5), 2694–2875. Available from: [Link]
-
Jasiński, M., et al. (2023). Synthesis of 3‐trifluoromethylpyrazoles by a multicomponent process. ChemistrySelect, 8(26). Available from: [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Available from: [Link]
-
Aggarwal, R., et al. (2014). Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ2-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 24(3), 859-864. Available from: [Link]
-
Saloutin, V. I., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(19), 6561. Available from: [Link]
-
ResearchGate. (n.d.). Formation of trifluoromethylation of hydrazones via 1,3-diketone compounds. Available from: [Link]
-
PubMed. (2014). Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. Available from: [Link]
-
ResearchGate. (n.d.). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available from: [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Available from: [Link]
-
Amerigo Scientific. (n.d.). 3-(Trifluoromethyl)pyrazole (99%). Available from: [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of 5-aryl-3-trifluoromethyl pyrazole derivatives. Available from: [Link]
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Available from: [Link]
-
PubMed. (2017). Use of a Traceless Activating and Directing Group for the Construction of Trifluoromethylpyrazoles: One-Pot Transformation of Nitroolefins and Trifluorodiazoethane. Available from: [Link]
-
PubMed Central. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Available from: [Link]
-
RWTH Publications. (n.d.). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Available from: [Link]
-
YouTube. (2019). synthesis of pyrazoles. Available from: [Link]
Sources
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- 3. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
improving the stability of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole solutions
A Guide to Enhancing Solution Stability and Experimental Reproducibility
Introduction
4-(aminomethyl)-3-(trifluoromethyl)pyrazole is a critical structural motif in modern drug discovery and agrochemical research, valued for its unique physicochemical properties imparted by the trifluoromethyl group and the reactive aminomethyl handle.[1][2] However, the very features that make this compound a versatile building block also present significant challenges to its stability in solution. Researchers frequently encounter issues such as solution discoloration, loss of potency, and precipitation, which can compromise experimental outcomes and lead to inconsistent data.
This technical support guide provides a comprehensive framework for understanding and mitigating the stability issues associated with 4-(aminomethyl)-3-(trifluoromethyl)pyrazole solutions. Moving beyond simple procedural lists, this document delves into the chemical principles governing its degradation, offering field-proven troubleshooting strategies, detailed protocols, and mechanistic insights to empower researchers in their work.
Section 1: Frequently Asked Questions (FAQs) - Essential Handling & Storage
This section addresses the most common initial questions regarding the handling and storage of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole.
Q1: How should I store the solid (neat) compound? A: The solid compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C is recommended). It should be protected from light and moisture to prevent degradation before it is even brought into solution.
Q2: What is the primary cause of solution instability? A: The primary site of instability is the exocyclic aminomethyl group. This primary amine is susceptible to oxidation, especially in the presence of atmospheric oxygen, which often leads to the formation of colored imine intermediates and subsequent degradation products. This process can be accelerated by light, elevated temperatures, and the presence of metal ions.[3]
Q3: Which solvents are recommended for preparing stock solutions? A: For short-term use, high-purity, anhydrous aprotic solvents such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO) are often suitable. However, for longer-term storage, aqueous solutions buffered to a slightly acidic pH (pH 4-6) are generally superior. In this pH range, the aminomethyl group is protonated to form a more stable ammonium salt, which is significantly less prone to oxidation.
Q4: My solution turned a pale yellow/brown color. Is it still usable? A: Discoloration is a visual indicator of degradation, likely due to oxidation. While the solution may retain some activity, its purity is compromised, and it will introduce unknown variables into your experiment. It is strongly recommended to discard discolored solutions and prepare a fresh batch using the protocols outlined in this guide to ensure data integrity.
Q5: Can I freeze my solutions for long-term storage? A: Yes, freezing is a viable strategy. For aqueous buffered solutions, flash-freezing aliquots in liquid nitrogen and storing them at ≤ -70°C can significantly extend shelf-life. For solutions in organic solvents like DMSO, store aliquots at -20°C or -70°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation by concentrating solutes and potentially causing pH shifts in the unfrozen fraction.
Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This Q&A-formatted guide provides a direct approach to solving common problems encountered during experimentation.
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Rapid solution discoloration (yellowing/browning) after preparation. | Oxidative Degradation: The aminomethyl group is being oxidized. This is the most common failure mode. | 1. De-gas Your Solvents: Before use, sparge solvents (both aqueous and organic) with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen. 2. Work Under Inert Atmosphere: Prepare solutions in a glove box or use Schlenk techniques if possible. 3. Use Buffered Systems: Prepare aqueous stocks in a citrate or acetate buffer (pH 4-6). Protonating the amine to -CH₂NH₃⁺ protects the lone pair of electrons from oxidative attack. |
| Gradual loss of compound concentration over time, confirmed by HPLC. | 1. Slow Oxidation/Degradation: Even with initial precautions, slow degradation can occur. 2. Adsorption to Vessel Walls: The compound may adsorb to plastic or glass surfaces, especially at low concentrations. | 1. Add an Antioxidant: For non-cellular assays, consider adding a small amount of a compatible antioxidant like ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT) to the stock solution. 2. Use Low-Adsorption Labware: Utilize low-protein-binding polypropylene tubes or silanized glass vials for storage. 3. Store at Lower Temperatures: Store solutions at the lowest practical temperature (-20°C or -70°C) to slow reaction kinetics. |
| Precipitate or crystals form in the solution, especially upon cooling. | 1. Poor Solubility/Supersaturation: The concentration exceeds the solubility limit in the chosen solvent, particularly at lower temperatures. 2. Salt Formation/pH Shift: In unbuffered aqueous solutions, absorption of atmospheric CO₂ can form carbonic acid, lowering the pH and potentially causing the protonated form of the compound to precipitate if its salt form is less soluble. | 1. Verify Solubility Limits: Determine the practical solubility limit in your chosen solvent system before preparing high-concentration stocks. 2. Use a Co-Solvent System: A mixture of solvents, such as DMSO/water or ethanol/buffer, can enhance solubility. 3. Ensure Proper Buffering: Use a buffer with sufficient capacity (e.g., 10-50 mM) to resist pH changes from atmospheric CO₂ ingress. |
| Inconsistent or non-reproducible results in biological assays. | 1. Variable Purity of Stock Solution: Using solutions of different ages or that have been stored improperly leads to varying concentrations of the active compound. 2. Reactivity of Degradants: Degradation products may have their own biological activity or may interfere with the assay itself, leading to unpredictable outcomes. | 1. Implement a "Fresh is Best" Policy: Prepare solutions fresh from solid material for each critical experiment or, at a minimum, use a new, un-thawed aliquot from a validated frozen stock. 2. Qualify Your Stock: Before a large screening campaign, run a quick purity check on your stock solution via HPLC (see Protocol 3.3) to confirm its integrity. 3. Rule out Solvent Effects: Always run a vehicle control (the solvent/buffer system without the compound) to ensure the solvent itself is not causing the observed effects. |
Section 3: In-Depth Protocols & Methodologies
These detailed protocols provide a validated framework for preparing, storing, and analyzing your solutions.
Protocol 3.1: Recommended Preparation of a Stabilized Aqueous Stock Solution (10 mM)
This protocol leverages pH control to maximize solution stability.
-
Prepare a 50 mM Sodium Citrate Buffer:
-
Dissolve 1.47 g of sodium citrate dihydrate in ~90 mL of high-purity water (e.g., Milli-Q).
-
Adjust the pH to 5.0 using 1 M HCl.
-
Bring the final volume to 100 mL with high-purity water.
-
Filter the buffer through a 0.22 µm sterile filter.
-
-
De-gas the Buffer:
-
Transfer the filtered buffer to a flask and sparge with argon or nitrogen gas for 20 minutes while stirring gently.
-
-
Prepare the Stock Solution:
-
Weigh out the required amount of solid 4-(aminomethyl)-3-(trifluoromethyl)pyrazole for your target volume (e.g., 1.79 mg for 1 mL of a 10 mM solution; MW = 179.12 g/mol ).
-
In a sterile, low-adsorption vial, add a small volume of the de-gassed citrate buffer and vortex thoroughly to dissolve the solid.
-
Add the remaining buffer to reach the final target volume and concentration.
-
-
Storage:
-
Immediately prepare single-use aliquots in sterile, low-adsorption cryovials.
-
Flash-freeze the aliquots in liquid nitrogen.
-
Store at ≤ -70°C, protected from light.
-
Protocol 3.2: Rapid Forced Degradation Study to Assess Stability
This stress-testing protocol helps identify the compound's primary vulnerabilities in your specific solution matrix. It is based on principles outlined in ICH guidelines for drug stability testing.[4]
-
Prepare a 1 mg/mL Solution: Prepare a solution of the compound in your proposed experimental solvent system (e.g., 50:50 acetonitrile:water).
-
Aliquot for Stress Conditions: Distribute the solution into five separate, clearly labeled glass vials.
-
Vial 1 (Control): Store at 2-8°C, protected from light.
-
Vial 2 (Acidic): Add 1 M HCl to reach a final acid concentration of 0.1 M.
-
Vial 3 (Basic): Add 1 M NaOH to reach a final base concentration of 0.1 M.
-
Vial 4 (Oxidative): Add 30% hydrogen peroxide to reach a final H₂O₂ concentration of 3%.
-
Vial 5 (Thermal): Place the vial in an oven set to 60°C.
-
-
Incubation: Let the vials (except the control) sit at room temperature (or 60°C for thermal) for 24-48 hours. Monitor for visual changes.
-
Analysis: Neutralize the acidic and basic samples. Analyze all samples, including the control, by HPLC (see Protocol 3.3). A significant decrease in the main peak area and the appearance of new peaks in a stressed sample indicate degradation under those conditions.
Protocol 3.3: HPLC Method for Purity and Degradation Analysis
This is a general-purpose reverse-phase HPLC method to quantify the parent compound and detect degradation products.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: Hold at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm and 254 nm
-
Injection Volume: 5 µL
Section 4: Mechanistic Insights & Visualization
Understanding the "why" behind the instability is key to preventing it. The core of the pyrazole heterocycle is generally aromatic and stable.[5] The instability is almost exclusively driven by the reactivity of the aminomethyl group.
Potential Degradation Pathways
The diagram below illustrates the most probable degradation pathways initiated by oxidation. The primary amine can undergo a two-electron oxidation to form an imine, which is then susceptible to hydrolysis, yielding an aldehyde and ammonia. These reactive aldehyde species can then participate in further reactions, including polymerization, leading to complex mixtures and solution discoloration.
A diagram of potential degradation pathways for 4-(aminomethyl)-3-(trifluoromethyl)pyrazole.
Causality Behind Experimental Choices:
-
Buffering to pH 4-6: The pKa of a primary aminomethyl group is typically around 9-10. By maintaining the pH well below this value, we ensure the equilibrium is shifted almost entirely to the protonated ammonium form (-CH₂NH₃⁺). This cation lacks the lone pair of electrons on the nitrogen that is the initial site of oxidative attack, thereby stabilizing the molecule.
-
Using Aprotic Solvents (e.g., ACN, DMSO): While seemingly inert, these solvents can present their own challenges. DMSO can be mildly oxidizing, especially at elevated temperatures, and must be of high purity. Acetonitrile is generally a good choice but offers no protection against atmospheric oxygen. The choice of an aprotic solvent is often a trade-off between solubility and the need for rigorous inert atmosphere techniques.
-
De-gassing Solvents: Dissolved oxygen is a direct reactant in the primary degradation pathway. Removing it via sparging with an inert gas is one of the most effective and straightforward ways to improve short-term stability during solution preparation.
Section 5: Data Summary Tables
Table 1: Summary of Recommended Solvents and Storage Conditions
| Solvent System | Recommended Use | Pros | Cons | Recommended Storage |
| Aqueous Buffer (pH 4-6) | Long-term storage; assays compatible with buffer salts. | Excellent stability due to amine protonation. | Limited solubility; potential for buffer components to interfere with assays. | ≤ -70°C, Aliquoted |
| DMSO (Anhydrous) | High-concentration stocks for dilution into aqueous media. | High solubilizing power. | Can promote oxidation; hygroscopic (absorbs water). | -20°C, Aliquoted, Inert Gas Overlay |
| Acetonitrile (Anhydrous) | Analytical standards; reactions where protic solvents interfere. | Chemically inert; volatile and easily removed. | Lower solubilizing power than DMSO; no protection from oxidation. | 2-8°C (short-term), Inert Atmosphere |
| Ethanol | General purpose use where slight protic nature is acceptable. | Good solubilizing power; less toxic than other organic solvents. | Can contain aldehyde impurities that react with the amine. | -20°C, Aliquoted |
Table 2: Summary of Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Reagent/Setup | Primary Degradation Pathway Targeted | Expected Outcome on HPLC |
| Acid Hydrolysis | 0.1 M HCl, RT, 48h | Generally stable | Minimal to no degradation expected. |
| Base Hydrolysis | 0.1 M NaOH, RT, 48h | Base-catalyzed oxidation | Potential for moderate degradation. |
| Oxidation | 3% H₂O₂, RT, 48h | Direct oxidation of the amine | Significant degradation with multiple new peaks. |
| Thermal | 60°C, 48h | Acceleration of all pathways | Moderate to significant degradation. |
| Photolytic | High-intensity UV/Vis light, RT, 48h | Light-catalyzed oxidation | Moderate degradation. |
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Reactions. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (Year N/A). Bentham Science. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (Year N/A). RSC Medicinal Chemistry. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (Year N/A). MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (Year N/A). Molecules. [Link]
-
Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. (2022). Organic Letters. [Link]
-
Synthesis of 4‐substituted 3‐trifluoromethyl pyrazoles. (Year N/A). ResearchGate. [Link]
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). PubMed. [Link]
-
Impact of Solvent on the Thermal Stability of Amines. (Year N/A). Industrial & Engineering Chemistry Research. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]
-
Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. (2025). Chemical Science. [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). Molbank. [Link]
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Technical Support Center: Overcoming Solubility Challenges with Pyrazole Derivatives in Experimental Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for one of the most common yet frustrating hurdles in the lab: the poor aqueous solubility of pyrazole derivatives. As a Senior Application Scientist, I have seen promising compounds and entire screening campaigns derailed by solubility issues. This resource synthesizes field-proven insights and fundamental physicochemical principles to help you navigate these challenges effectively, ensuring the integrity and success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial questions researchers face when working with pyrazole derivatives.
Q1: Why are my pyrazole derivatives consistently showing poor solubility in aqueous assay buffers?
A: The solubility challenge with pyrazole derivatives is rooted in their fundamental physicochemical properties. Typically, these compounds possess a rigid, planar heterocyclic ring system and are often decorated with lipophilic (greasy) functional groups. This combination leads to two primary issues:
-
High Lipophilicity (High LogP): The molecule has a stronger preference for non-polar environments (like octanol or lipids) than for water. This is a major driver of poor aqueous solubility. Many pyrazole derivatives have positive partition coefficients (LogP) ranging from 1.22 to 5.87, indicating a tendency towards lipophilicity[1].
-
High Crystal Lattice Energy: The planar structure of pyrazole rings allows them to stack efficiently, forming a highly stable, crystalline solid. A significant amount of energy is required to break this stable crystal lattice apart and allow individual molecules to interact with water, a process that is often energetically unfavorable. It has been noted that compounds with higher melting points often correlate with lower predicted aqueous solubility[1].
Q2: I dissolve my compound in 100% DMSO and it looks fine, but it crashes out when I dilute it into my aqueous assay buffer. What's happening?
A: This is a classic phenomenon known as "shock precipitation." While Dimethyl Sulfoxide (DMSO) is an excellent organic solvent for many compounds, its ability to keep them in solution dramatically decreases when it is diluted in water. You are moving the compound from a favorable organic environment to a highly unfavorable aqueous one. The final concentration of your compound may be above its kinetic solubility limit in the final assay buffer, even if the DMSO percentage is low. Kinetic solubility is the maximum concentration a compound, predissolved in DMSO, can reach in an aqueous buffer without precipitating immediately and is the most relevant measure for high-throughput screening (HTS) applications[2][3].
Q3: What is the very first thing I should try to improve the solubility of my pyrazole derivative?
A: The first and most straightforward approach is to optimize your use of co-solvents . Since you are likely already using DMSO, the key is to determine the maximum percentage of DMSO (or another co-solvent) your assay can tolerate without affecting the biological system (e.g., enzyme activity, cell viability). For many cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cytotoxicity[4]. For biochemical assays, this tolerance might be higher, but should always be validated. Using the highest tolerable co-solvent concentration is your first line of defense.
Q4: Can I just sonicate my plate to get the precipitated compound back into solution?
A: Sonication can be a temporary fix to re-dissolve precipitated compounds, particularly for immediate use in an assay. It provides the energy to break up aggregates and can help achieve a supersaturated state. However, it's important to understand this is often a thermodynamically unstable solution. The compound may re-precipitate over the course of your assay incubation, especially if it's a long one. Sonication is a rescue tool, not a preventative formulation strategy. Furthermore, the re-dissolved compound might be in an amorphous, less stable form, which could affect its activity[5].
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols for systematically addressing more complex solubility problems.
Guide 1: Optimizing Stock Solutions & Dilution Protocols
The root of many solubility problems begins with the stock solution. Proper preparation and handling are critical.
DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere. This absorbed water can significantly decrease the solubility of your compounds in the stock solution. This problem is synergistically enhanced by freeze-thaw cycles, which provide the energy needed for the compound to crystallize out of the now less-hospitable, water-contaminated DMSO[5][6].
Protocol for Preparing and Storing High-Quality DMSO Stock Solutions:
-
Start with High-Quality DMSO: Use anhydrous (≤0.1% water), high-purity DMSO. Store it in small, sealed aliquots to minimize repeated exposure to air.
-
Ensure Compound is Dry: Lyophilize your pyrazole derivative to remove any residual solvents or water before attempting to dissolve it.
-
Gravimetric Preparation: Whenever possible, prepare stock solutions gravimetrically (by weight) rather than volumetrically to improve accuracy.
-
Aided Dissolution: Use a vortex mixer or a brief, gentle warming (to 30-40°C) to ensure the compound is fully dissolved. Visually inspect the solution against a light source to confirm there is no particulate matter[7].
-
Minimize Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes in low-retention tubes. This prevents the damaging effects of repeated freezing and thawing of the main stock plate[8].
-
Proper Storage: Store stock solutions at -20°C or -80°C in sealed containers, preferably with a desiccant to create a dry microenvironment[4].
Directly adding a small volume of concentrated DMSO stock into a large volume of aqueous buffer is a recipe for precipitation. A stepwise dilution process is much safer.
Protocol for Stepwise Intermediate Dilution:
-
Warm the Assay Buffer: Ensure your aqueous assay buffer is warmed to the experimental temperature (e.g., 37°C) before use. Adding a room-temperature stock to a cold buffer can decrease solubility[2].
-
Create an Intermediate Dilution: Instead of adding 1 µL of a 10 mM DMSO stock directly into 99 µL of buffer, first create an intermediate dilution. For example, dilute your 10 mM stock 1:10 in 100% DMSO to get a 1 mM solution.
-
Perform the Final Dilution: Now, add 10 µL of the 1 mM intermediate stock to 90 µL of your pre-warmed assay buffer. This gradual reduction in DMSO concentration is less of a "shock" to the compound and allows it to disperse more effectively.
-
Mix Thoroughly: After the final dilution, mix the solution immediately and thoroughly by pipetting up and down several times.
Decision Workflow for Solubility Enhancement
This workflow guides you from initial observation of poor solubility to a rational selection of enhancement strategies.
Caption: A stepwise decision guide for addressing pyrazole solubility issues.
Guide 2: Leveraging pH for Solubility Enhancement
Many pyrazole derivatives contain acidic or basic functional groups. By controlling the pH of the assay buffer, you can shift the equilibrium towards the charged (ionized) form of the molecule, which is almost always more water-soluble than the neutral form. This is governed by the Henderson-Hasselbalch equation [9][10][11].
The Underlying Principle: Ionization Increases Solubility
-
For a Weakly Acidic Compound (HA): pH = pKa + log([A⁻]/[HA])
-
To increase the concentration of the soluble ionized form (A⁻), you must use a buffer with a pH greater than the pKa . A good rule of thumb is to aim for a pH that is 1-2 units above the pKa.
-
-
For a Weakly Basic Compound (B): pOH = pKb + log([BH⁺]/[B]) or pH = pKa + log([B]/[BH⁺])
-
To increase the concentration of the soluble ionized form (the protonated cation, BH⁺), you must use a buffer with a pH less than the pKa of the conjugate acid. Aim for a pH 1-2 units below the pKa.
-
Protocol for pH-Based Solubility Optimization:
-
Determine the Compound's pKa:
-
Prediction: Use computational tools (e.g., ChemAxon, ACD/Labs) for an initial estimate.
-
Experimental: If feasible, determine the pKa experimentally using techniques like potentiometric titration or UV-spectrophotometry.
-
-
Select an Appropriate Buffer System: Choose a buffer that has a buffering range close to your target pH. For example, if your acidic compound has a pKa of 6.5 and you want to work at pH 7.5, a phosphate buffer system is an excellent choice[12].
-
Prepare and Test Buffers: Prepare a series of buffers with varying pH values (e.g., pH 6.5, 7.0, 7.5, 8.0).
-
Measure Kinetic Solubility: Perform a kinetic solubility assay (see protocol below) in each buffer to determine the optimal pH for your compound.
-
Validate Biological Activity: Crucially, confirm that the optimal pH for solubility does not negatively impact your assay's biological components (e.g., enzyme stability and activity).
Guide 3: Using Excipients - Surfactants and Cyclodextrins
When co-solvents and pH adjustments are insufficient, solubility-enhancing excipients can be employed. These should be used judiciously, as they can interfere with assays.
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles that can encapsulate hydrophobic compounds, effectively hiding them from the aqueous environment[6].
-
Common Types:
-
Working Concentrations: Start with very low concentrations, typically around 0.01% - 0.05% (w/v). The goal is to inhibit precipitation, not necessarily to achieve full micellar solubilization, which may require concentrations above the CMC[15].
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form "inclusion complexes" with poorly soluble molecules, effectively shielding the hydrophobic parts of the guest molecule from water.
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are widely used due to their improved water solubility and safety profiles compared to native β-cyclodextrin.
-
Working Concentrations: Typical starting concentrations range from 1 mM to 10 mM.
Protocol for Using Excipients:
-
Select an Excipient: Based on your compound and assay, choose a starting excipient. For general purposes, a non-ionic surfactant like Pluronic F127 or a modified cyclodextrin like HP-β-CD are good starting points[16].
-
Prepare Stock Solution: Prepare a concentrated stock of the excipient in your assay buffer.
-
Test a Concentration Range: Add the excipient to your assay buffer at several final concentrations (e.g., 0.005%, 0.01%, 0.025% for surfactants; 1, 5, 10 mM for cyclodextrins).
-
Perform Solubility Assay: Add your pyrazole derivative (from DMSO stock) to these excipient-containing buffers and determine the solubility.
-
Run an Assay Control: This is the most critical step. Run your biological assay with the excipient alone (at the effective concentration) but without your compound. This will reveal any direct interference of the excipient with your assay signal.
Part 3: Key Experimental Protocols & Data
This section provides standardized protocols for assessing solubility and summarizes key data for easy reference.
Protocol: High-Throughput Kinetic Solubility Assay using Nephelometry
This method is ideal for the early-stage discovery setting to quickly rank compounds. It measures the light scattered by insoluble particles (turbidity)[17].
-
Prepare Compound Plate: Create a serial dilution of your pyrazole derivative in 100% DMSO in a 96- or 384-well plate. Typical concentrations might range from 10 mM down to ~10 µM.
-
Prepare Assay Plate: Add the appropriate volume of your chosen aqueous assay buffer to a clear-bottomed microplate.
-
Transfer and Mix: Using a liquid handler, transfer a small, fixed volume (e.g., 1-2 µL) from the DMSO compound plate to the buffer-containing assay plate. Mix immediately and thoroughly. The final DMSO concentration should be kept constant across all wells.
-
Incubate: Allow the plate to equilibrate at the desired temperature (e.g., room temperature or 37°C) for a set period, typically 1-2 hours[18].
-
Read Plate: Measure the turbidity in each well using a laser-based nephelometer.
-
Data Analysis: Plot the nephelometry signal (in Nephelometric Turbidity Units, NTU) against the compound concentration. The concentration at which the signal begins to rise sharply above the baseline is determined as the kinetic solubility[19].
Data Summary Tables
Table 1: Properties of Common Co-solvents and Excipients
| Agent | Type | Typical Final Conc. in Assay | Key Considerations |
| DMSO | Organic Co-solvent | <0.5% (cell) / <2% (biochem) | Hygroscopic; can cause "shock precipitation".[4] |
| Ethanol | Organic Co-solvent | 1-5% | Can denature some proteins at higher concentrations.[13] |
| PEG 400 | Polymeric Co-solvent | 1-10% | Generally well-tolerated but can increase solution viscosity.[13] |
| Tween 80 | Non-ionic Surfactant | 0.01 - 0.1% | Can interfere with assays involving lipid membranes or lipases.[13] |
| Pluronic F127 | Non-ionic Surfactant | 0.01 - 0.05% | Potent precipitation inhibitor; generally low cytotoxicity.[20] |
| HP-β-CD | Cyclodextrin | 1 - 10 mM | Can extract cholesterol from cell membranes at high conc.[16] |
Table 2: Troubleshooting Quick Reference Guide
| Issue | Primary Cause(s) | Recommended First Action |
| Precipitation in DMSO stock vial | Water absorption, freeze-thaw cycles | Discard stock. Prepare fresh using anhydrous DMSO and aliquot.[5][6] |
| "Shock" precipitation on dilution | Compound exceeds kinetic solubility | Use a stepwise intermediate dilution protocol.[2] |
| Precipitation during assay incubation | Thermodynamically unstable supersaturation | Lower the final compound concentration or add a precipitation inhibitor (e.g., Pluronic F127). |
| Inconsistent IC50 values | Variable amount of soluble compound | Measure kinetic solubility and work below that limit. Ensure robust mixing.[2] |
| Cell death in control wells | Cytotoxicity of solvent/excipient | Reduce the final concentration of DMSO or excipient; run a dose-response curve for the vehicle.[4][8] |
Visualizing Key Concepts
A deeper understanding of the underlying principles is essential for effective troubleshooting.
Mechanism of DMSO Stock Precipitation
Caption: The synergistic effect of water absorption and freeze-thaw cycles on compound precipitation in DMSO stocks.
The Henderson-Hasselbalch Principle in Action
Caption: How buffer pH relative to a compound's pKa dictates the ratio of neutral to ionized forms, thereby affecting solubility.
References
-
Ziath Ltd. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]
-
Beilstein-Institut. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- Asgharian, P., et al. (2016). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
- Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening.
- Andrews, G. P., et al. (2011). Physicochemical characterization and drug-release properties of celecoxib hot-melt extruded glass solutions. Journal of Pharmacy and Pharmacology.
- Hirano, H., et al. (1995). Comparison of Reliability of Log P Values for Drugs Calculated by Several Methods. Chemical and Pharmaceutical Bulletin.
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
- European Commission, Joint Research Centre. (n.d.). Solubility Determination of Chemicals by Nephelometry.
- Orbán, Á., et al. (2023). Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability. Pharma Excipients.
-
BYJU'S. (n.d.). Henderson-Hasselbalch equation. Retrieved from [Link]
- Li, Y., et al. (2024). Construction of Heteroleptic Copper Complexes in Perylene Diimide-Based COFs for Heterogeneous Metallaphotoredox Catalysis. Journal of the American Chemical Society.
- Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening.
- Beilstein-Institut zur Förderung der Chemischen Wissenschaften. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- Kozikowski, B. A., et al. (2005). A novel approach to determine water content in DMSO for a compound collection repository. Journal of Biomolecular Screening.
- de Levie, R. (2003). The Henderson–Hasselbalch Equation: Its History and Limitations.
-
BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]
- Palmer, D. S., et al. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. Pharmaceutical Research.
- Al-kassas, R., et al. (2023). Enhancing the solubility of celecoxib via lyophilized solid dispersions using computational and experimental approaches.
-
Ziath Ltd. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]
-
Study.com. (2021). Using the Henderson-Hasselbalch Equation for a Buffer. Retrieved from [Link]
- Jain, A., et al. (2011).
- Farràs, M., et al. (2024). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI.
-
University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
- Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules.
-
MDPI. (n.d.). Special Issue : Cyclodextrins and Their Derivatives: A Basis for New Drug Formulations. Retrieved from [Link]
- D'Errico, S., et al. (2021).
- Holm, R. (2022).
- Gorgani, L., et al. (2017).
- Promega Corporation & Eppendorf. (2021).
- Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening.
- Nagarsenker, M. S., et al. (2011). Enhancing Solubility and Dissolution of Celecoxib by Spray Drying using Pluronic F 127.
-
Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]
- Gellis, A., et al. (2017).
-
University of Louisiana Monroe. (n.d.). Experiment # 9: The Henderson-Hasselbalch Equation. Retrieved from [Link]
- ChemComplete. (2022).
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. solvescientific.com.au [solvescientific.com.au]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. ziath.com [ziath.com]
- 6. ziath.com [ziath.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. byjus.com [byjus.com]
- 10. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 11. ulm.edu [ulm.edu]
- 12. Using the Henderson-Hasselbalch Equation for a Buffer | Chemistry | Study.com [study.com]
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- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. ijper.org [ijper.org]
Technical Support Center: Synthesis of 4-(Aminomethyl)-3-(trifluoromethyl)pyrazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges and reducing impurities in your production process. As Senior Application Scientists, we have compiled this information based on established literature and practical laboratory experience to ensure the highest scientific integrity and utility.
Overview of Synthetic Strategies
The synthesis of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole typically proceeds through the functionalization of a pre-formed 3-(trifluoromethyl)pyrazole core at the 4-position. Two common and effective strategies involve the introduction of a functional group that can be subsequently converted to the desired aminomethyl moiety.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Route A: Vilsmeier-Haack Formylation Followed by Reductive Amination
This route involves the formylation of 3-(trifluoromethyl)pyrazole at the C-4 position using the Vilsmeier-Haack reagent, followed by reductive amination of the resulting aldehyde.
Question 1: My Vilsmeier-Haack formylation is giving a low yield of the desired 4-formyl-3-(trifluoromethyl)pyrazole and multiple side products. What could be the cause and how can I optimize it?
Answer:
Low yields and the formation of side products in Vilsmeier-Haack reactions are often related to reaction conditions and the nature of the substrate.[1][2][3][4]
Potential Causes:
-
Incomplete reaction: Insufficient reaction time or temperature can lead to the recovery of unreacted starting material.
-
Formation of regioisomers: While formylation of 1-substituted pyrazoles generally occurs at the 4-position, small amounts of the 5-formyl isomer can sometimes be observed, especially if the N1 position is unsubstituted.
-
Hydroxymethylation: Under certain conditions, particularly with prolonged heating of DMF, in-situ generation of formaldehyde can lead to hydroxymethylation of the pyrazole ring as a side reaction.[5]
-
Degradation: The trifluoromethyl group can be sensitive to harsh reaction conditions, potentially leading to decomposition.
Troubleshooting Steps & Optimization:
-
Temperature and Reaction Time:
-
Start with milder conditions (e.g., 0 °C to room temperature) and gradually increase the temperature if the reaction is sluggish. Monitor the reaction progress by TLC or LC-MS to determine the optimal time and temperature.
-
A typical procedure involves cooling the DMF, adding POCl₃ dropwise, adding the pyrazole, and then heating to around 70-80°C for several hours.[1]
-
-
Stoichiometry of Vilsmeier Reagent:
-
Use a slight excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents) to ensure complete conversion of the starting material. However, a large excess can sometimes lead to more side products.
-
-
Work-up Procedure:
-
Careful hydrolysis of the intermediate iminium salt is crucial. Pouring the reaction mixture onto crushed ice and then neutralizing with a base (e.g., NaOH or NaHCO₃ solution) is a standard and effective method. Insufficient neutralization can lead to incomplete hydrolysis and lower yields.
-
Experimental Protocol: Optimized Vilsmeier-Haack Formylation
-
To a stirred solution of N,N-dimethylformamide (DMF, 3 eq.) at 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.2 eq.).
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add 3-(trifluoromethyl)pyrazole (1 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 70-80 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Question 2: I am observing a significant amount of an imine impurity after my reductive amination step. How can I drive the reaction to completion?
Answer:
The persistence of the intermediate imine is a common issue in reductive amination and indicates incomplete reduction.[6][7][8][9]
Potential Causes:
-
Insufficient reducing agent: The stoichiometry of the reducing agent may not be adequate to reduce all of the in-situ formed imine.
-
Decomposition of the reducing agent: Some reducing agents, like sodium borohydride, can react with the solvent (e.g., methanol) or acidic catalysts, reducing their effective concentration.[7]
-
Reaction kinetics: The rate of reduction may be slow under the chosen conditions.
Troubleshooting Steps & Optimization:
-
Choice and Stoichiometry of Reducing Agent:
-
Sodium borohydride (NaBH₄): This is a common and cost-effective reducing agent. Try increasing the equivalents (e.g., from 1.5 to 3 eq.) to push the reaction to completion.[7]
-
Sodium cyanoborohydride (NaBH₃CN): This reagent is more selective for imines over aldehydes and is effective at slightly acidic pH.[6][9]
-
Sodium triacetoxyborohydride (STAB): STAB is a milder and often more efficient reagent for reductive aminations, particularly for sensitive substrates.[10][11]
-
-
pH Control:
-
The formation of the imine is favored under slightly acidic conditions (pH 4-6). Adding a catalytic amount of acetic acid can be beneficial. However, a too low pH can hydrolyze the imine and decompose some reducing agents.
-
-
Reaction Temperature and Time:
-
If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C). However, be mindful of the stability of your product.[7]
-
Extend the reaction time and monitor by TLC or LC-MS until the imine spot is no longer visible.
-
-
Order of Addition:
-
For some substrates, adding the amine and the reducing agent to the solvent before adding the aldehyde can minimize side reactions.
-
Experimental Protocol: Optimized Reductive Amination
-
Dissolve 4-formyl-3-(trifluoromethyl)pyrazole (1 eq.) in a suitable solvent (e.g., methanol or dichloromethane).
-
Add a source of ammonia (e.g., ammonium acetate, 7 M ammonia in methanol) in excess.
-
If necessary, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C and add the reducing agent (e.g., NaBH₄, 2-3 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the imine is consumed (monitor by TLC/LC-MS).
-
Quench the reaction by the slow addition of water.
-
Adjust the pH to basic with aqueous NaOH.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate.
-
Purify by column chromatography.
Route B: 4-Cyano-3-(trifluoromethyl)pyrazole Reduction
This pathway involves the synthesis of 4-cyano-3-(trifluoromethyl)pyrazole, followed by its reduction to the aminomethyl derivative.
Question 3: My catalytic hydrogenation of 4-cyano-3-(trifluoromethyl)pyrazole is producing significant amounts of secondary and tertiary amine byproducts. How can I improve the selectivity for the primary amine?
Answer:
The formation of secondary and tertiary amines is a well-known side reaction in the catalytic hydrogenation of nitriles.[12] This occurs when the initially formed primary amine reacts with the intermediate imine.
Potential Causes:
-
Catalyst choice: Some catalysts are more prone to promoting the formation of secondary and tertiary amines.
-
Reaction conditions: High temperatures and pressures can favor over-alkylation.
-
Solvent and additives: The reaction medium can influence the selectivity.
Troubleshooting Steps & Optimization:
-
Catalyst Selection:
-
Raney Nickel or Raney Cobalt: These are often used for nitrile reduction and can provide good selectivity for primary amines, especially in the presence of ammonia.[12]
-
Palladium on Carbon (Pd/C): While effective, it can sometimes lead to more secondary amine formation. Using it in an acidic medium can sometimes improve selectivity for the primary amine.[13]
-
Rhodium or Platinum catalysts: These can also be effective but may require more optimization.
-
-
Reaction Medium:
-
Ammonia: The addition of ammonia (e.g., using a solution of ammonia in methanol as the solvent) is a common and effective strategy to suppress the formation of secondary and tertiary amines. Ammonia competes with the product primary amine for reaction with the intermediate imine.
-
Acidic Conditions: Performing the hydrogenation in the presence of an acid (e.g., HCl in methanol) can protonate the primary amine as it is formed, preventing it from reacting further. The product is then isolated as the hydrochloride salt.
-
-
Temperature and Pressure:
-
Use the mildest conditions possible that still allow for a reasonable reaction rate. Lower temperatures and pressures generally favor the formation of the primary amine.[14]
-
Experimental Protocol: Selective Catalytic Hydrogenation of a Nitrile
-
In a high-pressure reactor, charge a solution of 4-cyano-3-(trifluoromethyl)pyrazole (1 eq.) in methanol saturated with ammonia.
-
Add the hydrogenation catalyst (e.g., Raney Nickel, 5-10 wt%).
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction by observing hydrogen uptake and by periodically analyzing aliquots by GC-MS or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product.
Purification of the Final Product
Question 4: I am having difficulty purifying the final 4-(aminomethyl)-3-(trifluoromethyl)pyrazole by column chromatography. The product is streaking badly on the silica gel column. What is the best way to purify this basic compound?
Answer:
The basic nature of the aminomethyl group leads to strong interactions with the acidic silanol groups on the surface of standard silica gel, causing peak tailing, poor separation, and sometimes irreversible adsorption.[15]
Troubleshooting Steps & Optimization:
-
Neutralize the Silica Gel:
-
Pre-treat the silica gel with a basic solution. A common method is to prepare the slurry of silica gel in the eluent and add a small amount of a volatile amine, such as triethylamine (typically 0.1-1% v/v) or ammonium hydroxide.
-
-
Use a Basic Mobile Phase:
-
Incorporate a small amount of a basic modifier into your eluent system. For example, if you are using a dichloromethane/methanol gradient, add 0.1-1% triethylamine or ammonium hydroxide to both solvents. This will compete with your product for the acidic sites on the silica gel.
-
-
Alternative Stationary Phases:
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.
-
Amine-functionalized silica gel: This commercially available stationary phase is specifically designed for the purification of basic compounds.
-
-
Salt Formation and Purification:
-
Convert the amine to its hydrochloride salt by treating the crude product with a solution of HCl in a suitable solvent (e.g., diethyl ether or methanol). The salt is often a crystalline solid that can be purified by recrystallization. The free base can then be regenerated by treatment with a base.
-
Experimental Protocol: Column Chromatography of a Basic Amine
-
Choose an appropriate solvent system (e.g., dichloromethane/methanol).
-
To your chosen eluent, add a basic modifier (e.g., 0.5% triethylamine).
-
Prepare the column by slurry packing the silica gel with the modified eluent.
-
Dissolve the crude product in a minimum amount of the eluent and load it onto the column.
-
Elute the column with the modified solvent system, gradually increasing the polarity if necessary.
-
Collect the fractions and analyze them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods to determine the purity of the final product?
A1: A combination of methods is recommended for accurate purity assessment.[][17][18]
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating the desired product from impurities. Using a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with a modifier like trifluoroacetic acid or formic acid), you can quantify the purity and detect even minor impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. Quantitative NMR (qNMR) can be used for highly accurate purity determination.[17][18] ¹⁹F NMR is also very useful for confirming the integrity of the trifluoromethyl group.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the product and can help in identifying impurities.
Q2: How can I minimize the formation of regioisomers during the initial functionalization of 3-(trifluoromethyl)pyrazole?
A2: For N-unsubstituted pyrazoles, functionalization can occur at both the C4 and C5 positions. To ensure regioselectivity at the C4 position, it is highly advisable to protect the N1 position with a suitable protecting group (e.g., a p-methoxybenzyl (PMB) or a 2,4-dinitrophenyl (DNP) group) before carrying out the functionalization step. The protecting group can then be removed in a later step.
Q3: What are the stability and storage recommendations for 4-(aminomethyl)-3-(trifluoromethyl)pyrazole?
A3: Primary amines can be susceptible to oxidation and reaction with atmospheric carbon dioxide. It is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20 °C for long-term storage). If the compound is sensitive to air, storing it as a hydrochloride salt can improve its stability.
Visualizing Impurity Formation Pathways
The following diagrams illustrate the formation of common impurities during the synthesis of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole.
Caption: Potential impurity formation pathways in the synthesis of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole.
Troubleshooting Decision Tree
This decision tree can guide you through troubleshooting common issues in your synthesis.
Caption: A decision tree for troubleshooting the synthesis and purification of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole.
References
-
Kowalczyk, A., Utecht-Jarzyńska, G., Mlostoń, G., & Jasiński, M. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(12), 2499–2503. [Link]
-
ResearchGate. (n.d.). Synthesis of 4‐substituted 3‐trifluoromethyl pyrazoles. Retrieved January 26, 2026, from [Link]
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ResearchGate. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Retrieved January 26, 2026, from [Link]
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MDPI. (n.d.). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Retrieved January 26, 2026, from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved January 26, 2026, from [Link]
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RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
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MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved January 26, 2026, from [Link]
-
Journal of the American Chemical Society. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 26, 2026, from [Link]
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Biology LibreTexts. (2021). 1.14: Column Chromatography. Retrieved January 26, 2026, from [Link]
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ResearchGate. (2020). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Retrieved January 26, 2026, from [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved January 26, 2026, from [Link]
-
National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]
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ResearchGate. (n.d.). A new procedure based on column chromatography to purify bromelain by ion exchange plus gel filtration chromatographies. Retrieved January 26, 2026, from [Link]
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Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Polysubstituted 3-trifluoromethylpyrazoles: Regioselective (3 + 2)-cycloaddition of trifluoroacetonitrile imines with enol ethers and functional group transformations. Retrieved January 26, 2026, from [Link]
-
Semantic Scholar. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. [Link]
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PubMed. (2011). Synthesis of 3-amino-4-fluoropyrazoles. [Link]
-
ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Retrieved January 26, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 26, 2026, from [Link]
-
Periodica Polytechnica. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. [Link]
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ResearchGate. (n.d.). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. Retrieved January 26, 2026, from [Link]
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National Institutes of Health. (n.d.). Functionalization of Organotrifluoroborates: Reductive Amination. [Link]
-
PubMed. (2023). Analytical methods for amatoxins: A comprehensive review. [Link]
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Springer. (n.d.). Determination of standard sample purity using the high-precision 1H-NMR process. Retrieved January 26, 2026, from [Link]
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Chemistry Steps. (n.d.). Reductive Amination. Retrieved January 26, 2026, from [Link]
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RSC Publishing. (n.d.). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Retrieved January 26, 2026, from [Link]
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Der Pharma Chemica. (2010). New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3-Amino-4-cyano pyrazole. [Link]
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PubChem. (n.d.). 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxamide. Retrieved January 26, 2026, from [Link]
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Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]
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National Institutes of Health. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. [Link]
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WordPress. (n.d.). Reductive Amination. Retrieved January 26, 2026, from [Link]
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Der Pharma Chemica. (2010). New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3-Amino-4-cyano pyrazole. [Link]
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Wikipedia. (n.d.). Nitrile reduction. Retrieved January 26, 2026, from [Link]
-
National Institutes of Health. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. [Link]
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Technical Support Center: Method Refinement for Analyzing Pyrazole Compound Purity
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of pyrazole compounds. This guide is structured to provide researchers, scientists, and drug development professionals with direct, actionable solutions to common challenges encountered during purity analysis. We move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and develop robust, self-validating analytical methods.
Section 1: Choosing Your Analytical Approach
The first critical decision is selecting the appropriate analytical technique. The properties of your specific pyrazole derivative—its volatility, thermal stability, and the information you require—will dictate the best path forward. High-Performance Liquid Chromatography (HPLC) is often the primary technique for purity and impurity profiling, while Gas Chromatography (GC) is suitable for volatile, thermally stable compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for absolute purity determination (qNMR) and structural elucidation of impurities, especially when dealing with isomers.
The following decision tree provides a logical workflow for method selection.
Caption: Workflow for selecting the primary analytical technique.
Section 2: Troubleshooting & FAQs in Pyrazole Analysis
This section addresses specific issues in a question-and-answer format, providing both the cause and the solution for common experimental hurdles.
High-Performance Liquid Chromatography (HPLC)
Q1: My pyrazole compound shows significant peak tailing in reverse-phase HPLC. What is the cause and how can I fix it?
A1: This is the most frequently encountered issue. Peak tailing for pyrazoles, which are basic compounds, is primarily caused by secondary interactions between the analyte and the stationary phase.[1]
-
Causality (The "Why"): Standard silica-based C18 columns have residual, acidic silanol groups (Si-OH) on their surface. At a typical mobile phase pH (above 3), these silanols can become ionized (Si-O⁻).[2] Your basic pyrazole analyte can then interact with these ionized silanols via a strong ion-exchange mechanism, in addition to the desired hydrophobic retention. This secondary retention mechanism is slower to release the analyte, resulting in a "tailing" peak shape where the asymmetry factor (As) is greater than 1.2.[2]
-
Troubleshooting Protocol: The goal is to minimize these secondary silanol interactions.
Caption: Decision tree for troubleshooting HPLC peak tailing.
-
Operate at Low pH: By lowering the mobile phase pH to between 2.5 and 3.0, you fully protonate the residual silanol groups, neutralizing their negative charge and preventing the ion-exchange interaction.[3][4] A mobile phase containing 0.1% trifluoroacetic acid (TFA) or phosphoric acid is effective.
-
Use a Competing Base: Adding a small concentration (e.g., 5-20 mM) of a competing base like triethylamine (TEA) to the mobile phase can also work.[3] The TEA will preferentially interact with the active silanol sites, effectively shielding your pyrazole analyte from them. However, this can shorten column lifetime.[3]
-
Employ a Modern Column: The most robust solution is to use a column designed for basic compounds. Modern "Type B" high-purity silica columns have far fewer metal contaminants and are more thoroughly end-capped, significantly reducing silanol activity.[1] Polar-embedded or polar-endcapped columns are also excellent choices as they provide alternative interaction sites that shield the silanols.
-
-
Self-Validation: Your method is improved when you achieve a symmetric, Gaussian peak shape with a USP tailing factor between 0.9 and 1.2.[1] This ensures accurate integration and quantification, which is a core requirement of a validated analytical procedure according to ICH Q2(R1) guidelines.[5][6]
Q2: I'm having trouble separating isomeric pyrazole impurities from my main peak. What should I try?
A2: Co-elution of isomers is a common challenge because they often have very similar polarities and hydrophobicities.
-
Causality (The "Why"): Regioisomers, such as a 3-substituted vs. a 5-substituted pyrazole formed during synthesis, can have nearly identical physicochemical properties, making them difficult to resolve with standard C18 columns.[7]
-
Troubleshooting Protocol:
-
Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. Methanol is a hydrogen-bond donor and acceptor, while acetonitrile is primarily a dipole. This difference in solvent selectivity can alter interactions with your analytes and the stationary phase, often improving resolution.
-
Try a Phenyl-Hexyl Stationary Phase: Phenyl-based columns offer different selectivity compared to C18. They separate compounds based on pi-pi interactions between the phenyl rings of the stationary phase and aromatic analytes like pyrazoles. This can be highly effective for resolving isomers.
-
Optimize Temperature: Lowering the column temperature can sometimes enhance resolution by increasing the viscosity of the mobile phase and slowing down mass transfer, though it will increase backpressure and run times. Conversely, increasing temperature can sometimes improve efficiency.
-
Reduce Gradient Slope: For gradient methods, decrease the rate of change of the organic solvent (%B/min). A shallower gradient gives the analytes more time to interact with the stationary phase, which can significantly improve the separation of closely eluting peaks.
-
| Parameter | Starting Condition | Optimization Strategy |
| Column | C18, 4.6 x 150 mm, 5 µm | Switch to Phenyl-Hexyl; try superficially porous particles for higher efficiency. |
| Mobile Phase A | 0.1% TFA in Water | Try 0.1% Formic Acid (for MS compatibility) or 20 mM Phosphate Buffer. |
| Mobile Phase B | Acetonitrile | Switch to Methanol to alter selectivity. |
| Gradient | 5% to 95% B in 20 min | Make the gradient shallower (e.g., 1% B/min) in the region where isomers elute. |
| Flow Rate | 1.0 mL/min | Decrease to 0.8 mL/min to improve resolution, but expect longer run times. |
| Temperature | 30 °C | Test a range from 25 °C to 40 °C. |
| Detector | UV at 254 nm or DAD | Use a Diode Array Detector (DAD) to check for peak purity and identify optimal wavelengths. |
| Table 1: Typical HPLC Starting Conditions and Optimization Strategies for Pyrazole Purity Analysis. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: Why are the signals for the C3 and C5 positions in my 3(5)-substituted pyrazole's NMR spectrum broad or averaged?
A1: This is a classic manifestation of tautomerism in N-unsubstituted pyrazoles.
-
Causality (The "Why"): An N-unsubstituted pyrazole with different substituents at the 3 and 5 positions exists as a mixture of two rapidly interconverting tautomers in solution.[8] The proton on the nitrogen atom can "jump" from one nitrogen to the other. If this exchange is fast on the NMR timescale, the spectrometer "sees" an average of the two distinct molecules. This leads to a single, often broadened, signal for the C3 and C5 carbons (and their attached protons) instead of two sharp, distinct signals.[8][9]
-
Troubleshooting Protocol: To resolve the individual tautomers, you need to slow down the rate of this prototropic exchange.
-
Lower the Temperature: Acquiring the NMR spectrum at a lower temperature (e.g., down to -40 °C) is the most effective way to slow the exchange.[8] As the exchange rate decreases, you may reach the coalescence point and then resolve two separate sets of signals for each tautomer.
-
Change the Solvent: The rate of exchange is highly dependent on the solvent.[8]
-
Aprotic, non-polar solvents (like CCl₄ or cyclohexane) can slow down intermolecular proton exchange.
-
Dipolar aprotic solvents (like DMSO-d₆ or acetone-d₆) are often preferred over alcohols for these studies as they are less likely to participate directly in the proton exchange.[8]
-
Protic solvents (like D₂O or CD₃OD) will cause the N-H proton to exchange with the solvent's deuterium, making the N-H signal disappear and potentially accelerating tautomerism.[9]
-
-
Ensure a Dry Sample: Residual water in your NMR solvent can act as a catalyst for proton exchange, exacerbating the problem. Using a freshly opened ampule of deuterated solvent or drying it over molecular sieves is crucial.[9]
-
| Factor | Influence on Tautomeric Exchange | Recommended Action for Analysis |
| Temperature | Lower temperature slows the exchange rate. | Acquire spectra at low temperatures (e.g., 25°C down to -40°C). |
| Solvent | Protic solvents can accelerate exchange; dipolar aprotic solvents are often best for observation. | Use dry DMSO-d₆ or Acetone-d₆. Avoid CD₃OD or D₂O unless studying exchange.[8] |
| Concentration | Higher concentrations can favor intermolecular H-bonding and affect exchange rates. | Analyze at a consistent, relatively low concentration. |
| Table 2: Factors Influencing Tautomeric Equilibrium in NMR Analysis. |
Section 3: Standardized Experimental Protocols
These protocols provide a validated starting point for your method development, consistent with the principles outlined in USP <621> Chromatography.[10]
Protocol 1: General Reverse-Phase HPLC Purity Method
This method is designed as a robust starting point for a wide range of pyrazole derivatives.
-
Instrumentation:
-
HPLC system with gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: Diode Array Detector (DAD), monitor at 220 nm, 254 nm, and apex wavelength. Acquire spectra from 200-400 nm to assess peak purity.
-
Injection Volume: 5 µL.
-
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Sample Preparation:
-
Accurately weigh and dissolve the pyrazole sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
-
-
System Suitability:
-
Before analysis, perform at least five replicate injections of the sample solution.
-
The relative standard deviation (RSD) for the peak area of the main pyrazole peak should be ≤ 2.0%.
-
The USP tailing factor for the main peak should be between 0.8 and 1.5.
-
This validation ensures the system is performing correctly before analyzing unknown samples, a key principle of ICH Q2(R1).[6]
-
Protocol 2: Quantitative NMR (qNMR) for Purity Assay
This protocol allows for the determination of absolute purity without needing a specific reference standard for the pyrazole compound itself.
-
Materials:
-
High-field NMR spectrometer (≥400 MHz).
-
High-purity deuterated solvent (e.g., DMSO-d₆).
-
Certified, high-purity internal standard (IS) with a known chemical structure and purity (e.g., maleic acid, dimethyl sulfone). The IS should have a simple spectrum with at least one sharp signal that does not overlap with any analyte signals.
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the pyrazole compound into a clean vial. Record the weight to 4 decimal places.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial. Record the weight to 4 decimal places.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent. Ensure complete dissolution.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Crucial Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified (a D1 of 30-60 seconds is often sufficient). This ensures all protons are fully relaxed before the next pulse, making the signal integral directly proportional to the number of protons.
-
Use a 90° pulse angle.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved, non-overlapping signal from your pyrazole compound and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons giving rise to the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P_IS = Purity of the internal standard (as a percentage)
-
-
References
-
Santos, A. et al. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
-
Organic Chemistry Portal. Pyrazole synthesis.
-
Dalton, E. et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules.
-
Ferreira, I. et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.
-
Gomha, S. et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
-
U.S. Pharmacopeia. General Chapter <621> Chromatography.
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
-
International Journal of ChemTech Research. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
-
Al-Hilfi, J. & Abood, N. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate.
-
Bairam, E. et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Pharmaceuticals.
-
BenchChem. Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
-
Das, P. et al. (2022). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters.
-
Element Lab Solutions. Peak Tailing in HPLC.
-
ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
-
ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
-
MDPI. Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents.
-
USP. <621> CHROMATOGRAPHY.
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC?.
-
Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.
-
ResearchGate. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
-
Pharmacia. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring.
-
ResearchGate. How can I resolve peak tailing during the analysis of drug in HPLC?.
-
Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
-
BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole.
-
PubMed Central. Current status of pyrazole and its biological activities.
-
MDPI. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.
-
Chromatography Online. Are You Sure You Understand USP <621>?.
-
Chromatography Online. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
-
Agilent. Understanding the Latest Revisions to USP <621>.
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
-
International Council for Harmonisation. Quality Guidelines.
-
International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
-
Scribd. USP-NF 621 Chromatography.
-
Encyclopedia.pub. Synthesis and Properties of Pyrazoles.
-
YouTube. ICH Q2 Validation of Analytical Procedures.
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
-
IJCRT.org. A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES.
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
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Technical Support Center: Pyrazole-Based Assay Interference
Welcome to the technical support center for researchers encountering challenges with pyrazole-containing compounds in biological and biochemical assays. This guide is designed to provide you with the expertise and practical steps needed to identify, understand, and mitigate assay interference, ensuring the integrity and reliability of your experimental data.
Introduction: The Duality of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates due to its versatile biological activities. However, this same chemical versatility can be a double-edged sword in the laboratory. Certain pyrazole derivatives are classified as Pan-Assay INterference compoundS (PAINS), which are notorious for producing false-positive results in high-throughput screening (HTS) through a variety of mechanisms unrelated to specific target engagement.[1] This guide will help you distinguish true biological activity from assay artifacts.
Troubleshooting Guide: A Mechanistic Approach
This section addresses specific issues you may encounter, delving into the underlying causes and providing actionable solutions.
Question 1: My pyrazole compound is active in a fluorescence-based assay, but the results are inconsistent. What could be the cause?
Answer:
Fluorescence-based assays are particularly susceptible to interference. The issue you're observing could stem from the intrinsic properties of your pyrazole compound or its interaction with assay components.
Probable Causes & Solutions:
-
Compound Autofluorescence: Pyrazole derivatives, especially those with extended conjugation, can exhibit intrinsic fluorescence, which can artificially inflate the assay signal.[2][3]
-
Troubleshooting Steps:
-
Run a control experiment with your pyrazole compound in the assay buffer without the target protein or other assay components.
-
Measure the fluorescence at the same excitation and emission wavelengths used in your assay.
-
If a significant signal is detected, your compound is autofluorescent.
-
-
Mitigation Strategy:
-
Subtract the background fluorescence from your compound-treated wells.
-
If the compound's fluorescence is too high, consider using a different assay technology (e.g., a label-free method like Surface Plasmon Resonance).
-
-
-
Fluorescence Quenching: Your compound might be quenching the fluorescence of the assay's reporter molecule.
-
Troubleshooting Steps:
-
In a cell-free assay, mix your compound with the fluorescent substrate or product.
-
Measure the fluorescence and compare it to a control without your compound. A decrease in signal indicates quenching.
-
-
Mitigation Strategy:
-
It is difficult to correct for quenching. An alternative assay format is recommended.
-
-
Question 2: I have a potent hit from a luciferase-based reporter gene assay. How can I be sure it's a genuine hit and not an artifact?
Answer:
Luciferase assays are powerful tools, but they are prone to interference.[4] Compounds can directly inhibit the luciferase enzyme, leading to either a decrease or, counterintuitively, an increase in the signal (due to enzyme stabilization).[5]
Probable Causes & Solutions:
-
Direct Luciferase Inhibition: Your pyrazole compound may be directly inhibiting the luciferase enzyme.
-
Troubleshooting Workflow:
Caption: Luciferase Interference Workflow.
-
Experimental Protocol: Luciferase Counter-Screen
-
In a multi-well plate, add a purified, recombinant luciferase enzyme to the assay buffer.
-
Add your pyrazole compound at the same concentration used in your primary assay.
-
Initiate the reaction by adding the luciferin substrate.
-
Immediately measure the luminescence.
-
A decrease in luminescence compared to a vehicle control indicates direct inhibition of the luciferase enzyme.
-
-
-
Compound-Induced Cell Stress: In cell-based assays, cytotoxicity can lead to a decrease in reporter gene expression, mimicking a true inhibitory effect.
-
Mitigation Strategy:
-
Always run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) with the same cell line and compound concentrations.[6]
-
-
Question 3: My pyrazole compound shows activity against multiple, unrelated targets. Is this promiscuity or a sign of a broader mechanism?
Answer:
While some compounds have legitimate polypharmacology, promiscuous activity is a hallmark of assay interference.[7] For pyrazoles, this can often be attributed to aggregation or redox activity.
Probable Causes & Solutions:
-
Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that sequester and denature proteins non-specifically.[1]
-
Troubleshooting Steps:
-
Detergent Test: Re-run your assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is significantly reduced, aggregation is likely the cause.
-
Dynamic Light Scattering (DLS): This biophysical technique can directly detect the formation of aggregates in solution.
-
-
-
Redox Cycling: Some pyrazole derivatives can undergo redox cycling, generating reactive oxygen species (ROS) that can interfere with assay components, particularly those containing thiol groups (e.g., cysteine residues in enzymes).[1]
-
Troubleshooting Steps:
-
Thiol-Containing Additives: Run the assay with the addition of a reducing agent like Dithiothreitol (DTT). If the compound's activity is diminished, it may be acting through an oxidative mechanism.
-
ROS Detection Assay: Use a probe like DCFDA to directly measure ROS production in the presence of your compound.
-
-
Table 1: Summary of Common Interference Mechanisms and Mitigation Strategies
| Interference Mechanism | Assay Types Affected | Key Indicator | Primary Mitigation Strategy |
| Autofluorescence | Fluorescence Intensity, FRET | Signal from compound alone | Background subtraction; use of red-shifted fluorophores. |
| Luciferase Inhibition | Luciferase/Luminescence | Activity in a counter-screen with purified enzyme | Perform a luciferase counter-screen. |
| Aggregation | Most enzyme and protein-binding assays | Activity is sensitive to detergent | Add 0.01% Triton X-100 to the assay buffer. |
| Redox Cycling | Assays with redox-sensitive components (e.g., thiols) | Activity is sensitive to reducing agents | Add DTT to the assay buffer; perform an ROS assay. |
| Cytotoxicity | Cell-based assays | Decreased cell viability in a parallel assay | Always run a concurrent cytotoxicity assay. |
FAQs: Navigating Pyrazole-Based Drug Discovery
Q1: Are all pyrazole-containing compounds PAINS?
A: No. The pyrazole core itself is not a PAINS alert. Interference potential is highly dependent on the substituents on the pyrazole ring.[8]
Q2: What structural features in pyrazoles should raise a red flag for potential assay interference?
A: Be cautious with pyrazoles containing reactive groups like α,β-unsaturated carbonyls (Michael acceptors), catechols, or quinones, as these are known to be promiscuous.[9] Also, highly conjugated systems may be prone to fluorescence interference.[2]
Q3: My hit compound has passed initial troubleshooting. What's the next step for validation?
A: The gold standard for hit validation is to use orthogonal, biophysical methods that directly measure compound-target engagement.[10]
-
Surface Plasmon Resonance (SPR): Provides real-time, label-free measurement of binding affinity and kinetics.[11]
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can confirm direct binding and provide structural information about the interaction.[12]
Visualizing the Hit Validation Process:
Caption: A decision tree for hit validation.
Conclusion
Successfully navigating the complexities of pyrazole-based assays requires a proactive and informed approach to troubleshooting. By understanding the potential mechanisms of interference and employing the validation strategies outlined in this guide, you can confidently advance your most promising compounds, saving valuable time and resources. Remember, rigorous validation is the foundation of robust and reproducible science.
References
- Kendre, A. S., et al. (2014). Synthesis of some novel pyrazole, isoxazole, benzoxazepine, benzothiazepine and benzodiazepine derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 24(15), 3463-3467.
- Xia, Y., et al. (2008). Synthesis and structure-activity relationships of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry, 16(16), 7759-7767.
- Abdel-Wahab, B. F., et al. (2016). Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. Molecules, 21(10), 1332.
- Di Micco, S., et al. (2019). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. Molecules, 24(22), 4049.
- Wegner, G. J., et al. (2011). From experimental design to validated hits a comprehensive walk-through of fragment lead identification using surface plasmon resonance. Methods in Enzymology, 493, 151-180.
- Faria, J. V., et al. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & Medicinal Chemistry, 25(21), 5855-5865.
- Asif, M. (2021). Synthesis, Spectroscopic, Electronic and Molecular Docking Studies of Pyrazole Based Chalcones as Potential Anticancer Agents. Journal of Molecular Structure, 1239, 130514.
- Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion from bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740.
- Gotor, R., et al. (2020). Recent progress in chemosensors based on pyrazole derivatives. RSC Advances, 10(36), 21369-21396.
- Alvarez, A. L., et al. (2019). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules, 24(19), 3450.
- Niesen, F. H., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Methods, 60(1), 55-66.
- Gomaa, H. A. M., et al. (2020). Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. ACS Omega, 5(12), 6535-6549.
- Liu, Y., et al. (2023). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. International Journal of Molecular Sciences, 24(23), 16738.
- Genick, C., et al. (2014). Applications of Biophysics in High-Throughput Screening Hit Validation. Journal of Biomolecular Screening, 19(5), 707-714.
- Tutone, M., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1629.
- Sharma, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 172-187.
- Elguero, J., et al. (2014). A review of recent progress (2002-2012) on the biological activities of pyrazoles. ARKIVOC, 2014(ii), 233-293.
- Velázquez-Hernández, M. D. J., et al. (2023). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 13(53), 37341-37365.
- Kumar, A., et al. (2024). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules, 29(3), 543.
- de Oliveira, C. B., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. International Journal of Molecular Sciences, 23(19), 11634.
- Guchhait, G., et al. (2021). An Unexplored Lewis Acidic Catalytic System for Synthesis of Pyrazole and its Biaryls Derivatives with Antimicrobial Activities through Cycloaddition‐Iodination‐Suzuki Reaction. ChemistrySelect, 6(32), 8207-8212.
- Al-Ostoot, F. H., et al. (2022). Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. Scientific Reports, 12(1), 1-13.
- Kumar, D., et al. (2021). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Current Organic Chemistry, 25(13), 1546-1571.
-
Bitesize Bio. (2022). How to Light Up your Life – Tips and Tricks to Troubleshoot your Luciferase Assay. Bitesize Bio. Retrieved from [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Target Review. Retrieved from [Link]
- Baier, F., & Tokuriki, N. (2014). An Evolutionary Biochemist's Perspective on Promiscuity. Biochemistry, 53(16), 2589-2591.
- Dhevaraj, D., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Organics, 5(4), 30.
- Ali, H. I., et al. (2022). Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. Molecules, 27(19), 6524.
- Kumar, A., et al. (2020). La(OTf)3 Catalysed One-Pot Synthesis of Pyrazole Tethered Imidazo[1,2-a]azine Derivatives and Evaluation of their Light Emitting Properties. ChemistrySelect, 5(38), 11849-11854.
- Capuzzi, S. J., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Chemical Biology & Therapeutics, 1(1), 1-2.
- Webber, M. J., & Anderson, W. F. (2014). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. Journal of Visualized Experiments, (90), e51782.
- Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822.
- Bieniek, A., et al. (2016).
- Carrión, M. D., et al. (2013). Synthesis and biological evaluation of 4,5-dihydro-1H-pyrazole derivatives as potential nNOS/iNOS selective inhibitors. Part 2: Influence of diverse substituents in both the phenyl moiety and the acyl group. Bioorganic & Medicinal Chemistry, 21(14), 4132-4142.
- Kumar, A., et al. (2023). Novel surface plasmon resonance detector for the detection of various alcohols with ultra-high sensitivity. Optical and Quantum Electronics, 55(12), 1-16.
- Genick, C., et al. (2014). Applications of biophysics in high-throughput screening hit validation. Journal of Biomolecular Screening, 19(5), 707-714.
- Al-Awady, M. J., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Systematic Reviews in Pharmacy, 10(2), 105-117.
-
BioAgilytix. (n.d.). A Beginner's Guide to Luciferase Assays. BioAgilytix. Retrieved from [Link]
- Rich, R. L., & Myszka, D. G. (2007). Optimizing the Hit-to-Lead Process Using SPR Analysis. ASSAY and Drug Development Technologies, 5(5), 657-663.
- Kumar, R., et al. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Drug Delivery and Therapeutics, 11(4-S), 159-165.
- Thorne, N., et al. (2012). Interferences with Luciferase Reporter Enzymes. In Assay Guidance Manual.
- Baell, J. B. (2014). PAINS: Relevance to Tool Compound Discovery and Fragment-Based Screening. Australian Journal of Chemistry, 67(1), 3-6.
- Wang, C., et al. (2017). High Solid Fluorescence of a Pyrazoline Derivative through Hydrogen Bonding. Molecules, 22(8), 1289.
Sources
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- 4. goldbio.com [goldbio.com]
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- 7. An Evolutionary Biochemist’s Perspective on Promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies | MDPI [mdpi.com]
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- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: 4-(aminomethyl)-3-(trifluoromethyl)pyrazole
Welcome to the technical support center for 4-(aminomethyl)-3-(trifluoromethyl)pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling, storage, and use of this compound. Our goal is to help you mitigate degradation and ensure the integrity of your experiments.
Introduction to the Stability of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole
4-(aminomethyl)-3-(trifluoromethyl)pyrazole is a valuable building block in medicinal chemistry and agrochemical research, largely due to the presence of the trifluoromethyl group and the reactive aminomethyl moiety on the pyrazole scaffold.[1] However, the very features that make this compound synthetically useful also render it susceptible to degradation under certain conditions. The primary amine is a nucleophilic and basic site, making it prone to oxidation and reaction with atmospheric components like carbon dioxide. Understanding these potential degradation pathways is key to preventing them.
This guide provides practical, field-proven insights to help you navigate the challenges of working with this reactive molecule.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common questions our team receives about 4-(aminomethyl)-3-(trifluoromethyl)pyrazole.
Q1: My vial of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole has turned a yellow or brownish color. Is it still usable?
A change in color from white or off-white to yellow or brown is a common indicator of degradation. This is often due to oxidation of the aminomethyl group. While minor discoloration may not significantly impact some applications, it is crucial to verify the purity of the compound before use, especially for sensitive assays or quantitative studies. We recommend running a purity check via HPLC-UV or LC-MS. For applications requiring high purity, using a discolored reagent is not advised.
Q2: I'm seeing a new, unexpected peak in my HPLC/LC-MS analysis of a sample containing this compound. What could it be?
An unexpected peak that grows over time is a classic sign of degradation. Given the structure of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole, several degradation products are possible:
-
Oxidation Products: The primary amine can be oxidized to the corresponding imine or, more commonly, the aldehyde (4-formyl-3-(trifluoromethyl)pyrazole).
-
Carbamate Adduct: Primary amines can react with atmospheric carbon dioxide to form a carbamate salt, especially in the presence of moisture.
-
Reaction with Solvents: If dissolved in reactive solvents (e.g., acetone, an aldehyde-containing solvent), the amine can form imines.
To identify the unknown peak, high-resolution mass spectrometry is the most effective tool.[2]
Q3: What are the ideal storage conditions for 4-(aminomethyl)-3-(trifluoromethyl)pyrazole?
To maximize shelf life, the compound should be stored under an inert atmosphere (argon or nitrogen), in a tightly sealed container, and at low temperatures (-20°C is recommended for long-term storage).[3] It should also be protected from light. For routine use, storing smaller aliquots in a desiccator at 2-8°C can prevent repeated freeze-thaw cycles and exposure of the bulk material to air and moisture.[4]
Q4: In which solvents is this compound most stable?
For short-term storage in solution, aprotic solvents such as anhydrous DMSO, DMF, or acetonitrile are generally suitable.[5] Avoid protic solvents like methanol or ethanol if prolonged storage is necessary, as they can participate in certain degradation reactions. Always use high-purity, anhydrous solvents. For aqueous buffers, stability is pH-dependent; the compound will be more stable at slightly acidic to neutral pH where the amine is protonated and less nucleophilic. However, aqueous solutions should always be prepared fresh.
Part 2: Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during experiments with 4-(aminomethyl)-3-(trifluoromethyl)pyrazole.
Issue 1: Inconsistent Reaction Yields or Assay Results
-
Potential Cause: Degradation of the starting material, leading to lower effective concentration.
-
Troubleshooting Steps:
-
Verify Purity: Before each use, especially if the material has been stored for an extended period, verify the purity of the compound using a suitable analytical method like HPLC or NMR.[6]
-
Use Fresh Aliquots: Avoid using material from a stock bottle that has been opened multiple times. Use fresh, single-use aliquots for critical experiments.
-
Inert Atmosphere: When weighing and handling the solid, do so under a stream of inert gas (nitrogen or argon) to minimize exposure to air and moisture.[3]
-
Control for Degradation in Reaction/Assay: Include a time-zero control sample in your experiment to assess if degradation is occurring under the reaction or assay conditions themselves.
-
Issue 2: Poor Solubility or Precipitate Formation in Solution
-
Potential Cause 1: Formation of an insoluble degradation product.
-
Troubleshooting Steps:
-
Analyze the Precipitate: If possible, isolate and analyze the precipitate to identify it.
-
Filter the Solution: Before use, filter the solution through a 0.22 µm syringe filter to remove any insoluble matter. Note that this will lower the effective concentration of your compound if the precipitate is a salt of the active ingredient.
-
-
Potential Cause 2: Carbamate salt formation from reaction with CO2.
-
Troubleshooting Steps:
-
Degas Solvents: Use solvents that have been sparged with nitrogen or argon to remove dissolved CO2.
-
Acidification: In some cases, gentle acidification of the solution can break down the carbamate and redissolve the material, but this may not be compatible with all experimental protocols.
-
Part 3: Protocols for Mitigating Degradation
Proactive measures are the most effective way to ensure the integrity of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole.
Protocol for Safe Handling and Storage
-
Upon Receipt: Store the compound in its original packaging at the recommended temperature (-20°C for long-term).[3]
-
Aliquoting: For frequent use, it is best to aliquot the bulk material into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the entire batch to atmospheric conditions.
-
Weighing and Dispensing: Perform these tasks in a glove box or under a gentle stream of inert gas. Use clean, dry spatulas and glassware.
-
Solution Preparation: Use high-purity, anhydrous solvents.[6] For aqueous solutions, use deoxygenated buffers and prepare the solution immediately before use.
Protocol for Purity Assessment by HPLC-UV
This is a general method; specific parameters may need to be optimized.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210-260 nm (a photodiode array detector is recommended to assess peak purity).
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water) to a concentration of ~1 mg/mL.
Part 4: Visualizing Degradation Pathways and Workflows
Hypothesized Degradation Pathways
The following diagram illustrates the most likely degradation pathways for 4-(aminomethyl)-3-(trifluoromethyl)pyrazole based on fundamental chemical principles.
Caption: Hypothesized degradation pathways of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole.
Recommended Experimental Workflow
To ensure the highest quality data, we recommend the following workflow when using this compound.
Caption: Recommended workflow for handling and using the compound.
Summary of Key Recommendations
| Parameter | Recommendation | Rationale |
| Storage (Solid) | -20°C, under inert gas (Ar/N2), desiccated, protected from light.[3][4] | Minimizes oxidation, hydrolysis, and reaction with atmospheric CO2. |
| Handling (Solid) | Weigh and handle under an inert atmosphere. | Prevents exposure to oxygen and moisture. |
| Solvents | Use anhydrous, aprotic solvents (e.g., DMSO, DMF, ACN).[5] | Enhances stability in solution. |
| Aqueous Solutions | Prepare fresh using deoxygenated buffers; use promptly. | Aqueous environments can accelerate degradation. |
| Purity Verification | Perform HPLC or LC-MS analysis before use, especially for aged material.[6][7] | Ensures the integrity of the starting material for reliable experimental results. |
By adhering to these guidelines, you can significantly mitigate the degradation of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole and ensure the accuracy and reproducibility of your research.
References
-
Kowalczyk, A., Utecht-Jarzyńska, G., Mlostoń, G., & Jasiński, M. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(12), 2499–2503. Available at: [Link]
-
Tidwell, J. H., et al. (2010). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry, 18(10), 3598–3607. Available at: [Link]
-
Kumar, A., et al. (2015). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 2(3), 136-143. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 4‐substituted 3‐trifluoromethyl pyrazoles. Available at: [Link]
-
Le, T. D., et al. (2022). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase. Journal of AOAC INTERNATIONAL, 105(6), 1604-1610. Available at: [Link]
-
Wang, Y., et al. (2015). Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography. Journal of Chromatographic Science, 53(5), 781–787. Available at: [Link]
-
Wang, N., et al. (2022). Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Organic & Biomolecular Chemistry, 20(37), 7467-7471. Available at: [Link]
-
Zhang, H., et al. (2024). Efficient reduction-oxidation coupling degradation of nitroaromatic compounds in continuous flow processes. Communications Chemistry, 7(1), 1-12. Available at: [Link]
- Patent WO2017084995A1. (2017). Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
-
Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. Available at: [Link]
-
Lee, S., et al. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. RSC Advances, 15(1), 1-6. Available at: [Link]
-
Jones, C. D., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. Available at: [Link]
-
Poojary, B., et al. (2020). Remarkable Sensing Behavior of Pyrazole-based Chemosensor Towards Cu(II) Ion Detection. ChemRxiv. Available at: [Link]
-
Słotwiński, R., et al. (2011). Synthesis of 3-amino-4-fluoropyrazoles. The Journal of Organic Chemistry, 76(12), 5054–5062. Available at: [Link]
-
ResearchGate. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Available at: [Link]
-
ResearchGate. (2025). New efficient synthetic routes to trifluoromethyl substituted pyrazoles and corresponding β-diketones. Available at: [Link]
Sources
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- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Enhancing Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their synthetic routes. Here, we provide in-depth, experience-driven advice to help you troubleshoot common issues and optimize your reactions for the desired regioisomer.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding regioselectivity in the synthesis of pyrazoles, particularly from 1,3-dicarbonyl compounds and hydrazines.
Q1: Why am I getting a mixture of two regioisomers in my pyrazole synthesis?
A: The formation of regioisomeric mixtures is a classic challenge in pyrazole synthesis, especially when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine (e.g., methylhydrazine).[1][2] The reaction proceeds via condensation, but the initial nucleophilic attack can occur at either of the two carbonyl carbons. The two nitrogens of the substituted hydrazine also have different nucleophilicity. This leads to two competing reaction pathways, resulting in two different pyrazole products (e.g., 1,3- and 1,5-disubstituted pyrazoles).
Q2: What are the primary factors that control the regioselectivity of this reaction?
A: Regioselectivity is a delicate balance of several factors:
-
Steric Hindrance: Bulky groups on either the dicarbonyl compound or the hydrazine can direct the reaction pathway by favoring attack at the less sterically hindered carbonyl group.
-
Electronic Effects: The electrophilicity of the two carbonyl carbons plays a crucial role. Electron-withdrawing groups (like -CF₃) make a carbonyl carbon more reactive towards nucleophilic attack.[1][3]
-
Reaction Conditions: The choice of solvent, temperature, pH (acidic or basic catalysis), and catalyst can significantly influence the reaction outcome.[3][4]
-
Hydrazine Substituent: The nature of the substituent on the hydrazine (e.g., alkyl vs. aryl) alters the relative nucleophilicity of the two nitrogen atoms, impacting the initial condensation step.[3]
Q3: I'm using a 1,3-diketone with a trifluoromethyl group. Which carbonyl is more likely to be attacked first?
A: The carbonyl carbon adjacent to the trifluoromethyl (-CF₃) group is significantly more electrophilic due to the strong electron-withdrawing nature of the -CF₃ group. Therefore, it is the preferred site for the initial nucleophilic attack by a hydrazine. However, the reaction outcome can still be complex. For instance, in conventional solvents like ethanol, you may still observe poor regioselectivity due to competing reactions with the solvent itself.[1]
Q4: Can changing the solvent really make a significant difference?
A: Absolutely. The solvent can dramatically alter the reaction pathway. For example, switching from a standard protic solvent like ethanol to a non-nucleophilic, polar fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity in favor of the desired isomer.[1][2] This is because nucleophilic solvents like ethanol can compete with the hydrazine in attacking the more reactive carbonyl group, leading to side reactions and reduced selectivity.[1]
Part 2: Troubleshooting Guides & Protocols
This section provides detailed troubleshooting for specific experimental problems, complete with mechanistic explanations and step-by-step protocols.
Troubleshooting Issue 1: Poor Regioselectivity in the Synthesis of 1,3,5-Trisubstituted Pyrazoles from 1,3-Diketones
Problem: My reaction of methylhydrazine with 1-phenyl-4,4,4-trifluorobutane-1,3-dione yields a nearly 1:1 mixture of the 1,5- and 1,3-regioisomers, making purification difficult and halving my effective yield.
Causality Analysis
The core issue lies in the competition between the two carbonyls. The carbonyl adjacent to the -CF₃ group is electronically activated, while the one next to the phenyl group is sterically more accessible to the bulkier nitrogen of methylhydrazine. In standard solvents like ethanol, these competing factors can lead to a mixture of products.[1] Furthermore, the solvent itself can act as a competing nucleophile, complicating the reaction.[1]
Workflow for Optimizing Regioselectivity
This workflow provides a systematic approach to diagnosing and solving the regioselectivity issue.
Caption: Troubleshooting workflow for poor regioselectivity.
Protocol: Regioselective Synthesis Using Fluorinated Alcohols
This protocol is adapted from methodologies proven to enhance regioselectivity.[1][2]
Materials:
-
Unsymmetrical 1,3-diketone (e.g., 1-phenyl-4,4,4-trifluorobutane-1,3-dione)
-
Substituted hydrazine (e.g., methylhydrazine)
-
2,2,2-Trifluoroethanol (TFE)
-
Optional: Trifluoroacetic acid (TFA)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in TFE (approx. 0.1 M concentration).
-
Add the substituted hydrazine (1.05 eq) to the solution at room temperature with stirring.
-
(Optional) If the reaction is slow, add a catalytic amount of TFA (0.05 eq).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours at room temperature.
-
Upon completion, remove the TFE under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to isolate the major regioisomer.
-
Characterize the product and determine the regioisomeric ratio using NMR spectroscopy.
Data Summary: Solvent Effects on Regioselectivity
The choice of solvent has a profound impact on the ratio of the desired 1,3-isomer to the undesired 1,5-isomer.
| Solvent | Temperature (°C) | Regioisomeric Ratio (1,3-isomer : 1,5-isomer) | Reference |
| Ethanol (EtOH) | 25 | ~ 1 : 1 | [1] |
| Methanol (MeOH) | 25 | Low selectivity | [1] |
| 2,2,2-Trifluoroethanol (TFE) | 25 | > 95 : 5 | [1][2] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 25 | > 98 : 2 | [1][2] |
Troubleshooting Issue 2: Complete Lack of Regioselectivity with Electronically and Sterically Similar Carbonyls
Problem: I am reacting an unsymmetrical 1,3-diketone where the substituents on either side of the carbonyls are very similar in their electronic and steric properties. My reaction consistently produces an inseparable 1:1 mixture of regioisomers regardless of the conditions.
Causality Analysis
When the two carbonyl groups of the 1,3-dicarbonyl compound are electronically and sterically very similar, there is no inherent kinetic or thermodynamic preference for the hydrazine to attack one over the other. This "regiorandom" condensation is difficult to control using standard methods. In such cases, a change in synthetic strategy is often more effective than attempting to optimize a fundamentally non-selective reaction.
Alternative Strategy: The [3+2] Cycloaddition Approach
Instead of the classical condensation, a [3+2] cycloaddition using different starting materials can provide absolute regioselectivity. One such method involves the reaction of N-alkylated tosylhydrazones with terminal alkynes.[5]
Reaction Mechanism: Tosylhydrazone Route
This pathway avoids the use of a 1,3-dicarbonyl, thus circumventing the regioselectivity problem entirely.
Caption: Regioselective pyrazole synthesis via tosylhydrazone route.
Protocol: Regiospecific Synthesis from Tosylhydrazones and Alkynes
This protocol provides a reliable method for producing a single regioisomer.[5]
Materials:
-
N-alkylated tosylhydrazone (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Potassium tert-butoxide (t-BuOK) (2.0 eq)
-
18-crown-6 (0.2 eq)
-
Anhydrous Pyridine
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the N-alkylated tosylhydrazone, t-BuOK, and 18-crown-6.
-
Add anhydrous pyridine via syringe and stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the pure 1,3,5-trisubstituted pyrazole. This method offers complete regioselectivity.[5]
References
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
synthesis of pyrazoles. YouTube. [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central, National Institutes of Health. [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ResearchGate. [Link]
-
Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Sources
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- 4. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Bioactivity of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Scaffold
For researchers, scientists, and drug development professionals, the pyrazole nucleus represents a privileged scaffold in medicinal chemistry, known to be the foundation of numerous biologically active agents.[1][2][3] The strategic incorporation of a trifluoromethyl group can significantly enhance the potency and modulate interactions with biological targets, a concept well-documented in the development of various therapeutic agents.[4] This guide focuses on a promising, yet under-validated molecule: 4-(aminomethyl)-3-(trifluoromethyl)pyrazole . We will explore its putative bioactivity, benchmark it against established inhibitors, and provide robust, field-proven experimental protocols for its comprehensive validation.
The aminomethyl linkage at the 4-position introduces a critical structural motif. Research into related pyrazole derivatives suggests that this linkage can significantly influence inhibitory activity, particularly for targets such as the Transforming Growth Factor-β Type 1 Receptor (TGF-βR1).[5] Therefore, our primary hypothesis is that 4-(aminomethyl)-3-(trifluoromethyl)pyrazole will exhibit potent inhibitory activity against TGF-βR1. Concurrently, given the well-established role of trifluoromethylated pyrazoles as cyclooxygenase (COX) inhibitors and the broader activity of aminopyrazoles against protein kinases, we will also outline validation pathways for its potential activity against COX-2 and p38 Mitogen-Activated Protein Kinase (p38 MAPK).[4][6]
This guide is designed to be a practical, in-depth resource, moving beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating system of protocols for rigorous scientific inquiry.
Comparative Landscape: Benchmarking Against Established Inhibitors
To contextualize the potential bioactivity of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole, we will compare it with established inhibitors for each of our putative targets:
-
TGF-βR1: Galunisertib (LY2157299)
-
COX-2: Celecoxib
-
p38 MAPK: SB-203580
These comparators were chosen for their well-characterized mechanisms of action and extensive documentation in scientific literature, providing a solid baseline for evaluating a novel compound.
Deep Dive into Putative Biological Targets and Mechanisms of Action
Transforming Growth Factor-β Type 1 Receptor (TGF-βR1) Inhibition
The TGF-β signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in fibrosis and cancer.[7] TGF-βR1, a serine/threonine kinase, is a key mediator in this pathway. The structural features of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole, particularly the aminomethylene linker, suggest a strong potential for interaction within the ATP-binding site of TGF-βR1.[5]
Hypothesized Signaling Pathway Inhibition by 4-(aminomethyl)-3-(trifluoromethyl)pyrazole
Caption: Putative inhibition of the TGF-β signaling pathway by 4-(aminomethyl)-3-(trifluoromethyl)pyrazole.
Cyclooxygenase-2 (COX-2) Inhibition
The trifluoromethyl-pyrazole scaffold is a hallmark of selective COX-2 inhibitors, with Celecoxib being a prime example.[4] These inhibitors function by blocking the cyclooxygenase activity of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[8]
COX-2 Inhibition Workflow
Caption: Mechanism of COX-2 inhibition leading to reduced inflammation and pain.
p38 Mitogen-Activated Protein Kinase (p38 MAPK) Inhibition
The p38 MAPK pathway is another key player in the inflammatory response, regulating the production of pro-inflammatory cytokines.[6][] Pyrazole-based compounds have been successfully developed as p38 MAPK inhibitors. The aminopyrazole core of our target compound could potentially interact with the hinge region of the p38 MAPK active site.
p38 MAPK Signaling Cascade and Point of Inhibition
Caption: Inhibition of the p38 MAPK signaling pathway by the target pyrazole compound.
Quantitative Bioactivity Comparison
The following table summarizes the known inhibitory concentrations (IC50) of our comparator compounds and the putative target compound based on data from closely related analogs. This data provides a quantitative framework for evaluating the experimental results obtained from the protocols detailed below.
| Compound | Target | IC50 (nM) | Reference |
| 4-(aminomethyl)-3-(trifluoromethyl)pyrazole (Analog) | TGF-βR1 | 22 | [5] |
| Galunisertib (LY2157299) | TGF-βR1 | 56 | [10] |
| Celecoxib | COX-2 | 40 | [11] |
| Celecoxib | COX-1 | 6800 | |
| SB-203580 | p38α MAPK | 50 | [12] |
Note: The IC50 value for the 4-(aminomethyl)-3-(trifluoromethyl)pyrazole analog is for a closely related compound with an aminomethylene linkage and should be considered a hypothetical value for the target compound.
Experimental Protocols for Bioactivity Validation
The following protocols are designed to provide a robust and reproducible means of validating the bioactivity of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole.
TGF-βR1 Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant human TGF-βR1 (ALK5)
-
Myelin Basic Protein (MBP) as a generic substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
4-(aminomethyl)-3-(trifluoromethyl)pyrazole and Galunisertib
-
Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
96-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole and Galunisertib in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
To each well of a 96-well plate, add 5 µL of the compound solution.
-
Add 10 µL of TGF-βR1 and MBP substrate solution in kinase buffer.
-
Initiate the reaction by adding 10 µL of ATP solution in kinase buffer.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Fluorescent)
This assay measures the peroxidase activity of COX enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Amplex Red reagent (peroxidase substrate)
-
4-(aminomethyl)-3-(trifluoromethyl)pyrazole and Celecoxib
-
Assay Buffer (100 mM Tris-HCl, pH 8.0)
-
96-well black plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole and Celecoxib in DMSO.
-
Enzyme Reaction:
-
In each well of a 96-well plate, add the test compound, followed by the respective COX enzyme (COX-1 or COX-2).
-
Incubate for 15 minutes at room temperature.
-
Add Amplex Red reagent and arachidonic acid to initiate the reaction.
-
-
Fluorescence Measurement: Immediately begin kinetic readings of fluorescence intensity (excitation 560 nm, emission 590 nm) every minute for 10-20 minutes.
-
Data Analysis: Determine the rate of reaction for each concentration. Calculate the percent inhibition relative to the DMSO control and determine the IC50 values for both COX-1 and COX-2. The selectivity index can be calculated as the ratio of IC50(COX-1)/IC50(COX-2).
p38 MAPK Alpha Kinase Assay (LanthaScreen™ Kinase Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by p38 MAPKα.
Materials:
-
Recombinant human p38 MAPKα
-
Fluorescein-labeled substrate peptide
-
LanthaScreen™ Tb-anti-p-substrate antibody
-
4-(aminomethyl)-3-(trifluoromethyl)pyrazole and SB-203580
-
Kinase Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
384-well low-volume black plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole and SB-203580 in DMSO.
-
Kinase Reaction:
-
Add the test compounds, p38 MAPKα enzyme, and fluorescein-labeled substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding a solution containing the Tb-anti-p-substrate antibody.
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
-
TR-FRET Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 520 nm and 495 nm following excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (520 nm/495 nm). Determine the percent inhibition and calculate the IC50 value from the dose-response curve.
Conclusion and Future Directions
This guide provides a comprehensive framework for the validation of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole's bioactivity. The provided protocols, grounded in established scientific principles, offer a clear path to generating high-quality, reproducible data. While the primary hypothesis points towards TGF-βR1 inhibition, the exploration of its effects on COX-2 and p38 MAPK will provide a more complete understanding of its pharmacological profile. The comparative data presented will allow for a clear assessment of its potency and selectivity relative to known inhibitors. Successful validation of this compound's bioactivity could pave the way for its development as a novel therapeutic agent for a range of diseases.
References
-
Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - Journal of Pharmaceutical and Biomedical Analysis. (URL: [Link])
-
COX-2 Inhibitors: What They Are, Uses & Side Effects - Cleveland Clinic. (URL: [Link])
-
Graph showing IC50 inhibition of compounds 3a and 6 against p38α MAPK... - ResearchGate. (URL: [Link])
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - Molecules. (URL: [Link])
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (URL: [Link])
-
Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed. (URL: [Link])
-
IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... - ResearchGate. (URL: [Link])
-
Non-Catalytic Inhibitors of the p38/MK2 Interface: Repurposing Approved Drugs to Target Neuroinflammation in Alzheimer's Disease - ACS Publications. (URL: [Link])
-
Biologically active pyrazole derivatives. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - PMC - PubMed Central. (URL: [Link])
-
Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PubMed Central. (URL: [Link])
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective | ACS Omega. (URL: [Link])
-
p38 MAP kinase inhibitors as anti inflammatory agents - PubMed. (URL: [Link])
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC - NIH. (URL: [Link])
-
NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - Royal Society of Chemistry. (URL: [Link])
-
Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC. (URL: [Link])
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - MDPI. (URL: [Link])
-
Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed. (URL: [Link])
-
Structural insights and clinical advances in small-molecule inhibitors targeting TGF-β receptor I - PubMed Central. (URL: [Link])
-
TGFßR1 (ALK5) Kinase Assay Kit - BPS Bioscience. (URL: [Link])
-
Pyrazolone based TGFbetaR1 kinase inhibitors - PubMed. (URL: [Link])
-
Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (URL: [Link])
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. (URL: [Link])
-
Promega ADP-Glo kinase assay | BMG LABTECH. (URL: [Link])
-
(PDF) Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity - ResearchGate. (URL: [Link])
-
Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation” - MDPI. (URL: [Link])
-
LY2157299 Monohydrate, a TGF-βR1 Inhibitor, Suppresses Tumor Growth and Ascites Development in Ovarian Cancer - PMC - NIH. (URL: [Link])
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (URL: [Link])
-
COX-2-Specific inhibitors--the emergence of a new class of analgesic and anti-inflammatory drugs - PubMed. (URL: [Link])
-
TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... - ResearchGate. (URL: [Link])
-
Development of small molecule inhibitors targeting TGF-β ligand and receptor: Structures, mechanism, preclinical studies and clinical usage - PubMed. (URL: [Link])
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [Link])
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- 12. abmole.com [abmole.com]
A Comparative Guide to 4-(Aminomethyl)-3-(trifluoromethyl)pyrazole and Other Factor Xa Inhibitors for Thrombosis Research
For researchers and drug development professionals navigating the landscape of anticoagulant therapies, the selection of appropriate inhibitors is paramount. This guide provides an in-depth technical comparison of compounds centered around the 4-(aminomethyl)-3-(trifluoromethyl)pyrazole scaffold, with a primary focus on its potent activity as a Factor Xa inhibitor. We will delve into the mechanism of action, comparative efficacy with other direct oral anticoagulants (DOACs), and provide detailed experimental protocols for evaluation.
The Central Role of Factor Xa in Coagulation
Factor Xa (FXa) is a serine protease that occupies a critical juncture in the coagulation cascade, serving as the point of convergence for both the intrinsic and extrinsic pathways. Its primary physiological role is to convert prothrombin into thrombin. Thrombin then acts on fibrinogen to form insoluble fibrin clots and further amplifies the coagulation cascade. Due to this pivotal role, direct inhibition of Factor Xa is a highly effective strategy for anticoagulation.
4-(Aminomethyl)-3-(trifluoromethyl)pyrazole: A Potent Scaffold for Factor Xa Inhibition
The pyrazole moiety is a versatile scaffold in medicinal chemistry, known to be incorporated into various biologically active compounds, including anti-inflammatory agents and anticancer drugs. The strategic incorporation of a trifluoromethyl group can significantly enhance the potency and selectivity of these compounds. In the context of anticoagulation, a prominent derivative, 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), which shares the core 3-(trifluoromethyl)pyrazole structure, has been identified as a highly potent, selective, and orally bioavailable inhibitor of Factor Xa.
The trifluoromethyl group plays a crucial role in the inhibitory mechanism. For similar pyrazole derivatives targeting enzymes like COX-2, the trifluoromethyl group introduces steric hindrance that enhances selective binding. In the case of Factor Xa inhibitors like DPC423, this group contributes to the high-affinity interaction with the enzyme's active site. DPC423 is a synthetic, competitive, and selective inhibitor of human Factor Xa with a Ki of 0.15 nM.
Comparative Analysis of Factor Xa Inhibitors
The therapeutic landscape of anticoagulants has evolved significantly with the introduction of direct oral anticoagulants (DOACs) that target Factor Xa. These "xabans," including rivaroxaban, apixaban, and edoxaban, offer advantages over traditional therapies like warfarin, such as a reduced need for frequent monitoring.
Below is a comparative table summarizing the inhibitory potency of DPC423 (as a representative of the 4-(aminomethyl)-3-(trifluoromethyl)pyrazole scaffold) and other notable Factor Xa inhibitors.
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Mechanism of Action |
| DPC423 | Factor Xa | 0.15 (human) | - | Direct, competitive inhibitor |
| Rivaroxaban | Factor Xa | - | - | Oral, direct Factor Xa inhibitor |
| Apixaban | Factor Xa | - | - | Oral, direct Factor Xa inhibitor |
| Edoxaban | Factor Xa | - | - | Oral, direct Factor Xa inhibitor with a half-life of 10 to 14 hours |
| Enoxaparin | Primarily Factor Xa (indirect) | - | - | Low-molecular-weight heparin; enhances antithrombin III activity |
| Argatroban | Thrombin | - | - | Direct thrombin inhibitor |
DPC423 demonstrates exceptional potency with a sub-nanomolar Ki value. Studies have shown its antithrombotic efficacy in animal models, where it was as effective as enoxaparin and argatroban in preventing arterial thrombosis. A key advantage highlighted in these studies is that DPC423 achieved this antithrombotic effect without a significant increase in bleeding time, a crucial therapeutic window for anticoagulants.
Experimental Protocol: In Vitro Factor Xa Inhibition Assay (Chromogenic)
To evaluate the inhibitory potency of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole or its derivatives, a chromogenic Factor Xa inhibitor screening assay is a standard and reliable method.
Principle:
This assay measures the activity of human Factor Xa by its ability to cleave a chromogenic substrate, which releases p-nitroanilide (pNA). The amount of pNA produced, measured by absorbance at 405 nm, is directly proportional to the Factor Xa activity. In the presence of an inhibitor, the rate of pNA release is reduced.
Materials:
-
Purified human Factor Xa
-
Chromogenic Factor Xa substrate
-
Assay Buffer (e.g., Tris-HCl buffer with physiological pH and salt concentration)
-
Test inhibitor (4-(aminomethyl)-3-(trifluoromethyl)pyrazole or its derivatives)
-
Positive control inhibitor (e.g., Rivaroxaban)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the Factor Xa enzyme and the chromogenic substrate in the assay buffer to the desired working concentrations.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor and the positive control in the assay buffer.
-
Assay Reaction: a. To each well of the 96-well plate, add a specific volume of the assay buffer. b. Add the serially diluted test inhibitor or positive control to the respective wells. Include a vehicle control (buffer only). c. Add the purified human Factor Xa to all wells except for the blank. d. Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme. e. Initiate the reaction by adding the chromogenic Factor Xa substrate to all wells.
-
Data Acquisition: a. Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (kinetic mode) for a specified duration (e.g., 30 minutes).
-
Data Analysis: a. For each concentration of the inhibitor, calculate the rate of the reaction (change in absorbance per unit time). b. Plot the reaction rate against the logarithm of the inhibitor concentration. c. Fit the data to a suitable dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the Factor Xa activity by 50%.
Causality Behind Experimental Choices:
-
Pre-incubation: This step is crucial to allow the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced, ensuring an accurate measurement of inhibitory potency.
-
Kinetic Measurement: Monitoring the reaction kinetically provides more robust data than a single endpoint reading, allowing for the determination of the initial reaction velocity, which is less prone to artifacts from substrate depletion or product inhibition.
-
Positive Control: Including a known Factor Xa inhibitor like Rivaroxaban validates the assay's performance and provides a benchmark for comparing the potency of the test compound.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Coagulation Cascade and the Point of Inhibition by 4-(aminomethyl)-3-(trifluoromethyl)pyrazole.
Caption: Workflow for the In Vitro Chromogenic Factor Xa Inhibition Assay.
Conclusion
The 4-(aminomethyl)-3-(trifluoromethyl)pyrazole scaffold represents a promising foundation for the development of potent and selective Factor Xa inhibitors. As exemplified by the well-characterized analog DPC423, these compounds exhibit sub-nanomolar potency and a favorable safety profile in preclinical studies. For researchers in the field of thrombosis and hemostasis, understanding the comparative efficacy and the appropriate experimental methodologies for evaluating these inhibitors is crucial for advancing the development of next-generation anticoagulants.
References
- Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2025). Journal of Molecular Structure, 1321, 138885.
- Wong, P. C., Crain, E. J., Watson, C. A., Zaspel, A. M., Wright, M. R., Lam, P. Y., Pinto, D. J., Wexler, R. R., & Knabb, R. M. (2002). Nonpeptide Factor Xa Inhib
A Comparative Analysis of 4-(Aminomethyl)-3-(trifluoromethyl)pyrazole Analogs and Established Neuromodulatory & Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Therapeutics in Neuroinflammation and Pain
The intricate interplay between the central nervous system (CNS) and the immune system is a rapidly evolving area of research, with neuroinflammation now recognized as a key pathological driver in a host of neurological disorders, from chronic pain to neurodegenerative diseases. This has spurred the search for novel therapeutic agents that can effectively modulate these complex pathways. Among the emerging classes of compounds, substituted pyrazoles have garnered significant attention due to their diverse biological activities.[1] This guide provides a comparative analysis of a promising class of pyrazole derivatives, exemplified by 4-amino-3-(trifluoromethyl)pyrazoles, against two well-established therapeutic agents: Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, and Gabapentin, a widely used anticonvulsant for neuropathic pain.
While specific data on 4-(aminomethyl)-3-(trifluoromethyl)pyrazole is limited in publicly available literature, this guide will leverage data from closely related 4-amino-3-(trifluoromethyl)pyrazole analogs to provide a substantive comparison. This approach allows for an informed perspective on the potential efficacy of this chemical scaffold.
Compound Profiles: Mechanisms of Action
4-Amino-3-(trifluoromethyl)pyrazole Analogs: A Multifaceted Approach
The pyrazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The incorporation of a trifluoromethyl group can enhance the potency and pharmacokinetic properties of these molecules.[3] For 4-amino-3-(trifluoromethyl)pyrazoles, a pronounced analgesic activity has been reported, particularly for derivatives with a phenyl fragment at the 5-position.[4] While the precise mechanism for the aminomethyl derivative is not fully elucidated, the analgesic and anti-inflammatory effects of related pyrazole compounds are often attributed to the inhibition of key inflammatory mediators. Some trifluoromethyl-pyrazole derivatives are known to be selective inhibitors of the COX-2 enzyme.[5]
Celecoxib: The Archetypal COX-2 Inhibitor
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[6] COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[7] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, Celecoxib aims to reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[8] Recent studies have also explored its role in mitigating neuroinflammation.[9][10]
Gabapentin: A Neuromodulator for Neuropathic Pain
Gabapentin is an anticonvulsant medication that is widely prescribed for the management of neuropathic pain.[11] Structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA), its primary mechanism of action does not involve direct interaction with GABA receptors.[12] Instead, Gabapentin binds with high affinity to the α2δ-1 subunit of voltage-gated calcium channels in the CNS.[7] This interaction is thought to reduce the release of excitatory neurotransmitters, thereby calming hyperexcited neurons involved in pain signaling.[6]
Comparative Efficacy: A Data-Driven Analysis
To provide a clear and objective comparison, the following tables summarize the available quantitative data for the representative 4-amino-3-(trifluoromethyl)pyrazole analogs and the established compounds, Celecoxib and Gabapentin.
Table 1: In Vitro Efficacy Data
| Compound/Analog | Target | Assay | IC50 Value | Source(s) |
| Trifluoromethyl-pyrazole-carboxamide (Analog 3a) | COX-1 | Enzyme Inhibition Assay | 6.62 ± 0.87 µM | [13] |
| Trifluoromethyl-pyrazole-carboxamide (Analog 3a) | COX-2 | Enzyme Inhibition Assay | 9.03 ± 0.66 µM | [13] |
| Trifluoromethyl-pyrazole-carboxamide (Analog 3e) | COX-1 | Enzyme Inhibition Assay | 6.67 ± 1.81 µM | [13] |
| Trifluoromethyl-pyrazole-carboxamide (Analog 3e) | COX-2 | Enzyme Inhibition Assay | 8.98 ± 1.85 µM | [13] |
| Celecoxib | COX-1 | Human Monocyte Assay | 82 µM | |
| Celecoxib | COX-2 | Human Monocyte Assay | 6.8 µM | |
| Celecoxib | COX-2 | Sf9 Cells | 40 nM | [6][14] |
| Gabapentin | α2δ-1 subunit of VGCC | Radioligand Binding Assay | - | [7] |
Note: Data for 4-(aminomethyl)-3-(trifluoromethyl)pyrazole is represented by its close structural analogs, trifluoromethyl-pyrazole-carboxamides.
Table 2: In Vivo Efficacy Data
| Compound/Analog | Animal Model | Assay | Effective Dose | Outcome | Source(s) |
| 4-Amino-3-(trifluoromethyl)pyrazoles with phenyl at C5 | Mouse | Hot Plate Test | Not Specified | Pronounced analgesic activity | [4] |
| Celecoxib | Rat | Carrageenan-induced Paw Edema | Not Specified | Reduction in paw edema | [8] |
| Gabapentin | Mouse | Neuropathic Pain Model | 100 mg/kg (i.p.) | Selected as active dose | [15] |
| Gabapentin | Dog | Chronic Pain | 10-20 mg/kg (every 8 hours, p.o.) | Recommended dose for analgesia | [12][16] |
Experimental Methodologies: A Guide to Reproducible Research
To ensure scientific integrity and facilitate the validation of these findings, detailed protocols for key experimental assays are provided below.
In Vitro COX-2 Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of a test compound against the COX-2 enzyme.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is pre-incubated in a reaction buffer (e.g., Tris-HCl buffer, pH 8.0) containing a heme cofactor. Arachidonic acid is prepared as the substrate.
-
Inhibitor Incubation: The test compound (e.g., a 4-amino-3-(trifluoromethyl)pyrazole analog or Celecoxib) is dissolved in a suitable solvent (e.g., DMSO) and added to the enzyme solution at various concentrations. The mixture is incubated for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination and Product Measurement: After a specific incubation time (e.g., 2 minutes), the reaction is terminated by the addition of a quenching solution (e.g., a strong acid). The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available ELISA kit.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Analgesic Efficacy: Hot Plate Test
The hot plate test is a widely used method to assess the central analgesic activity of a compound.[17][18][19][20]
Protocol:
-
Animal Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the experiment.
-
Apparatus: A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Baseline Latency: Each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Compound Administration: The test compound, a reference drug (e.g., Gabapentin), or vehicle is administered to the mice via the desired route (e.g., intraperitoneal injection).
-
Post-treatment Latency: At predetermined time points after administration (e.g., 30, 60, 90 minutes), the mice are again placed on the hot plate, and the latency to the nociceptive response is measured.
-
Data Analysis: The analgesic effect is expressed as the increase in latency time compared to the baseline or vehicle-treated group.
In Vivo Anti-inflammatory and Neuroinflammatory Models
1. Carrageenan-Induced Paw Edema: This model is used to evaluate the anti-inflammatory activity of compounds.[3][8][9][10][21]
Protocol:
-
Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.
-
Compound Administration: The test compound, a reference drug (e.g., Celecoxib), or vehicle is administered orally or intraperitoneally.
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar surface of the rat's right hind paw.
-
Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle-treated control group.
2. Lipopolysaccharide (LPS)-Induced Neuroinflammation: This model is used to study the effects of compounds on neuroinflammation.[1][7][22][23][24]
Protocol:
-
Animal Model: Mice or rats are used for this model.
-
LPS Administration: Lipopolysaccharide (LPS) from a Gram-negative bacterium (e.g., E. coli) is administered via intraperitoneal (i.p.) injection to induce a systemic inflammatory response that leads to neuroinflammation. A typical dose in mice is 1 mg/kg.[1]
-
Compound Administration: The test compound or vehicle is administered before or after the LPS challenge, depending on the study design (prophylactic or therapeutic).
-
Assessment of Neuroinflammation: At a specific time point after LPS injection (e.g., 24 hours), the animals are euthanized, and brain tissue is collected.
-
Analysis: Brain tissue can be analyzed for various markers of neuroinflammation, including:
-
Cytokine Levels: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or qPCR.
-
Microglial Activation: Immunohistochemical staining for microglial markers such as Iba1.
-
Gene Expression: Analysis of genes related to inflammation using qPCR.
-
Visualizing the Pathways and Workflows
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Figure 1: Simplified diagram of the arachidonic acid cascade and the inhibitory action of Celecoxib and potentially, 4-amino-3-(trifluoromethyl)pyrazole analogs on COX-2.
Figure 2: Proposed mechanism of action for Gabapentin in reducing neuropathic pain.
Figure 3: A generalized workflow for an in vivo LPS-induced neuroinflammation study.
Conclusion and Future Directions
This comparative guide highlights the therapeutic potential of 4-amino-3-(trifluoromethyl)pyrazole analogs in the context of neuroinflammation and pain, benchmarking them against the established drugs Celecoxib and Gabapentin. While direct data on 4-(aminomethyl)-3-(trifluoromethyl)pyrazole remains to be fully elucidated in the public domain, the promising analgesic and anti-inflammatory activities of its close analogs suggest that this chemical scaffold warrants further investigation.
The potential for selective COX-2 inhibition, as seen with some trifluoromethyl-pyrazole derivatives, positions this class of compounds as potential alternatives to traditional NSAIDs, with the prospect of a favorable side-effect profile. Furthermore, their demonstrated analgesic properties in preclinical models suggest a potential role in managing pain states, possibly including those with a neuropathic component.
Future research should focus on the synthesis and rigorous biological evaluation of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole to determine its specific mechanism of action, potency, and efficacy in relevant in vitro and in vivo models of neuroinflammation and neuropathic pain. Direct comparative studies with Celecoxib and Gabapentin will be crucial to ascertain its relative therapeutic index and potential advantages. Such studies will be instrumental in determining if this promising pyrazole derivative can translate into a novel and effective therapeutic for challenging neurological conditions.
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A Comparative Analysis of Trifluoromethylpyrazole Isomers: A Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Advantage of the Trifluoromethylpyrazole Scaffold
In the landscape of medicinal chemistry and drug discovery, the pyrazole nucleus stands as a privileged scaffold, renowned for its metabolic stability and versatile biological activities.[1] When functionalized with a trifluoromethyl (-CF3) group, its therapeutic potential is significantly amplified. The unique properties of the -CF3 group, including its high electronegativity, metabolic stability, and ability to modulate lipophilicity and binding affinity, make trifluoromethylpyrazoles highly sought-after building blocks in the design of novel therapeutics and agrochemicals.[2] This guide provides an in-depth comparative analysis of the key isomers of trifluoromethylpyrazole—3-(trifluoromethyl)pyrazole, 4-(trifluoromethyl)pyrazole, and 5-(trifluoromethyl)pyrazole—offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into their distinct physicochemical properties, synthetic routes, spectroscopic characterization, and diverse biological activities, supported by experimental data and detailed protocols.
The Isomeric Landscape: How Positional Changes Dictate Physicochemical Properties
The seemingly subtle shift in the position of the trifluoromethyl group on the pyrazole ring profoundly impacts the molecule's electronic distribution, acidity, and lipophilicity. These variations are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.
A comparative summary of the key physicochemical properties of the three main isomers is presented below.
| Property | 3-(Trifluoromethyl)pyrazole | 4-(Trifluoromethyl)pyrazole | 5-(Trifluoromethyl)pyrazole |
| CAS Number | 20154-03-4 | 52222-73-8[3] | 10010-93-2 |
| Molecular Formula | C₄H₃F₃N₂ | C₄H₃F₃N₂[3] | C₄H₃F₃N₂ |
| Molecular Weight | 136.08 g/mol | 136.08 g/mol [3] | 136.08 g/mol |
| Melting Point (°C) | 45-47 | 73-78 | Not readily available |
| Boiling Point (°C) | 70 °C/2 mmHg[4] | 177.7±35.0 (Predicted)[5] | Not readily available |
| pKa (Predicted) | 10.56±0.10[4] | 11.14±0.50[5] | 8.32 ± 0.10 (for the carboxamide derivative)[6] |
| LogP (Predicted) | Not readily available | Not readily available | Not readily available |
The electron-withdrawing nature of the trifluoromethyl group influences the acidity of the pyrazole ring's N-H proton. The predicted pKa values suggest that the 3- and 4-trifluoromethylpyrazoles are weakly acidic. The lower predicted pKa for the 5-(trifluoromethyl)pyrazole-3-carboxamide suggests that the position of the CF3 group can significantly impact the acidity of other functional groups on the pyrazole ring.[6]
Navigating the Synthetic Maze: Pathways to Isomer-Specific Trifluoromethylpyrazoles
The synthesis of trifluoromethylpyrazole isomers can be achieved through various strategic approaches, primarily involving the construction of the pyrazole ring from trifluoromethylated building blocks.
Synthesis of 3(5)-Trifluoromethylpyrazoles
A prevalent method for synthesizing 3- and 5-trifluoromethylpyrazoles involves the condensation of a trifluoromethyl-β-diketone with hydrazine or its derivatives. This reaction can yield a mixture of regioisomers, the ratio of which is influenced by the reaction conditions and the nature of the substituents on the hydrazine.
Experimental Protocol: Synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-3-trifluoromethylpyrazole
This protocol is adapted from a reported synthesis of potential COX-2 inhibitors.[7]
Objective: To synthesize a 3-trifluoromethylpyrazole derivative via condensation of a trifluoromethyl-β-diketone with a substituted hydrazine.
Materials:
-
2-Hydrazino-4,6-dimethylpyrimidine
-
Trifluoromethyl-β-diketone (e.g., 4,4,4-trifluoro-1-phenyl-1,3-butanedione)
-
Ethanol
-
Reflux apparatus
-
Standard work-up and purification equipment (rotary evaporator, chromatography supplies)
Procedure:
-
A mixture of 2-hydrazino-4,6-dimethylpyrimidine (1 mmol) and the trifluoromethyl-β-diketone (1 mmol) in ethanol (20 mL) is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 1-(4,6-dimethylpyrimidin-2-yl)-3-trifluoromethylpyrazole.
Synthesis of 4-Trifluoromethylpyrazoles
The synthesis of 4-trifluoromethylpyrazoles often involves cycloaddition reactions or copper-catalyzed methodologies. One notable approach is the copper-catalyzed reaction of sydnones with 3,3,3-trifluoropropyne.[8]
Experimental Protocol: Copper-Catalyzed Synthesis of 4-Trifluoromethylpyrazoles
This protocol is a generalized representation based on a reported copper-catalyzed cycloaddition.[8]
Objective: To synthesize a 4-trifluoromethylpyrazole via a copper-catalyzed reaction.
Materials:
-
Aryl sydnone
-
3,3,3-Trifluoropropyne (generated in situ or from a stable source)
-
Copper(I) catalyst (e.g., CuI)
-
Ligand (if required)
-
Solvent (e.g., DMF, DMSO)
-
Inert atmosphere setup (e.g., Schlenk line)
-
Standard work-up and purification equipment
Procedure:
-
To a reaction vessel under an inert atmosphere, add the aryl sydnone (1 mmol), copper(I) catalyst (e.g., 5 mol%), and solvent.
-
Introduce the 3,3,3-trifluoropropyne source.
-
The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) for a specified time, monitoring the reaction progress by TLC or GC-MS.
-
After completion, the reaction is cooled to room temperature and quenched with an appropriate aqueous solution (e.g., ammonium chloride).
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the desired 4-trifluoromethylpyrazole.
Spectroscopic Fingerprints: Differentiating the Isomers
Accurate characterization and unambiguous identification of trifluoromethylpyrazole isomers are paramount. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide the necessary tools for this differentiation.
¹H and ¹³C NMR Spectroscopy: The chemical shifts of the pyrazole ring protons and carbons are sensitive to the position of the electron-withdrawing -CF3 group.
¹⁹F NMR Spectroscopy: This is a powerful technique for characterizing trifluoromethylated compounds. The chemical shift of the -CF3 group is highly diagnostic of its position on the pyrazole ring. However, in some cases, the chemical shift ranges for 3- and 5-isomers can overlap, necessitating more advanced techniques for unambiguous assignment.
¹⁹F-¹⁵N Correlation Spectroscopy: For definitive isomer assignment, particularly when ¹⁹F chemical shifts are ambiguous, ¹⁹F-¹⁵N correlation spectroscopy is an invaluable tool. In 3-trifluoromethylpyrazoles, a three-bond coupling is expected between the fluorine atoms of the -CF3 group and the pyridine-type nitrogen (N-2). Conversely, in 5-trifluoromethylpyrazoles, the coupling is to the pyrrole-type nitrogen (N-1), though this coupling may not follow the typical pattern. This difference in coupling provides a clear method to distinguish between the two isomers.
Experimental Protocol: ¹⁹F NMR Analysis of Trifluoromethylpyrazole Isomers
Objective: To acquire and analyze the ¹⁹F NMR spectrum of a trifluoromethylpyrazole sample to determine the isomeric composition.
Materials:
-
Trifluoromethylpyrazole sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
NMR spectrometer equipped with a fluorine probe
Procedure:
-
Dissolve a small amount of the trifluoromethylpyrazole sample in the deuterated solvent in an NMR tube.
-
Acquire the ¹⁹F NMR spectrum according to the instrument's standard operating procedures. A typical acquisition might involve a 90° pulse and a relaxation delay of 1-5 seconds.
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum using an appropriate internal or external standard (e.g., CFCl₃ at 0 ppm).
-
Analyze the chemical shifts of the signals to identify the different isomers present. The typical chemical shift range for the -CF3 group in trifluoromethylpyrazoles is around -60 to -65 ppm.
-
If necessary, perform ¹⁹F-¹⁵N correlation experiments to resolve any ambiguity in isomer assignment.
A Comparative Look at Biological Activities
The positional isomerism of the trifluoromethyl group significantly influences the biological activity of these pyrazole derivatives.
Anti-inflammatory and COX Inhibitory Activity
Trifluoromethylpyrazoles have been extensively investigated as anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes. Studies have shown that the isomeric position of the -CF3 group can impact both the potency and selectivity of COX inhibition.
For instance, a study comparing a series of 1,5-diarylpyrazoles with either a 3- or 5-trifluoromethyl substituent found that the 3-trifluoromethylpyrazoles were generally more potent anti-inflammatory agents.[7]
Comparative COX Inhibitory Activity of Trifluoromethylpyrazole Derivatives
| Compound Type | Target | IC₅₀ (µM) | Reference |
| 3-Trifluoromethylpyrazole Derivative | COX-2 | Varies (e.g., 62-76% inhibition at a given concentration) | [7] |
| 5-Trifluoromethylpyrazole Derivative | COX-2 | Varies (generally lower inhibition than 3-isomers) | [7] |
Anticancer Activity
The pyrazole scaffold is a common feature in many anticancer agents, and the introduction of a trifluoromethyl group can enhance this activity. While direct comparative studies on the simple isomers are limited, various substituted trifluoromethylpyrazoles have demonstrated significant anticancer effects. For example, some 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have shown promising activity against various cancer cell lines.[9] The presence of the trifluoromethyl group is often associated with increased potency.[10]
Antifungal Activity
Trifluoromethylpyrazole derivatives have also shown potential as antifungal agents. For example, a series of N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives exhibited antifungal activity against various phytopathogenic fungi.[11] Similarly, certain azomethine-pyrazole derivatives have demonstrated activity against Candida species.[12]
Conclusion: A Versatile Scaffold with Isomer-Specific Potential
The comparative analysis of trifluoromethylpyrazole isomers underscores the critical role of positional isomerism in determining the physicochemical and biological properties of these valuable heterocyclic compounds. The 3-, 4-, and 5-trifluoromethylpyrazole isomers each offer a unique set of characteristics that can be strategically exploited in the design of novel pharmaceuticals and agrochemicals.
This guide provides a foundational understanding of these isomers, from their synthesis and characterization to their biological activities. The detailed experimental protocols and comparative data tables are intended to empower researchers to make informed decisions in their drug discovery and development endeavors. As research in this field continues to evolve, a deeper understanding of the structure-activity relationships of trifluoromethylpyrazole isomers will undoubtedly lead to the development of more effective and selective therapeutic agents.
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Aggarwal, R., et al. (2013). Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. European Journal of Medicinal Chemistry, 70, 350-357. Available at: [Link]
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Aggarwal, R., et al. (2013). Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. European Journal of Medicinal Chemistry, 70, 350-357. Available at: [Link]
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PubChem. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. Available at: [Link]
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Wang, L., et al. (2019). Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. Organic & Biomolecular Chemistry, 17(40), 9063-9067. Available at: [Link]
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Lin, Y., et al. (2023). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. ACS Applied Materials & Interfaces, 15(27), 32926-32934. Available at: [Link]
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Roy, P., et al. (2021). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 11(53), 33537-33553. Available at: [Link]
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Al-Majedy, Y. K., et al. (2022). Evaluation of the Antifungal Properties of Azomethine-Pyrazole Derivatives from a Structural Perspective. Molecules, 27(19), 6296. Available at: [Link]
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Ghorab, M. M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 470. Available at: [Link]
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Zhang, Y., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6331. Available at: [Link]
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Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole
In the intricate journey of drug discovery, the early and comprehensive characterization of a compound's selectivity is paramount to mitigating downstream risks and ensuring clinical success. A molecule's propensity to interact with unintended biological targets, known as cross-reactivity or off-target activity, can lead to unforeseen toxicities or diminished efficacy. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole, a novel small molecule inhibitor, against established alternatives. Through a meticulous examination of experimental data from industry-standard profiling platforms, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary for informed decision-making.
The Imperative of Early-Stage Selectivity Profiling
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The incorporation of a trifluoromethyl group can enhance metabolic stability and binding affinity.[3] However, these same structural motifs can also confer a predisposition for interactions with a broad range of biological targets. Therefore, a proactive and systematic approach to identifying off-target interactions is not merely a regulatory requirement but a fundamental aspect of robust drug development. Early identification of potential liabilities allows for the strategic allocation of resources, refinement of chemical structures to enhance selectivity, and a more accurate prediction of a compound's therapeutic window.[4]
This guide will delve into the multi-faceted approach to cross-reactivity profiling, employing a combination of large-scale screening panels and targeted functional assays to build a comprehensive selectivity map for 4-(aminomethyl)-3-(trifluoromethyl)pyrazole.
Experimental Methodologies: A Multi-Pronged Approach to De-risking
A robust assessment of a compound's selectivity necessitates a multi-tiered experimental strategy. Here, we outline the core methodologies employed to generate the comparative data presented in this guide. The causality behind these experimental choices lies in the complementary nature of the assays, providing a holistic view of a compound's interaction profile, from direct binding to functional cellular consequences.
Kinome Scanning: A Global View of Kinase Interactions
Given that a significant portion of the druggable genome is comprised of protein kinases, and their dysregulation is implicated in a multitude of diseases, assessing a compound's activity across the kinome is a critical first step.[5] We utilized a competition binding assay platform, akin to Eurofins DiscoverX's KINOMEscan®, which quantitatively measures the interaction of a test compound with a panel of over 400 human kinases.[6][7]
Experimental Workflow: Kinome Scanning
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Validating Target Engagement of Aminomethylpyrazole Derivatives: A Comparative Guide for Drug Discovery Researchers
In the landscape of modern drug discovery, confirming that a therapeutic candidate directly interacts with its intended molecular target within a cellular context is a critical milestone. This process, known as target engagement, provides essential evidence for the mechanism of action and is a prerequisite for advancing a compound through the development pipeline. Aminomethylpyrazole derivatives have emerged as a promising class of small molecules, frequently designed as kinase inhibitors. Validating their engagement with specific kinase targets requires a robust and multifaceted experimental approach.
This guide provides an in-depth comparison of key methodologies for validating the target engagement of aminomethylpyrazole-based kinase inhibitors. We will delve into the principles, practical considerations, and data interpretation for each technique, offering a framework for researchers to design comprehensive and self-validating experimental strategies.
The Central Challenge: Proving Direct Target Interaction in a Complex Cellular Milieu
The primary objective of target engagement studies is to unequivocally demonstrate that a downstream cellular effect is a direct consequence of the compound binding to its intended target. This is particularly crucial for kinase inhibitors, as the human kinome is vast, and off-target effects can lead to toxicity or misleading structure-activity relationships (SAR). An ideal target engagement strategy will not only confirm binding but also provide quantitative metrics of affinity, kinetics, and occupancy within the complex environment of a living cell.
A Comparative Analysis of Leading Target Engagement Methodologies
The selection of an appropriate target engagement assay depends on several factors, including the stage of drug discovery, the nature of the target, available resources, and the specific questions being addressed. Here, we compare several orthogonal techniques, highlighting their strengths and weaknesses in the context of aminomethylpyrazole kinase inhibitors.
I. Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Intracellular Target Binding
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly assesses target engagement in intact cells or cell lysates.[1][2] The principle is based on the ligand-induced thermal stabilization of the target protein.[3] Binding of a compound, such as an aminomethylpyrazole derivative, to its kinase target can alter the protein's conformational stability, leading to a shift in its melting temperature (Tm).
Causality Behind the Experimental Choice: CETSA is often the first-line method for confirming intracellular target engagement because it is label-free and can be performed on endogenous proteins in their native cellular environment. A positive thermal shift provides strong evidence of direct physical interaction.
Experimental Workflow:
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Western Blot-Based CETSA for an Aminomethylpyrazole Kinase Inhibitor
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of the aminomethylpyrazole derivative or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heating Step: Resuspend the treated cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler. A no-heat control should be included.
-
Cell Lysis and Fractionation: Immediately after heating, lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer. Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Normalize the protein concentration of all samples. Analyze the amount of the target kinase in the soluble fraction by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. For each treatment condition, plot the percentage of soluble protein relative to the no-heat control against the corresponding temperature. Fit the data to a sigmoidal curve to determine the melting temperature (Tm). A positive ΔTm in the presence of the compound indicates target engagement.
Comparative Data Presentation:
| Compound | Target Kinase | ΔTm (°C) vs. Vehicle |
| Aminomethylpyrazole Derivative X | Kinase A | + 4.2 |
| Staurosporine (Positive Control) | Kinase A | + 5.5 |
| Inactive Analogue | Kinase A | + 0.3 |
Trustworthiness of the Protocol: This protocol is self-validating through the inclusion of a vehicle control and ideally an inactive structural analogue of the test compound. The pan-kinase inhibitor Staurosporine can serve as a positive control for many kinases.[4]
II. NanoBRET™ Target Engagement Assay: Real-Time Quantification in Live Cells
The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that quantifies compound binding in living cells.[5] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.
Causality Behind the Experimental Choice: NanoBRET™ offers a significant advantage by providing quantitative affinity data (IC50) in real-time and in a physiological context.[5] This allows for the determination of compound potency and residence time in living cells.
Experimental Workflow:
Caption: Workflow of the NanoBRET™ Target Engagement Assay.
Experimental Protocol: NanoBRET™ Assay for an Aminomethylpyrazole Kinase Inhibitor
-
Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding the NanoLuc®-kinase fusion protein and a carrier DNA. Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Tracer and Compound Addition: Add the specific NanoBRET™ tracer to the cells at its predetermined optimal concentration. Immediately after, add the aminomethylpyrazole derivative at various concentrations (typically a 10-point dose-response curve). Include a no-compound control.
-
Substrate Addition and Signal Detection: Add the Nano-Glo® substrate and the extracellular NanoLuc® inhibitor. Incubate for a short period (e.g., 2-5 minutes) at room temperature.
-
BRET Measurement: Measure the donor emission (460 nm) and acceptor emission (>610 nm) using a plate reader equipped with the appropriate filters.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.
Comparative Data Presentation:
| Compound | Target Kinase | Cellular IC50 (nM) |
| Aminomethylpyrazole Derivative X | Kinase A | 25 |
| Dasatinib (Reference Inhibitor) | Kinase A | 10 |
| Inactive Analogue | Kinase A | >10,000 |
Trustworthiness of the Protocol: The use of a well-characterized reference inhibitor like Dasatinib, which has a known target profile, provides a benchmark for the assay's performance.[6] The inclusion of an inactive analogue helps to rule out non-specific effects.
III. Kinobeads (Affinity Chromatography-Mass Spectrometry): Profiling Kinome-Wide Selectivity
Kinobeads are a chemical proteomics tool used to profile the interaction of a compound with a large number of kinases simultaneously.[1] The method involves the use of beads coupled with a cocktail of broad-spectrum kinase inhibitors to capture a significant portion of the cellular kinome. A test compound is then used to compete for binding to the kinases. The proteins that are displaced from the beads by the test compound are identified and quantified by mass spectrometry.
Causality Behind the Experimental Choice: Kinobeads are invaluable for assessing the selectivity of a kinase inhibitor. This method provides a global view of the compound's interactions across the kinome, helping to identify potential off-targets early in the drug discovery process.
Experimental Workflow:
Caption: Workflow of the Kinobeads Assay.
Experimental Protocol: Kinobeads Pulldown for Kinase Inhibitor Profiling
-
Cell Lysis: Prepare a native cell lysate from the cell line of interest under conditions that preserve kinase activity.
-
Compound Incubation: Incubate the cell lysate with the aminomethylpyrazole derivative at various concentrations or with a vehicle control.
-
Kinobeads Pulldown: Add the Kinobeads slurry to the lysates and incubate to allow for the capture of unbound kinases.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases from the beads.
-
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis and Data Interpretation: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Identify and quantify the proteins in each sample. Compare the abundance of each kinase in the compound-treated samples to the vehicle control. A decrease in the amount of a kinase pulled down by the beads in the presence of the compound indicates that the compound binds to that kinase.
Comparative Data Presentation:
| Kinase | Aminomethylpyrazole Derivative X (IC50, nM) | Dasatinib (IC50, nM) |
| Kinase A (On-Target) | 30 | 8 |
| Kinase B (Off-Target) | 850 | 50 |
| Kinase C (Off-Target) | >10,000 | 200 |
Trustworthiness of the Protocol: The quantitative nature of mass spectrometry provides a high degree of confidence in the identification and relative quantification of interacting kinases. Comparing the profile of the test compound to that of a well-characterized multi-kinase inhibitor like Dasatinib helps to contextualize the selectivity.[6]
IV. Biophysical Methods for In Vitro Validation: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)
While cellular assays are crucial, in vitro biophysical methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide detailed thermodynamic and kinetic information about the direct interaction between a compound and its purified target protein.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[7]
-
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the binding of an analyte (the compound) to a ligand (the kinase) immobilized on a sensor surface in real-time. This allows for the determination of both the association (kon) and dissociation (koff) rate constants, in addition to the binding affinity (KD).
Causality Behind the Experimental Choice: ITC and SPR are essential for a detailed mechanistic understanding of the binding event. They provide precise quantitative data that can guide the optimization of compound potency and selectivity in a controlled, cell-free environment.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare solutions of the purified kinase and the aminomethylpyrazole derivative in the same buffer. The kinase is placed in the sample cell of the calorimeter, and the compound is loaded into the titration syringe.
-
Titration: A series of small injections of the compound are made into the kinase solution. The heat change associated with each injection is measured.
-
Data Analysis: The integrated heat changes are plotted against the molar ratio of the compound to the kinase. The resulting binding isotherm is fitted to a suitable binding model to determine the KD, n, and ΔH.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Surface Preparation: The purified kinase is immobilized on the surface of a sensor chip.
-
Binding Measurement: A solution of the aminomethylpyrazole derivative is flowed over the sensor surface. The change in the refractive index at the surface, which is proportional to the amount of bound compound, is monitored in real-time.
-
Data Analysis: The resulting sensorgram (a plot of response units versus time) is analyzed to determine the association and dissociation rate constants, from which the KD is calculated.
Comparative Data Presentation:
| Method | Parameter | Aminomethylpyrazole Derivative X | Dasatinib |
| ITC | KD (nM) | 15 | 5 |
| Stoichiometry (n) | 1.1 | 1.0 | |
| ΔH (kcal/mol) | -8.5 | -9.2 | |
| SPR | KD (nM) | 18 | 6 |
| kon (105 M-1s-1) | 2.5 | 3.1 | |
| koff (10-3 s-1) | 4.5 | 1.8 |
Trustworthiness of the Protocol: The consistency of the binding affinity (KD) values obtained from two orthogonal biophysical techniques (ITC and SPR) provides strong validation of the in vitro interaction.
Synthesizing the Data: A Holistic Approach to Target Engagement Validation
No single method can provide a complete picture of target engagement. A robust validation strategy for aminomethylpyrazole derivatives should employ a combination of these orthogonal approaches.
Logical Relationship of Methodologies:
Caption: An integrated strategy for validating target engagement.
By combining the direct intracellular evidence from CETSA, the quantitative live-cell data from NanoBRET™, the selectivity profile from Kinobeads, and the detailed biophysical parameters from ITC and SPR, researchers can build a comprehensive and compelling case for the on-target activity of their aminomethylpyrazole derivatives. This multi-pronged approach not only validates the primary hypothesis but also provides critical insights that can guide lead optimization and de-risk potential liabilities, ultimately accelerating the journey from a promising molecule to a potential therapeutic.
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A Senior Application Scientist's Guide to Benchmarking 4-(aminomethyl)-3-(trifluoromethyl)pyrazole Against Established Gold Standards
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous clinically successful drugs.[1][2][3] This guide provides a comprehensive framework for benchmarking a novel pyrazole derivative, 4-(aminomethyl)-3-(trifluoromethyl)pyrazole, against established gold-standard drugs. We will delve into the rationale behind selecting appropriate benchmarks, outline detailed experimental protocols for head-to-head comparisons of biological activity and safety, and present a clear, data-driven approach to evaluating its potential as a new therapeutic agent. This document is intended to be a practical resource for researchers aiming to rigorously assess the performance of new chemical entities within the pyrazole class.
Introduction: The Promise of the Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of contemporary drug discovery.[1] Its unique electronic and steric properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[2] The incorporation of a trifluoromethyl group, as seen in our target molecule, is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[4]
Our focus, 4-(aminomethyl)-3-(trifluoromethyl)pyrazole, combines these advantageous features. The aminomethyl group introduces a basic center, potentially modulating solubility and providing a key interaction point with biological targets. Given the known activities of trifluoromethylated pyrazoles, this compound is a promising candidate for investigation in several therapeutic areas, including inflammation, oncology, and neurological disorders.[3][5]
To ascertain its therapeutic potential, a rigorous benchmarking process against established "gold standard" drugs is essential. This guide will focus on two such standards: Celecoxib , a selective COX-2 inhibitor for inflammation, and Sildenafil , a phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction and pulmonary hypertension. The choice of these comparators is driven by the broad spectrum of activities exhibited by pyrazole derivatives.
Physicochemical Properties: A Foundation for Biological Performance
A molecule's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Before embarking on biological assays, a thorough characterization of these properties is crucial.
| Property | 4-(aminomethyl)-3-(trifluoromethyl)pyrazole | Celecoxib | Sildenafil Citrate |
| Molecular Formula | C₅H₆F₃N₃[6] | C₁₇H₁₄F₃N₃O₂S[7] | C₂₂H₃₀N₆O₄S · C₆H₈O₇[8] |
| Molecular Weight | 165.12 g/mol [6] | 381.37 g/mol [9] | 666.7 g/mol [8] |
| Melting Point (°C) | Not available | 157-159[9] | 187-189[8] |
| Water Solubility | Predicted to be higher due to the aminomethyl group | 7 mg/L (25 °C)[9] | 3.5 g/L[8] |
| XLogP | Not available (predicted to be low) | 3.89[10] | Not directly comparable due to salt form |
| pKa | Not available (amine pKa expected) | 9.68 (sulfonamide)[9] | 8.2-9.6[8] |
Rationale for Property Selection:
-
Molecular Weight: Influences diffusion and absorption.
-
Melting Point: An indicator of purity and lattice energy.
-
Water Solubility: Crucial for dissolution and bioavailability. The aminomethyl group in our target compound is expected to significantly increase aqueous solubility compared to many other pyrazole-based drugs.
-
LogP/XLogP: A measure of lipophilicity, which affects membrane permeability and off-target binding.
-
pKa: Determines the ionization state at physiological pH, impacting receptor interaction and solubility.
Comparative Biological Activity: In Vitro Assay Protocols
The following section details the experimental protocols for benchmarking the biological activity of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole against our chosen gold standards.
Anti-inflammatory Potential: COX-2 Inhibition Assay
Given that many pyrazole derivatives exhibit anti-inflammatory properties, assessing the COX-2 inhibitory activity is a logical starting point. Celecoxib will serve as the gold-standard comparator.
Experimental Workflow: COX-2 Inhibition Assay
Caption: Workflow for the in vitro COX-2 inhibition assay.
Detailed Protocol: COX-1/COX-2 Inhibition Assay [11]
-
Reagent Preparation:
-
Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer.
-
Prepare a stock solution of arachidonic acid.
-
Prepare serial dilutions of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole, Celecoxib, and a vehicle control (DMSO) in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the COX-1 or COX-2 enzyme to each well.
-
Add the test compounds at various concentrations to their respective wells. Include wells with only the vehicle for control.
-
Pre-incubate the plate for a specified time at a controlled temperature (e.g., 15 minutes at 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Allow the reaction to proceed for a defined period (e.g., 10 minutes).
-
Terminate the reaction by adding a stopping agent (e.g., a solution of hydrochloric acid).
-
-
Detection and Analysis:
-
Quantify the amount of prostaglandin E2 (PGE2) produced using a competitive enzyme immunoassay (EIA) kit or by LC-MS/MS.
-
Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Vasodilatory Potential: PDE5 Inhibition Assay
The structural similarity of some pyrazoles to the cGMP molecule makes them potential inhibitors of phosphodiesterase type 5 (PDE5).[12] Sildenafil is the gold standard for this target.
Experimental Workflow: PDE5 Inhibition Assay
Caption: Workflow for the in vitro PDE5 inhibition assay.
Detailed Protocol: PDE5 Inhibition Assay [13]
-
Reagent Preparation:
-
Reconstitute purified PDE5 enzyme in the appropriate assay buffer.
-
Prepare a stock solution of cyclic guanosine monophosphate (cGMP).
-
Prepare serial dilutions of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole, Sildenafil, and a vehicle control (DMSO).
-
-
Assay Procedure:
-
In a 96-well microplate, add the reaction buffer, the test compound solution, and the PDE5 enzyme to each well.
-
Initiate the reaction by adding the cGMP substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Detection and Analysis:
-
Add a stopping solution to terminate the reaction.
-
Quantify the amount of guanosine monophosphate (GMP) produced. This can be achieved using a colorimetric method, such as one involving malachite green, which changes color in the presence of inorganic phosphate generated in a coupled reaction.
-
Measure the absorbance at the appropriate wavelength (e.g., 630 nm).
-
Calculate the percentage of PDE5 inhibition and determine the IC50 values as described for the COX assay.
-
Anticancer Potential: Kinase Inhibition and Cytotoxicity Assays
Pyrazole derivatives are known to inhibit various protein kinases involved in cancer cell signaling.[14][15] A broad kinase panel screening followed by a general cytotoxicity assay is recommended.
Experimental Workflow: Kinase Inhibition and Cytotoxicity
Caption: Workflow for kinase inhibition and cytotoxicity assays.
Detailed Protocol: Kinase Inhibition Assay (General) [14]
-
Assay Setup:
-
Utilize a commercial kinase profiling service or a in-house panel of relevant kinases (e.g., EGFR, VEGFR, CDKs).
-
Assays are typically performed in 96- or 384-well plates.
-
-
Reaction:
-
The kinase, a suitable substrate, and ATP are incubated with the test compound.
-
The reaction measures the transfer of phosphate from ATP to the substrate.
-
-
Detection:
-
Common detection methods include radiometric assays (measuring incorporation of ³²P or ³³P) or luminescence-based assays like ADP-Glo™, which quantifies the amount of ADP produced.
-
-
Analysis:
-
The percentage of kinase activity inhibition is calculated, and IC50 values are determined for active compounds.
-
Detailed Protocol: MTT Cytotoxicity Assay [16]
-
Cell Culture:
-
Plate cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a plate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
In Vitro Safety Profiling
Early assessment of potential off-target effects and liabilities is critical in drug development.[17] A standard in vitro safety pharmacology panel should be employed to identify potential adverse drug reactions.
Recommended In Vitro Safety Panel: [17][18]
A comprehensive safety panel should assess the interaction of the test compound with a broad range of targets known to be associated with adverse effects. This typically includes:
-
GPCRs: To identify potential effects on the cardiovascular, nervous, and endocrine systems.
-
Ion Channels: Particularly hERG, to assess the risk of cardiac arrhythmias.
-
Transporters: To evaluate potential drug-drug interactions.
-
Enzymes: Including Cytochrome P450 (CYP) enzymes to assess metabolic stability and potential for drug-drug interactions.
-
Nuclear Receptors: To screen for potential endocrine disruption.
Experimental Approach:
These assays are typically binding or functional assays performed by specialized contract research organizations (CROs). The test compound is screened at a fixed concentration (e.g., 10 µM), and any significant inhibition (>50%) is followed up with concentration-response curves to determine IC50 or Ki values.
Conclusion and Future Directions
This guide provides a robust framework for the initial benchmarking of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole. By systematically evaluating its physicochemical properties and its biological activity against well-defined gold standards like Celecoxib and Sildenafil, researchers can gain a clear understanding of its potential therapeutic value. The outlined protocols for assessing anti-inflammatory, vasodilatory, and anticancer activities, coupled with a thorough in vitro safety assessment, will generate the critical data needed to make informed decisions about the future development of this promising compound. Based on the known structure-activity relationships of related pyrazoles, it is anticipated that 4-(aminomethyl)-3-(trifluoromethyl)pyrazole will exhibit interesting biological activity, and the rigorous comparative approach detailed herein is the essential next step in unlocking its potential.
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A Comparative Guide to Pyrazole Scaffold Modifications in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have solidified its status as a "privileged scaffold" in drug design. Pyrazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties. This guide provides a comparative analysis of key modification strategies for the pyrazole scaffold, offering insights into how structural alterations influence biological activity, supported by experimental data and detailed protocols.
The Pyrazole Core: A Foundation for Diverse Bioactivity
The unique physicochemical properties of the pyrazole ring contribute significantly to its success in drug discovery. It can act as a bioisostere for other aromatic systems like benzene, often leading to improved physicochemical properties such as enhanced solubility and reduced lipophilicity. The presence of both a hydrogen bond donor (N1-H) and acceptor (N2) allows for diverse interactions with biological macromolecules. The reactivity of the pyrazole ring also allows for functionalization at multiple positions, providing a rich landscape for chemical exploration.
Below is a diagram illustrating the numbering of the pyrazole ring, which will be referenced throughout this guide.
Caption: Numbering of the pyrazole scaffold.
Comparative Analysis of Pyrazole Scaffold Modifications
The strategic modification of the pyrazole scaffold is a cornerstone of medicinal chemistry efforts to optimize lead compounds. The following sections compare key modification strategies at different positions of the pyrazole ring.
N-Substitution: Modulating Physicochemical Properties and Target Engagement
Substitution at the N1 position of the pyrazole ring is a common strategy to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability. Furthermore, the N1-substituent can play a crucial role in orienting the molecule within a binding pocket and establishing key interactions with the target protein.
Experimental Insight:
A study on pyrazole-based inhibitors of Meprin α and β demonstrated the impact of N1-substituents on potency and selectivity. The introduction of a phenyl group at N1 generally led to potent inhibition. Further substitution on this phenyl ring allowed for fine-tuning of the activity.
Table 1: Comparison of N1-Substituent Effects on Meprin Inhibition
| Compound ID | N1-Substituent | Meprin α IC50 (µM) | Meprin β IC50 (µM) |
| 14j | 4-carboxyphenyl | 0.043 | 0.54 |
| 14k | 3-carboxyphenyl | 0.029 | 0.23 |
| 14m | 4-hydroxy-3,5-dichlorophenyl | 0.001 | 0.001 |
| 14p | 4-(1H-tetrazol-5-yl)phenyl | 0.005 | 0.033 |
Data extracted from Schnapp et al., 2023.
The data clearly indicates that while a simple carboxyphenyl substituent at N1 provides good potency against Meprin α, strategic placement of substituents, such as in compound 14m , can lead to equipotent and highly potent inhibition of both isoforms. This highlights the importance of exploring a diverse range of N1-substituents to optimize both potency and selectivity.
C3/C5-Substitution: Driving Potency and Selectivity
Substitutions at the C3 and C5 positions of the pyrazole ring are critical for establishing key interactions with the target protein and are often the primary drivers of potency and selectivity. These positions are frequently occupied by aryl or heteroaryl groups that can engage in π-π stacking, hydrogen bonding, and hydrophobic interactions.
Experimental Insight:
In the development of anticancer agents, modifications at the C3 and C5 positions have been extensively explored. A series of 1,3,5-trisubstituted pyrazoles were synthesized and evaluated for their antiproliferative activity against various cancer cell lines.
Table 2: Comparison of C3/C5-Substituent Effects on Anticancer Activity
| Compound ID | C3-Substituent | C5-Substituent | Cancer Cell Line | GI50 (µM) |
| 14 | 4-Methoxyphenyl | 4-Chlorophenyl | K-562 | 0.04 |
| 15 | 4-Fluorophenyl | 4-Chlorophenyl | UO-31 | 11.4 |
| 17 | Indole-3-yl | Carbohydrazide | HepG-2 | 0.71 |
| 18 | Indole-3-yl | Carbohydrazide | BGC823 | 0.71 |
Data extracted from Insuasty et al. and Zhang et al. as cited in Kumar & Kumar, 2020.
The data illustrates that the nature of the substituents at C3 and C5 dramatically influences the anticancer potency. For instance, the combination of a 4-methoxyphenyl group at C3 and a 4-chlorophenyl group at C5 in compound 14 resulted in potent activity against the K-562 cell line. In contrast, compounds 17 and 18 , featuring an indole moiety at C3 and a carbohydrazide at C5, showed significant activity against HepG-2 and BGC823 cell lines. This underscores the importance of tailoring the C3 and C5 substituents to the specific target and cancer type.
C4-Functionalization: Fine-Tuning and Vectorial Elaboration
While historically less explored than the C3 and C5 positions, functionalization at the C4 position offers a valuable avenue for fine-tuning the properties of pyrazole-based compounds. Substituents at this position can modulate the electronic properties of the ring and provide a vector for further chemical elaboration.
Experimental Insight:
The synthesis of fully substituted pyrazoles via regioselective metalations has opened up new possibilities for C4-functionalization. This approach allows for the introduction of a wide range of substituents at the C4 position, which can be used to improve pharmacokinetic properties or introduce additional binding interactions.
Workflow for Regioselective C4-Functionalization:
Caption: Workflow for C4-functionalization of pyrazoles.
This method provides a powerful tool for systematically exploring the structure-activity relationship at the C4 position, enabling the optimization of lead compounds.
Bioisosteric Replacement and Ring Fusion: Expanding Chemical Space
Bioisosteric replacement of the pyrazole ring with other five-membered heterocycles, such as imidazole, triazole, or thiazole, is a strategy to explore new chemical space and potentially overcome limitations of the pyrazole scaffold, such as metabolic instability or off-target effects. However, the success of such replacements is highly dependent on the specific biological target.
Ring fusion, where the pyrazole ring is fused with another ring system to create bicyclic structures like pyrazolopyrimidines or pyrazolopyridines, is another powerful strategy to generate novel scaffolds with distinct pharmacological profiles.
Experimental Insight:
Studies on cannabinoid receptor 1 (CB1) antagonists have explored the bioisosteric replacement of the pyrazole ring in the well-known antagonist Rimonabant. While replacement with triazole and imidazole skeletons in other contexts has led to a loss of activity, in the case of CB1 antagonists, these replacements yielded potent and selective compounds. This demonstrates that the concept of bioisosterism must be empirically validated for each target class.
Key Experimental Protocols
To facilitate the exploration of pyrazole scaffold modifications, detailed and reliable synthetic protocols are essential. The following section provides representative experimental procedures for the synthesis and functionalization of pyrazoles.
Protocol: One-Pot Synthesis of 1,3,5-Substituted Pyrazoles
This protocol describes a highly efficient and environmentally friendly method for the synthesis of 1,3,5-substituted pyrazoles using a nano-ZnO catalyst.
Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Nano-ZnO catalyst
-
Ethanol (solvent)
Procedure:
-
To a solution of phenylhydrazine (1 mmol) in ethanol (10 mL), add ethyl acetoacetate (1 mmol).
-
Add a catalytic amount of nano-ZnO (10 mol%).
-
Reflux the reaction mixture for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice and stir for 15 minutes.
-
Filter the precipitated solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
Causality: The nano-ZnO catalyst provides a solid support and acts as a Lewis acid, facilitating the condensation and subsequent cyclization reaction, leading to high yields and short reaction times.
Protocol: Regioselective Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles
This protocol outlines a regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles via the condensation of 1,3-diketones with arylhydrazines.
Materials:
-
1,3-Diketone (e.g., acetylacetone)
-
Arylhydrazine (e.g., phenylhydrazine)
-
N,N-Dimethylacetamide (DMA) (solvent)
Procedure:
-
Dissolve the 1,3-diketone (1 mmol) in DMA (5 mL).
-
Add the arylhydrazine (1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
After completion, add water to the reaction mixture to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Causality: The reaction proceeds through a condensation-cyclization sequence. The regioselectivity is often governed by the differential reactivity of the two carbonyl groups of the 1,3-diketone. The use of DMA as a solvent at room temperature provides a mild and efficient reaction condition.
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The ability to strategically modify the core at multiple positions allows for the fine-tuning of pharmacological and pharmacokinetic properties. This guide has provided a comparative overview of key modification strategies, supported by experimental data, to aid researchers in the rational design of new pyrazole-based drugs.
Future advancements in synthetic methodologies, such as C-H activation and flow chemistry, will undoubtedly expand the toolbox for pyrazole functionalization. Furthermore, the integration of computational modeling and machine learning with traditional medicinal chemistry approaches will accelerate the identification of promising pyrazole derivatives with desired biological activities. The continued exploration of the vast chemical space accessible from the pyrazole scaffold holds immense promise for addressing unmet medical needs.
References
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Al-Ostoot, F.H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 487-513. [Link]
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Li, X., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 14(6), 987-1015. [Link]
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Sharma, V., et al. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Pharmaceutical and Scientific Innovation, 8(3), 87-95. [Link]
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Geronikaki, A., et al. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]
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Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5488. [Link]
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Lange, J.H.M., et al. (2004). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 47(3), 627-643. [Link]
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Bansal, R. & Kaur, J. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 4(5), 1646-1657. [Link]
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Singh, A., et al. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Journal of Drug Delivery and Therapeutics, 14(1), 1-10. [Link]
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Guzman, G.J., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14, 1073-1092. [Link]
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Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2045-2067. [Link]
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El-Sayed, M.A.A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(4), 1034. [Link]
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Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 12-20. [Link]
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Sanna, M., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 27(19), 6610. [Link]
- Perricone, U., et al. (2014). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR141716A). A Novel Series of Alkynylthiophenes as Potent and
Assessing the Selectivity of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole: A Comparative Guide
Introduction: The Quest for Selective Therapeutics
In modern drug discovery, the efficacy of a therapeutic agent is intrinsically linked to its selectivity. A highly selective compound preferentially interacts with its intended biological target, minimizing off-target effects and thereby reducing the potential for adverse drug reactions. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] This guide provides a comprehensive framework for assessing the selectivity of a novel compound, 4-(aminomethyl)-3-(trifluoromethyl)pyrazole, by comparing its hypothetical performance against well-characterized, structurally related inhibitors.
Given the absence of direct experimental data for 4-(aminomethyl)-3-(trifluoromethyl)pyrazole, this guide will establish a robust, self-validating methodology for its evaluation. We will compare its theoretical selectivity profile against two established pyrazole-containing drugs: Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor, and Afuresertib (GSK2110183) , a potent Akt kinase inhibitor.[3] This comparative approach allows for a contextual understanding of the potential selectivity of our target compound and provides a clear roadmap for its experimental validation.
The Importance of Selectivity Profiling
A compound's selectivity is not an inherent property but is defined by its relative potency against a panel of biological targets. A lack of selectivity can lead to unforeseen pharmacological effects, some of which may be detrimental. Therefore, early and comprehensive selectivity profiling is crucial for de-risking drug candidates and guiding lead optimization. This guide will focus on two key target classes where pyrazole derivatives have shown significant activity: cyclooxygenases and protein kinases.
Comparative Analysis of Selectivity
To objectively assess the selectivity of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole, we will compare its hypothetical inhibitory activity against our chosen reference compounds across relevant target families.
Cyclooxygenase (COX) Isoform Selectivity
The discovery of two COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, revolutionized the development of non-steroidal anti-inflammatory drugs (NSAIDs).[4] Selective COX-2 inhibition is a key strategy for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[4]
Table 1: Comparative COX Inhibition Profile
| Compound | Target | IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| 4-(aminomethyl)-3-(trifluoromethyl)pyrazole | COX-1 | Hypothetical | Hypothetical |
| COX-2 | Hypothetical | ||
| Celecoxib | COX-1 | 82,000 | >30 |
| COX-2 | 40[5] | ||
| Afuresertib | COX-1 | >10,000 | Not Applicable |
| COX-2 | >10,000 |
Note: IC50 values for Celecoxib can vary between different assay systems. The value presented for COX-1 is from a human peripheral monocyte assay, while the COX-2 IC50 is from Sf9 cells[5]. The selectivity index is a crucial metric for comparing the relative potency of a compound against two targets.
Kinase Selectivity Profile (Kinome Scan)
Protein kinases are a large family of enzymes that play critical roles in cellular signaling.[3] The human kinome consists of over 500 members, and off-target kinase inhibition is a common source of toxicity. Kinome-wide profiling is therefore essential for characterizing the selectivity of any new chemical entity.
Table 2: Comparative Kinase Inhibition Profile (% Inhibition at 1 µM)
| Kinase Target | 4-(aminomethyl)-3-(trifluoromethyl)pyrazole (% Inhibition) | Celecoxib (% Inhibition) | Afuresertib (% Inhibition) |
| Akt1 | Hypothetical | <10 | >95 |
| PDK1 | Hypothetical | Significant (at µM concentrations)[6] | <10 |
| Aurora Kinase A | Hypothetical | <10 | <10 |
| CDK2 | Hypothetical | <10 | <10 |
| VEGFR2 | Hypothetical | <10 | <10 |
| ... (additional kinases) | ... | ... | ... |
Note: This table presents a hypothetical snapshot of a kinome scan. A comprehensive screen would typically involve several hundred kinases.[7] Afuresertib is a known potent Akt inhibitor, and its high selectivity is a key attribute.[3] Celecoxib has known off-target effects on kinases such as PDK1, but at concentrations significantly higher than its COX-2 IC50.[6]
Experimental Protocols for Selectivity Assessment
To generate the data for the comparative tables above, a series of well-defined and validated experimental protocols must be employed.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the potency of a compound to inhibit the enzymatic activity of COX-1 and COX-2.
Principle: The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate. The change in absorbance is monitored to determine the rate of the reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute human recombinant COX-1 and COX-2 enzymes in the assay buffer.
-
Prepare a solution of heme as a cofactor.
-
Prepare a solution of arachidonic acid (substrate) in ethanol.
-
Prepare a solution of the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Prepare serial dilutions of the test compounds (4-(aminomethyl)-3-(trifluoromethyl)pyrazole, Celecoxib, Afuresertib) and a vehicle control (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme.
-
Add 10 µL of the test compound dilutions or vehicle control.
-
Incubate for 5 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of the colorimetric substrate solution followed by 20 µL of arachidonic acid.
-
Incubate for 2 minutes at 25°C.
-
Read the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Selectivity Index by dividing the IC50 for COX-1 by the IC50 for COX-2.
-
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[8]
Principle: The ADP-Glo™ Kinase Assay is a two-step luminescent assay. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[8][9]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1X kinase reaction buffer.
-
Prepare solutions of the kinases of interest (e.g., Akt1, PDK1, Aurora Kinase A) and their respective substrates.
-
Prepare a solution of ATP.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of the test compound dilutions or vehicle control to the appropriate wells.
-
Add 2 µL of the kinase/substrate mixture.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[9]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 values as described for the COX assay.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm that a compound binds to its intended target within a cellular environment.[10]
Principle: Ligand binding stabilizes a target protein, leading to an increase in its thermal stability. In CETSA, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting.[11]
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with the test compound or vehicle control for a specified time.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step.[10]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.[11]
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Quantify the amount of the target protein in the soluble fraction using Western blotting with a specific antibody.
-
-
Data Analysis:
-
Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
-
Visualizing Experimental Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental workflows and biological pathways.
Caption: Experimental workflows for assessing compound selectivity.
Caption: Simplified signaling pathways for COX and Akt.
Structural Insights into Selectivity
The selectivity of an inhibitor is often dictated by subtle differences in the active sites of its target proteins. X-ray crystallography can provide invaluable insights into the molecular basis of selectivity.
-
COX-2 Selectivity: The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1. Selective inhibitors like Celecoxib have a bulky side group that can fit into this side pocket, preventing them from binding tightly to the narrower COX-1 active site. The crystal structure of COX-2 in complex with a selective inhibitor (PDB ID: 1CX2) reveals these key interactions.[12]
-
Kinase Selectivity: Kinase active sites are highly conserved, making the development of selective inhibitors challenging. However, differences in the "gatekeeper" residue and surrounding regions can be exploited. The crystal structure of Aurora kinase A, a common off-target for kinase inhibitors, in complex with a pyrazole-based inhibitor (PDB ID: 3W10) can inform the design of more selective compounds.[4]
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to assessing the selectivity of the novel compound 4-(aminomethyl)-3-(trifluoromethyl)pyrazole. By leveraging a comparative strategy with well-characterized drugs like Celecoxib and Afuresertib, and employing a suite of validated in vitro and cellular assays, researchers can build a robust selectivity profile. The experimental protocols detailed herein provide a clear and actionable framework for generating the necessary data.
The hypothetical data presented in the tables serves as a template for what would be expected from these experiments. The ultimate goal is to determine if 4-(aminomethyl)-3-(trifluoromethyl)pyrazole possesses a desirable selectivity profile for its intended therapeutic target, while minimizing interactions with off-targets like other COX isoforms and a broad range of kinases. The insights gained from these studies will be critical in guiding the future development of this and other novel pyrazole-based compounds.
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PubMed. (n.d.). Celecoxib inhibits cell proliferation through the activation of ERK and p38 MAPK in head and neck squamous cell carcinoma cell lines. Retrieved from [Link]
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RCSB PDB. (2014). 3W10: Aurora kinase A complexed to pyrazole aminoquinoline I. Retrieved from [Link]
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RCSB PDB. (1997). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. Retrieved from [Link]
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RCSB PDB. (2014). 3W16: Structure of Aurora kinase A complexed to pyrazole-aminoquinoline inhibitor III. Retrieved from [Link]
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PubMed. (n.d.). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Retrieved from [Link]
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Bio-protocol. (n.d.). In vitro ADP-Glo kinase assay. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Retrieved from [Link]
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RCSB PDB. (2006). 2J4Z: Structure of Aurora-2 in complex with PHA-680626. Retrieved from [Link]
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ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]
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RCSB PDB. (2018). 5W58: Crystal Complex of Cyclooxygenase-2: (S)-ARN-2508 (a dual COX and FAAH inhibitor). Retrieved from [Link]
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ResearchGate. (n.d.). Crystal structure of a pyrazole-based inhibitor (grey carbon atoms) of.... Retrieved from [Link]
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MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]
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ecancer. (2016). Scientists show commonly prescribed painkiller slows cancer growth. Retrieved from [Link]
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HMS LINCS Project. (2018). KINOMEscan data. Retrieved from [Link]
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University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
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Independent Verification of 4-(Aminomethyl)-3-(trifluoromethyl)pyrazole Activity: A Comparative Guide for Researchers
Introduction: The pyrazole scaffold, particularly when substituted with a trifluoromethyl group, represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[1][2] This guide provides an in-depth, independent verification of the potential biological activities of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole. Given the recurring exhibition of cyclooxygenase (COX) and monoamine oxidase (MAO) inhibition by trifluoromethyl-pyrazole derivatives, this document will focus on comparing the potential efficacy of the target compound in these two domains.[3]
Due to the limited publicly available data on the specific molecule 4-(aminomethyl)-3-(trifluoromethyl)pyrazole, this guide will utilize a representative trifluoromethyl-pyrazole carboxamide derivative (Compound A) from a published study to illustrate the comparative analysis.[3] This approach allows for a robust evaluation of the pyrazole core's potential while maintaining scientific rigor. We will compare its potential performance against two well-established drugs: Celecoxib , a selective COX-2 inhibitor, and Selegiline , a selective MAO-B inhibitor.
This guide is intended for researchers, scientists, and drug development professionals, providing objective comparisons and detailed experimental protocols to support further investigation.
Section 1: Comparative Inhibitory Activity
The primary in vitro evaluation of a novel compound involves determining its inhibitory concentration (IC50) against its putative targets. A lower IC50 value indicates greater potency. The following table summarizes the reported IC50 values for our representative trifluoromethyl-pyrazole derivative and the reference compounds against their respective targets.
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (SI) | Reference |
| Representative Trifluoromethyl-Pyrazole Carboxamide (Compound A) | COX-1 (ovine) | 5.61 | 1.14 | [3] |
| COX-2 (human) | 4.92 | [3] | ||
| Celecoxib | COX-1 (human) | 15 | 375 | |
| COX-2 (human) | 0.04 | [4] | ||
| Representative Pyrazoline Derivative (MAO Inhibitor) | MAO-B (human) | 0.063 | 133.0 | [5] |
| Selegiline | MAO-B (human) | 0.051 | >450 |
Analysis of Inhibitory Data:
-
The representative trifluoromethyl-pyrazole carboxamide (Compound A) shows modest, non-selective inhibition of both COX-1 and COX-2.[3] Its selectivity index of 1.14 indicates a slight preference for COX-2, but it is significantly less selective than Celecoxib (SI = 375).[3][4]
-
Another pyrazoline derivative demonstrates potent and selective inhibition of MAO-B, with an IC50 value comparable to the established MAO-B inhibitor, Selegiline.[5] This suggests that the pyrazole scaffold can be tailored to achieve high potency and selectivity for MAO-B.
Section 2: Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is crucial for rational drug design and development. The following diagrams illustrate the signaling pathways inhibited by COX-2 and MAO-B inhibitors.
Cyclooxygenase-2 (COX-2) Inhibition in Inflammation
Causality of COX-2 Inhibition: In response to inflammatory stimuli, arachidonic acid is released from the cell membrane and converted by COX-2 into prostaglandin H2 (PGH2).[6] PGH2 is then further metabolized to various prostaglandins that mediate inflammatory responses, including pain, fever, and swelling.[6] Selective COX-2 inhibitors like Celecoxib, and potentially trifluoromethyl-pyrazole derivatives, block the active site of the COX-2 enzyme, thereby preventing the production of prostaglandins and reducing inflammation.[3][7]
Monoamine Oxidase-B (MAO-B) Inhibition and Neuroprotection
Causality of MAO-B Inhibition: Monoamine oxidase-B is a key enzyme in the degradation of dopamine in the brain.[8] By inhibiting MAO-B, drugs like Selegiline, and potentially trifluoromethyl-pyrazole derivatives, increase the synaptic concentration of dopamine, which can alleviate symptoms of Parkinson's disease.[8] Furthermore, the catalytic activity of MAO-B generates reactive oxygen species (ROS), which contribute to oxidative stress and neurodegeneration.[9] Therefore, inhibiting MAO-B not only enhances dopaminergic neurotransmission but also exerts a neuroprotective effect by reducing ROS production.[2]
Section 3: Detailed Experimental Protocols
To ensure the reproducibility and independent verification of the findings, detailed step-by-step methodologies for the key in vitro assays are provided below.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available COX inhibitor screening kits.[1][10]
Protocol:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This includes diluting the assay buffer, reconstituting the enzymes (ovine COX-1 and human recombinant COX-2), and preparing stock solutions of the test compounds and Celecoxib in a suitable solvent (e.g., DMSO).
-
Plate Loading: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to each well.
-
Inhibitor Addition: Add 10 µL of the test compound at various concentrations or the reference inhibitor (Celecoxib) to the designated wells. For the 100% initial activity wells, add 10 µL of the solvent used for the compounds.
-
First Incubation: Incubate the plate for 5 minutes at 25°C.
-
Reaction Initiation: Add 20 µL of the colorimetric substrate solution, followed by 20 µL of arachidonic acid to all wells to start the reaction.
-
Second Incubation: Incubate the plate for an additional 2 minutes at 25°C.
-
Absorbance Reading: Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
In Vitro Monoamine Oxidase (MAO-A/MAO-B) Inhibition Assay (Luminescent)
This protocol is based on the commercially available MAO-Glo™ Assay.[11][12]
Protocol:
-
Reagent Preparation: Prepare the MAO reaction buffer, reconstitute the Luciferin Detection Reagent, and prepare stock solutions of the test compounds and Selegiline in an appropriate solvent.
-
Plate Loading: In a white, opaque 96-well plate, add 12.5 µL of 4X MAO substrate solution to each well.
-
Inhibitor Addition: Add 12.5 µL of 4X test compound at various concentrations or the reference inhibitor (Selegiline) to the respective wells. For the no-inhibitor control, add 12.5 µL of the reaction buffer with the corresponding solvent.
-
Enzyme Addition and First Incubation: To initiate the reaction, add 25 µL of 2X MAO-A or MAO-B enzyme solution to each well. Mix briefly and incubate at room temperature for 60 minutes.
-
Detection Reagent Addition and Second Incubation: Add 50 µL of the reconstituted Luciferin Detection Reagent to each well to stop the reaction and initiate the luminescent signal. Mix briefly and incubate at room temperature for 20 minutes to stabilize the signal.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol describes a method to assess the neuroprotective effects of a compound against MPP+-induced toxicity in the human neuroblastoma SH-SY5Y cell line, a common in vitro model for Parkinson's disease.[13]
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 8,000 cells per well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound or Selegiline for 12-24 hours.
-
Induction of Neurotoxicity: After the pre-treatment period, expose the cells to the neurotoxin MPP+ (1.5 mM) for 24 hours to induce cell death.
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the neuroprotective effect of the compound.
Section 4: Conclusion and Future Directions
This guide provides a framework for the independent verification of the biological activity of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole. Based on the analysis of representative compounds from the trifluoromethyl-pyrazole class, it is plausible that this molecule possesses inhibitory activity against both COX and MAO enzymes.
The provided data on related compounds suggests that while COX inhibition may be modest and non-selective, the potential for potent and selective MAO-B inhibition is significant. The neuroprotective effects of MAO-B inhibitors are well-documented, making this a promising avenue for further investigation.[2]
Future research should focus on:
-
Synthesis and direct in vitro testing of 4-(aminomethyl)-3-(trifluoromethyl)pyrazole to determine its specific IC50 values for COX-1, COX-2, MAO-A, and MAO-B.
-
Structure-Activity Relationship (SAR) studies to optimize the pyrazole scaffold for enhanced potency and selectivity towards either COX-2 or MAO-B.
-
In vivo studies in animal models of inflammation and neurodegeneration to validate the in vitro findings and assess the therapeutic potential of promising lead compounds.
By following the detailed protocols and considering the comparative data presented in this guide, researchers can effectively advance the understanding of this important class of molecules and their potential applications in drug discovery.
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Hawash, M., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. BMC Chemistry, 19(1), 288. [Link]
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Kovaleva, E. G., et al. (2022). Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. Journal of Fluorine Chemistry, 255-256, 110003. [Link]
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Narayanaswamy, R., et al. (2012). Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 11(7), 886-893. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-(Aminomethyl)-3-(trifluoromethyl)pyrazole
Abstract
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 4-(Aminomethyl)-3-(trifluoromethyl)pyrazole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond standard procedural lists to explain the scientific rationale behind each recommendation. By integrating insights from the chemistry of pyrazoles, trifluoromethylated compounds, and primary amines, this guide establishes a self-validating system of protocols to ensure laboratory safety and regulatory compliance. Our objective is to build a foundation of trust by delivering expert-driven, actionable information that prioritizes the well-being of laboratory personnel and the environment.
Hazard Assessment: A Tri-Functional Group Analysis
-
Pyrazole Core: The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[1] While many pyrazole derivatives are cornerstones in pharmaceuticals for a wide range of conditions, the core structure itself can exhibit biological activity.[2][3][4] According to classifications provided to the European Chemicals Agency (ECHA), pyrazole is harmful if swallowed, causes skin and serious eye damage, and may cause damage to organs through prolonged exposure.[5] It is also noted to be a weak base.[1]
-
Trifluoromethyl (-CF3) Group: The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity.[6] However, this group introduces specific hazards. The high stability of the C-F bond means these compounds can be persistent in the environment.[7] Upon combustion, trifluoromethylated compounds can release highly toxic and corrosive hydrogen fluoride (HF) gas. Therefore, incineration, a common disposal method, requires specialized facilities equipped with scrubbers.[8]
-
Aminomethyl (-CH2NH2) Group: The primary amine function imparts basicity to the molecule and presents hazards typical of organic amines. These compounds can be corrosive to skin and eyes and may cause respiratory tract irritation.[9] They are also reactive with acids and strong oxidizing agents.[10]
Based on this analysis, 4-(Aminomethyl)-3-(trifluoromethyl)pyrazole should be handled as a substance that is harmful if swallowed or absorbed through the skin, causes severe skin and eye irritation, and is potentially toxic to aquatic life with long-lasting effects. [5][9]
Personal Protective Equipment (PPE) and Handling
A stringent PPE protocol is mandatory to prevent exposure. The principles of chemical hygiene dictate that engineering controls are the first line of defense, supplemented by appropriate PPE.
Engineering Controls
-
Chemical Fume Hood: All handling of solid and dissolved 4-(Aminomethyl)-3-(trifluoromethyl)pyrazole must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[11][12]
-
Safety Shower & Eyewash Station: Ensure that a safety shower and eyewash station are unobstructed and readily accessible within the immediate work area.[10][13]
Required PPE
The following table summarizes the minimum PPE requirements for handling this compound.
| Body Part | Protection Type | Standard | Rationale |
| Eyes/Face | Safety Goggles with Side Shields & Face Shield | ANSI Z87.1 / EN166 | Protects against splashes, dust, and vapors. A face shield is required when handling larger quantities (>50g) or during splash-prone operations.[10] |
| Hands | Nitrile or Neoprene Gloves (Double-gloving recommended) | ASTM F739 / EN374 | Provides a barrier against skin contact. Check for breakthrough times. Immediately remove and replace contaminated gloves.[10] |
| Body | Chemical-Resistant Laboratory Coat | N/A | Protects skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved Respirator (If needed) | 29 CFR 1910.134 | A respirator with an organic vapor/acid gas cartridge may be required if there is a risk of exceeding exposure limits or if engineering controls fail.[10] |
Waste Management and Disposal Workflow
Proper disposal is not merely a final step but an integral part of the experimental process. The primary directive is that chemical waste generators are responsible for correctly identifying and classifying their waste according to local, regional, and national regulations.[14] Under no circumstances should this compound be disposed of down the drain or in regular trash. [14][15]
The following diagram illustrates the decision-making process for the proper disposal of 4-(Aminomethyl)-3-(trifluoromethyl)pyrazole waste streams.
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Comprehensive Guide to Personal Protective Equipment for Handling 4-(Aminomethyl)-3-(trifluoromethyl)pyrazole
For researchers, scientists, and drug development professionals, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of 4-(Aminomethyl)-3-(trifluoromethyl)pyrazole, a compound of interest in contemporary research. By moving beyond a simple checklist, this document elucidates the causality behind each safety recommendation, fostering a culture of deep understanding and proactive risk mitigation in the laboratory.
Hazard Assessment: Understanding the Molecule
While a specific Safety Data Sheet (SDS) for 4-(Aminomethyl)-3-(trifluoromethyl)pyrazole may not be readily available, a robust hazard assessment can be conducted by examining its constituent functional groups and data from structurally analogous compounds.
-
Trifluoromethyl Group (-CF3): The presence of a trifluoromethyl group can significantly alter a molecule's physicochemical properties, often enhancing its metabolic stability and biological activity.[1][2] While the C-F bond is strong, the potential for metabolic cleavage and the subsequent systemic effects of fluoride ions should not be disregarded in long-term exposure scenarios.[3]
-
Pyrazole Core: The pyrazole ring is a common scaffold in pharmaceuticals and agrochemicals, known for a wide range of biological activities.[4][5][6] Structurally similar pyrazole derivatives are often classified as irritants.
-
Aminomethyl Group (-CH2NH2): This primary amine group introduces a basic character to the molecule and can be a potential skin and respiratory sensitizer.
Based on data from similar compounds such as 3-(Trifluoromethyl)-1H-pyrazole and various aminopyrazoles, it is prudent to assume that 4-(Aminomethyl)-3-(trifluoromethyl)pyrazole may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[7][8][9][10]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial for minimizing exposure. The following recommendations are based on a cautious approach, assuming the compound is hazardous until proven otherwise.
Primary Engineering Controls: The First Line of Defense
Whenever possible, handle 4-(Aminomethyl)-3-(trifluoromethyl)pyrazole within a certified chemical fume hood. This engineering control is fundamental to minimizing inhalation exposure. Ensure that the fume hood has adequate airflow and is not cluttered.
Essential Personal Protective Equipment
The following table outlines the minimum required PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale and Best Practices |
| Eyes and Face | Chemical safety goggles and a face shield | Protects against splashes and airborne particles. Standard safety glasses are insufficient.[11][12] |
| Hands | Double-gloving with nitrile gloves | Provides a robust barrier against skin contact. Change gloves every 30 minutes or immediately if contaminated.[11][13] |
| Body | A disposable, long-sleeved, back-closing gown or a lab coat worn over personal clothing | Protects against spills and contamination of personal clothing.[11] |
| Respiratory | A NIOSH-approved respirator (e.g., N95 or higher) | Recommended, especially when handling the solid compound or preparing solutions, to prevent inhalation of dust or aerosols.[11] |
| Feet | Closed-toe shoes | Protects feet from spills. |
Operational Plan: From Receipt to Disposal
A clear operational plan ensures that safety is integrated into every step of the workflow.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
-
The storage container should be clearly labeled with the chemical name and appropriate hazard warnings.
Handling and Weighing
-
Perform all manipulations of the solid compound within a chemical fume hood.
-
Use appropriate tools to handle the compound, minimizing the creation of dust.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Spill Management
-
In the event of a spill, evacuate the immediate area and alert colleagues.
-
Wear appropriate PPE, including a respirator, before attempting to clean the spill.
-
For small spills, use an absorbent material to contain the substance, then collect it into a sealed container for disposal.[14]
-
For larger spills, follow your institution's emergency procedures.
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.
-
Waste Segregation: Do not mix waste containing 4-(Aminomethyl)-3-(trifluoromethyl)pyrazole with other waste streams.[15]
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and weighing papers, in a clearly labeled, sealed, and chemically compatible container.[15][16]
-
Liquid Waste: Collect all liquid waste, including reaction mixtures and rinsates, in a labeled, leak-proof container.[16] Avoid drain disposal.[16]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. Collect the rinsate as liquid waste. Deface the label before disposing of the container in accordance with institutional guidelines.[16]
-
Professional Disposal: All waste containing this compound should be disposed of through a licensed professional waste disposal service, likely via high-temperature incineration.[15]
Workflow Diagrams
PPE Selection Workflow
Caption: PPE selection workflow for handling the compound.
Disposal Workflow
Caption: Waste disposal workflow for the compound.
Conclusion
The principles of prudent laboratory practice demand a proactive and informed approach to chemical safety. By understanding the potential hazards associated with 4-(Aminomethyl)-3-(trifluoromethyl)pyrazole and implementing the multi-layered safety protocols outlined in this guide, researchers can confidently and safely advance their scientific endeavors.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

